Methylamine
Description
This compound, aqueous solution appears as a colorless to yellow aqueous solution of a gas. Odor ranges from fishlike to ammonia-like as the vapor concentration increases. Flash point (of 30% solution) 34 °F. Corrosive to skin and eyes. Less dense than water; vapors heavier than air. Produces toxic oxides of nitrogen during combustion.
This compound is the simplest of the methylamines, consisting of ammonia bearing a single methyl substituent. It has a role as a mouse metabolite. It is a primary aliphatic amine, a one-carbon compound and a member of methylamines. It is a conjugate base of a methylammonium.
This compound is a natural product found in Homo sapiens, Fulica atra, and other organisms with data available.
This compound is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound occurs endogenously from amine catabolism and its tissue levels increase in some pathological conditions, including diabetes. Interestingly, this compound and ammonia levels are reciprocally controlled by a semicarbazide-sensitive amine oxidase activity that deaminates this compound to formaldehyde with the production of ammonia and hydrogen peroxide. This compound also targets the voltage-operated neuronal potassium channels, probably inducing release of neurotransmitter(s). Semicarbazide-sensitive amine oxidase (SSAO) catalyzes the deamination of primary amines. Such deamination has been shown capable of regulating glucose transport in adipose cells. It has been independently discovered that the primary structure of vascular adhesion protein-1 (VAP-1) is identical to SSAO. Increased serum SSAO activities have been found in patients with diabetic mellitus, vascular disorders and Alzheimer's disease. The SSAO-catalyzed deamination of endogenous substrates like this compound led to production of toxic formaldehyde. Chronic elevated this compound increases the excretion of malondialdehyde and microalbuminuria. Amine oxidase substrates such as this compound have been shown to stimulate glucose uptake by increasing the recruitment of the glucose transporter GLUT4 from vesicles within the cell to the cell surface. Inhibition of this effect by the presence of semicarbazide and catalase led to the suggestion that the process is mediated by the H2O2 produced in the oxidation of these amines. (A3265, A3266, A3267).
See also: Acorus calamus root (part of).
Structure
3D Structure
Properties
IUPAC Name |
methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N/c1-2/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVYZALUXZFZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NH2, Array, CH5N | |
| Record name | METHYLAMINE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8850 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | METHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |
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| Record name | methylamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methylamine | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14965-49-2 (hydriodide), 17000-00-9 (hydride), 22113-87-7 (nitrate), 33689-83-7 (sulfate[2:1]), 593-51-1 (hydrochloride), 6876-37-5 (hydrobromide) | |
| Record name | Methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7025683 | |
| Record name | Methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
31.057 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylamine, anhydrous appears as a colorless gas or a liquid. Pungent fishy odor resembling odor of ammonia. The liquid boils at 20.3 °F hence vaporizes rapidly when unconfined. Vapors are heavier than air and may collect in low-lying areas. Easily ignited under most conditions. Under prolonged exposure to intense heat the containers may rupture violently and rocket. Used for making pharmaceuticals, insecticides, paint removers, surfactants, rubber chemicals., Colorless gas with a fish- or ammonia-like odor; Note: A liquid below 21 degrees F. Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a fish- or ammonia-like odor., Colorless gas with a fish- or ammonia-like odor. [Note: A liquid below 21 °F. Shipped as a liquefied compressed gas.] | |
| Record name | METHYLAMINE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8850 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Methylamine | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | METHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | METHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Methylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0398.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
20.3 °F at 760 mmHg (USCG, 1999), -6.4 °C, BP: -6.3 °C at 760 mm Hg; -19.7 °C at 400 mm Hg; -32.4 °C at 200 mm Hg; -43.7 °C at 100 mm Hg; -73.8 °C at 10 mm Hg, -6 °C, 20.3 °F, 21 °F | |
| Record name | METHYLAMINE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8850 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01828 | |
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| Record name | Methylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | METHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/558 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0398.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
14 °F (Liquid) (NIOSH, 2023), The Guide from the Emergency Response Guidebook is for "methylamine, anhydrous." 32 °F, -10 °C (14 °F) - closed cup /Methylamine solution 30-50%/, 32 °F (closed cup), Flammable gas, NA (Gas) 14 °F (Liquid) | |
| Record name | METHYLAMINE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8850 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/217 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0398.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Very soluble in water, 1 volume of water at 12.5 °C dissolves 1154 volumes of gas; at 25 °C dissolves 959 volumes of gas; 10.5 g is contained in 100 mL saturated benzene solution, Soluble in ethanol, benzene, and acetone; miscible with ether, Array, 1080 mg/mL at 25 °C, Solubility in water at 25 °C: very good, Soluble | |
| Record name | METHYLAMINE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8850 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Methylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Methylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0398.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.693 at 20.3 °F (USCG, 1999) - Less dense than water; will float, 0.6624 g/cu cm at 25 °C; 0.0014 g/cu cm at 101.33 kPa, Density: 0.656 g/cu cm at 25 °C (p>1 atm), Saturated liquid density: 43.260 lb/cu ft; liquid heat capacity: 0.803 Btu/lb-F; liquid thermal conductivity: 1.516 Btu-inch/hr-sq ft-F; liquid viscosity: 0.250 Centipoise (all at 20 °F) (Methylamine anhydrous), Relative density (water = 1): 0.7 (liquid), 0.693 at 20.3 °F, 0.70 (Liquid at 13 °F), 1.08(relative gas density) | |
| Record name | METHYLAMINE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8850 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/558 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0398.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.1 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Saturated vapor density: 0.21270 lb/cu ft at 60 °F (Methylamine, anhydrous), Relative vapor density (air = 1): 1.07, 1.08 | |
| Record name | METHYLAMINE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8850 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/810 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0178 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | METHYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/558 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1972.92 mmHg at 60 °F (USCG, 1999), 2.65X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 304, 3.0 atm | |
| Record name | METHYLAMINE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8850 | |
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| Record name | METHYLAMINE | |
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Impurities |
Typical commercial specifications., Table: Specifications for Anhydrous Monomethylamine [Table#2184] | |
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Color/Form |
Colorless gas [Note: A liquid below 21 degrees F. Shipped as a liquefied compressed gas], Flammable gas at ordinary temperature and pressure. Fuming liquid when cooled in ice and salt mixture. | |
CAS No. |
74-89-5 | |
| Record name | METHYLAMINE, ANHYDROUS | |
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Melting Point |
-134.5 °F (USCG, 1999), -93.42 °C, -93.4 °C, -93 °C, -136 °F | |
| Record name | METHYLAMINE, ANHYDROUS | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methylamine Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of methylamine solutions. The information is curated for professionals in research, science, and drug development who utilize this compound in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and offers visual representations of experimental workflows.
Physical and Chemical Properties
This compound (CH₃NH₂) is the simplest primary amine, existing as a colorless gas at standard temperature and pressure.[1][2] It is typically supplied as a liquefied compressed gas or as an aqueous solution, commonly in concentrations of 33-40%.[3] The solutions are colorless to yellow and possess a characteristic fishy or ammonia-like odor.[1][4]
This compound is highly soluble in water, with a reported solubility of 108g per 100g of water at 25°C.[5][6] It is also soluble in various organic solvents, including ethanol, ether, benzene, and acetone.[5][6][7] Aqueous solutions of this compound can form crystalline hydrates upon cooling, specifically CH₃NH₂·3H₂O.[7]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | CH₅N | [7] |
| Molecular Weight | 31.06 g/mol | [4][7] |
| Melting Point | -93.5 °C | [3] |
| Boiling Point | -6.3 °C | [5][6] |
| pKa of Conjugate Acid (CH₃NH₃⁺) | 10.6 - 10.66 | [1][8][9] |
| Vapor Pressure (anhydrous) | 2650 mm Hg at 25 °C | [1] |
| Autoignition Temperature | 430 °C (806 °F) | [4] |
| Flash Point (30% solution) | 1.1 °C (34 °F) | [1] |
| Lower Explosive Limit | 4.3% | [4] |
| Upper Explosive Limit | 21% | [4] |
Properties of Aqueous this compound Solutions
The properties of aqueous this compound solutions are highly dependent on concentration and temperature.
Table 2: Density and Viscosity of Aqueous this compound Solutions
| Concentration (wt%) | Temperature (°C) | Density (g/cm³) | Viscosity (mPa·s) | Source(s) |
| 40% | 20 | 0.901 | Not Specified | [5][6] |
| 40% | 25 | 0.897 | Not Specified | [10] |
| 40% | Not Specified | 0.88 | Not Specified | [11] |
| Not Specified | 298.15 K (25 °C) | Varies with concentration | Varies with concentration | [12] |
| Not Specified | 300.15 K (27 °C) | Varies with concentration | Varies with concentration | [12] |
Note: Detailed data on the density and viscosity of various amine solutions at different concentrations and temperatures are available in the literature and can be modeled using equations like the modified Rackett equation for density.[13][14]
Table 3: Vapor Pressure of 40 wt% Aqueous this compound Solution
| Temperature (°C) | Vapor Pressure (mmHg) |
| 20 | 280 |
| 40 | 659 |
Source:[10]
Table 4: Boiling and Melting Points of 40 wt% Aqueous this compound Solution
| Property | Temperature (°C) |
| Boiling Point | 48 |
| Melting Point | -39 |
Source:[15]
Experimental Protocols
The determination of the physicochemical properties of this compound solutions requires standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail the methodologies for key experiments.
The density of aqueous amine solutions can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052 or ASTM D5931.[15][16][17][18]
Experimental Protocol: Density Determination using a Digital Density Meter
-
Apparatus: A calibrated digital density meter with a thermostatically controlled sample cell.
-
Calibration: The instrument is calibrated with at least two reference standards, typically dry air and deionized water, at the desired measurement temperature.
-
Sample Preparation: The this compound solution is brought to the measurement temperature. Care is taken to ensure the sample is homogeneous and free of air bubbles.
-
Measurement: The sample is introduced into the measurement cell of the density meter. For volatile samples like this compound solutions, this should be done using a syringe to prevent selective evaporation. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is then converted to a density value.
-
Data Recording: The density is recorded in g/cm³ or kg/m ³. Measurements are typically repeated to ensure precision.[15][16]
The viscosity of this compound solutions can be measured using various techniques, including capillary viscometers and rotational viscometers, as outlined in standards like ISO 3104 and ASTM D445.[19]
Experimental Protocol: Viscosity Determination using a Rotational Viscometer
-
Apparatus: A rotational viscometer with a suitable spindle and a temperature-controlled sample holder.
-
Calibration: The viscometer is calibrated using certified viscosity standard fluids.
-
Sample Preparation: A sufficient volume of the this compound solution is placed in the sample holder and allowed to equilibrate to the desired temperature.
-
Measurement: The selected spindle is immersed in the sample to the specified depth. The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured. This torque is then used to calculate the dynamic viscosity.
-
Data Analysis: The viscosity is recorded in mPa·s or cP. For non-Newtonian fluids, measurements may be taken at multiple rotational speeds to characterize the shear rate-dependent viscosity.[19][20]
Several methods are available for measuring vapor pressure, as described in OECD Guideline 104.[1][7][8] The static method is suitable for volatile compounds like this compound.
Experimental Protocol: Vapor Pressure Determination by the Static Method
-
Apparatus: A constant-volume vessel equipped with a pressure transducer and a temperature sensor, placed in a thermostatically controlled bath. The system must be vacuum-tight.
-
Sample Preparation: A small, degassed sample of the this compound solution is introduced into the vessel. The amount should be sufficient to ensure a vapor-liquid equilibrium is established.
-
Measurement: The vessel is evacuated to remove air and then sealed. The temperature of the bath is set and maintained at the desired level. The pressure inside the vessel is monitored until it reaches a constant value, which is the equilibrium vapor pressure of the sample at that temperature.
-
Data Collection: Vapor pressure measurements are recorded at several different temperatures to construct a vapor pressure curve.[1][21]
The boiling point of a liquid can be determined by several methods, including distillation and the Thiele tube method, as detailed in OECD Guideline 103.[12][22][23][24][25]
Experimental Protocol: Boiling Point Determination using a Thiele Tube
-
Apparatus: A Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.
-
Sample Preparation: A small amount of the this compound solution is placed in the small test tube. The sealed capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Measurement: The test tube assembly is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. The atmospheric pressure should also be recorded.[12]
The pKa of the conjugate acid of this compound is typically determined by potentiometric titration.[26][27][28][29]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Apparatus: A pH meter with a combination pH electrode, a burette, and a magnetic stirrer.
-
Reagents: A standardized solution of a strong acid (e.g., HCl) and a standardized solution of a strong base (e.g., NaOH). The this compound solution of known concentration.
-
Procedure: A known volume of the this compound solution is placed in a beaker with a magnetic stir bar. The pH electrode is immersed in the solution. The solution is titrated with the standardized strong acid, and the pH is recorded after each addition of the titrant. The titration is continued past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more precise results, the first or second derivative of the titration curve can be used to identify the equivalence point.[26][28]
A general qualitative and semi-quantitative procedure for determining solubility is as follows.[4][30]
Experimental Protocol: Solubility Determination
-
Apparatus: Small test tubes, a graduated pipette or syringe, and a vortex mixer or shaker.
-
Procedure for Water Solubility: a. Add a known volume or weight of the this compound solution to a test tube. b. Add a small, measured volume of deionized water. c. Vigorously mix the contents. d. Observe if the solution is homogeneous. If not, continue adding measured volumes of water and mixing until a homogeneous solution is formed or it is clear that the substance is insoluble at the tested concentrations.
-
Procedure for Organic Solvent Solubility: Repeat the above procedure with the desired organic solvents.
-
Data Recording: Record the solubility as grams of solute per 100g of solvent or in other appropriate units. Note the temperature at which the determination was made.[4]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining key physicochemical properties of this compound solutions.
Caption: Workflow for Density Measurement.
Caption: Workflow for Viscosity Measurement.
Caption: Workflow for pKa Determination.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 2. ISO Viscosity Grades [machinerylubrication.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. btpco.com [btpco.com]
- 7. oecd.org [oecd.org]
- 8. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 9. What is the working principle and operation method of ISO viscosity cup? Terms | NBCHAO [en1.nbchao.com]
- 10. researchgate.net [researchgate.net]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. srdata.nist.gov [srdata.nist.gov]
- 15. store.astm.org [store.astm.org]
- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 17. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 18. store.astm.org [store.astm.org]
- 19. measurlabs.com [measurlabs.com]
- 20. brookfieldengineering.com [brookfieldengineering.com]
- 21. bellevuecollege.edu [bellevuecollege.edu]
- 22. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. youtube.com [youtube.com]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. enamine.net [enamine.net]
- 28. dergipark.org.tr [dergipark.org.tr]
- 29. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 30. web.mnstate.edu [web.mnstate.edu]
An In-depth Technical Guide to the Synthesis of Methylamine from Formaldehyde and Ammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methylamine from formaldehyde and ammonium chloride. This reaction, a classic example of reductive amination, is a fundamental process in organic chemistry with applications in various fields, including the synthesis of pharmaceuticals and other specialty chemicals. This document details the underlying reaction mechanism, provides structured quantitative data from various experimental setups, outlines detailed experimental protocols, and includes visualizations of the core chemical processes.
Core Reaction Mechanism
The synthesis of this compound from formaldehyde and ammonium chloride proceeds via a mechanism analogous to the Eschweiler-Clarke reaction. The overall process involves the formation of an imine intermediate followed by a reduction step. While traditionally the Eschweiler-Clarke reaction utilizes formic acid as the reductant, in this specific synthesis, formaldehyde itself can act as the reducing agent, being oxidized to formic acid in the process.
The key steps of the mechanism are as follows:
-
Formation of Methyleneimine: Ammonium chloride and formaldehyde react to form methyleneimine (methanimine). This step involves the nucleophilic attack of the ammonia from ammonium chloride on the carbonyl carbon of formaldehyde, followed by dehydration.[1]
-
Reduction of Methyleneimine: The methyleneimine is then reduced to this compound. In this reaction, another molecule of formaldehyde acts as the reducing agent, and in the process is oxidized to formic acid.[1] Water present in the reaction mixture also participates in this redox process.[1]
-
Formation of this compound Hydrochloride: The newly formed this compound, being a base, is protonated by the hydrochloric acid present (from the ammonium chloride) to form the stable salt, this compound hydrochloride.
It is crucial to control the reaction conditions, as side reactions can occur. An excess of formaldehyde can lead to the further methylation of this compound, producing dithis compound and, to a lesser extent, trithis compound.[1][2] The temperature also plays a significant role; higher temperatures favor the formation of more highly methylated products.[1]
Data Presentation: A Comparative Analysis of Reaction Parameters and Yields
The yield of this compound hydrochloride is highly dependent on the molar ratio of reactants, temperature, and reaction time. The following tables summarize quantitative data from various reported experimental protocols.
| Experiment ID | Ammonium Chloride (g) | Formaldehyde (37-40% aq. solution) (g) | Molar Ratio (NH₄Cl : CH₂O) | Temperature (°C) | Reaction Time (h) | Yield of this compound HCl (g) | Yield (%) * | By-products (g) | Source |
| 1 | 2000 | 4000 | ~1 : 1.3-1.4 | 104 | 4-6 | 600-750 (recrystallized) | 45-51 | Not specified in detail | Organic Syntheses[3] |
| 2 | 250 | 500 | ~1 : 1.5 | Not specified, reflux | Not specified | 100-134 | Not specified | 27 g Dithis compound HCl | Erowid FAQ[1][4] |
| 3 | 27 | 30 (paraformaldehyde) | 1 : 2 | 104 | 4 | 18.96 | 86 | Dithis compound HCl (not quantified) | Erowid FAQ[1] |
*Yields are often reported based on the amount of consumed ammonium chloride.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound hydrochloride from formaldehyde and ammonium chloride, adapted from established procedures.
Protocol 1: Large-Scale Laboratory Synthesis (from Organic Syntheses)
Materials:
-
Ammonium chloride (technical grade): 2 kg (37.4 mol)
-
Formaldehyde (35-40% aqueous solution): 4 kg (47-53 mol)
-
Absolute ethanol or n-butanol for recrystallization
-
Chloroform for washing
Procedure:
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a condenser for distillation and a thermometer, combine 2 kg of ammonium chloride and 4 kg of 35-40% formaldehyde solution.
-
Reaction: Heat the mixture on a steam bath. Distillate, primarily consisting of methylal and methyl formate, will begin to come over. Continue heating and then switch to a flame to bring the solution temperature to 104°C. Maintain this temperature for 4-6 hours until no more distillate is produced.
-
Isolation of Crude Product: Cool the reaction mixture to room temperature. A significant amount of unreacted ammonium chloride will precipitate. Filter this solid. Concentrate the mother liquor under reduced pressure to approximately 1.4-1.5 liters, or until crystals begin to form on the surface. Cool the solution to obtain the first crop of crude this compound hydrochloride. Further concentrate the mother liquor to obtain a second crop.
-
Purification:
-
To remove dithis compound hydrochloride, wash the second crop of crystals with cold chloroform.
-
For a higher purity product, recrystallize the crude this compound hydrochloride from absolute ethanol or, for even better separation from ammonium chloride, from n-butanol.
-
Protocol 2: Small-Scale Laboratory Synthesis (adapted from Erowid FAQ)
Materials:
-
Ammonium chloride: 250 g
-
Formaldehyde (37% aqueous solution, containing 10-15% methanol): 500 g
Procedure:
-
Reaction: Combine the ammonium chloride and formaldehyde solution in a suitable flask with a reflux condenser. Heat the mixture to reflux. The exact temperature and duration are not specified but should be sufficient to drive the reaction to completion, which can be monitored by the cessation of gas evolution (CO₂ from the oxidation of formic acid).
-
Workup: After the reaction is complete, the workup would typically involve cooling the solution to crystallize unreacted ammonium chloride, followed by concentration of the filtrate to isolate the crude this compound hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to separate it from remaining ammonium chloride and dithis compound hydrochloride.
Mandatory Visualizations
Reaction Mechanism Pathway
Caption: Overall reaction pathway for this compound synthesis.
Experimental Workflow: Large-Scale Synthesis and Purification
Caption: Workflow for synthesis and purification.
References
The Natural Occurrence and Biological Significance of Methylamine: A Technical Guide
Methylamine (CH₃NH₂), the simplest primary amine, is a volatile and colorless gas naturally present in a wide range of biological and environmental systems. Although structurally simple, it plays a multifaceted role as a metabolite, a signaling molecule, and a key intermediate in various biochemical pathways. This technical guide provides an in-depth overview of the natural occurrence and biological functions of this compound, tailored for researchers, scientists, and drug development professionals.
Natural Occurrence of this compound
This compound is ubiquitously distributed in nature, arising from both endogenous and exogenous sources. Its presence has been documented in microorganisms, plants, animals, and the environment.
Occurrence in the Environment and Food
This compound is a product of the decomposition of organic matter and is a substrate for methanogenesis.[1] It is found in the environment in ambient air and rainwater.[2] In the marine environment, this compound is an abundant and vital source of carbon and nitrogen for microbial metabolism, playing a significant role in marine carbon and nitrogen cycling.[3][4]
Diet is a significant exogenous source of this compound. It is the most abundant amine in the human diet and is found in high concentrations in various foods and beverages, particularly cooked and smoked fish products.[2] Other dietary sources include meat products, cheese, bread, and certain vegetables and fruits like carrots, tea, cabbage, corn, and pears.[2][5][6]
Endogenous Production in Animals and Humans
This compound is produced endogenously in animals and humans through several metabolic processes:
-
Amine Catabolism: It is a natural byproduct of the breakdown of various amines.[7][8]
-
Arginine Demethylation: this compound is produced during PADI4-dependent arginine demethylation.[1]
-
Gut Microbiome Activity: Gut bacteria play a role in this compound production, likely from the breakdown of dietary precursors such as choline, lecithin, and creatinine.[5][9][10] A significant portion of ingested choline is metabolized by gut bacteria to form trithis compound (TMA), dithis compound (DMA), and monothis compound (MMA).[10]
It is found in various human tissues and biological fluids, including urine, blood, saliva, and gastric fluid.[2][5][9] The majority of urinary this compound is of endogenous origin, with only minor contributions from diet.[5][9]
Quantitative Data on this compound Levels
The concentration of this compound in human biological fluids can vary based on factors such as diet and pathological conditions.
| Biological Fluid | Concentration / Excretion Rate | Reference(s) |
| Urine | Average daily output: 11.00 ± 8.17 mg. Male: 12.73 ± 9.35 mg/day. Female: 9.27 ± 6.35 mg/day. Range: 1.68 to 62.30 mg/day. Concentration (fasting): 156.4 nmol/ml. | [2][5] |
| Blood | Concentration (fasting): 3.8 nmol/ml. | [2] |
| Saliva | Concentration (fasting): 5.0 nmol/ml. | [2] |
| Gastric Fluid | Concentration (fasting): 3.7 nmol/ml. | [2] |
Biological Roles and Signaling Pathways
This compound is not merely a metabolic byproduct but an active participant in several physiological and pathological processes.
Metabolic Fate of this compound
The primary metabolic pathway for this compound in humans involves its oxidative deamination by semicarbazide-sensitive amine oxidase (SSAO) , also known as primary amine oxidase (PrAO) or vascular adhesion protein-1 (VAP-1).[7][8] This enzymatic reaction converts this compound into formaldehyde, ammonia, and hydrogen peroxide.[7][8] These products are highly reactive and can contribute to cellular stress and toxicity if not properly detoxified.[8]
Caption: Metabolic pathway of this compound via oxidative deamination by SSAO.
In various microorganisms, this compound serves as a crucial source of carbon and nitrogen.[3][11][12] Bacteria can utilize this compound through pathways like the γ-glutamyl-methylamide pathway for assimilation.[11][13]
Neuromodulatory Functions
Increasing evidence suggests that this compound acts as a modulator of neuronal firing in the central nervous system (CNS).[7] Its primary mechanism of action involves targeting voltage-operated neuronal potassium channels, which can lead to the release of neurotransmitters.[7][8]
This compound exhibits a biphasic, dose-dependent effect on food intake, a process regulated by the hypothalamus.[14]
-
Low Doses (Hyperphagia): At lower concentrations, this compound stimulates the release of nitric oxide (NO), an orexigenic (appetite-stimulating) messenger.[14]
-
High Doses (Hypophagia): At higher concentrations, it promotes the release of dopamine, which is involved in appetite suppression.[14]
This neuromodulatory activity suggests a potential role for this compound in the regulation of eating behaviors.[7][14]
Caption: Signaling pathway of this compound's biphasic effect on food intake.
Role in Glucose Metabolism
This compound has been shown to stimulate glucose uptake in human adipocytes.[15] This effect is mediated by the hydrogen peroxide (H₂O₂) produced during its oxidation by SSAO.[8] The H₂O₂ acts as a signaling molecule, promoting the translocation of the glucose transporter GLUT4 from intracellular vesicles to the cell surface, thereby facilitating glucose entry into the cell.[8]
Involvement in Pathological Conditions
Elevated levels and abnormal metabolism of this compound are implicated in several diseases.
-
Diabetes Mellitus: Tissue and blood levels of this compound, as well as SSAO activity, are often increased in individuals with diabetes.[7][16] The cytotoxic products of this compound deamination, particularly formaldehyde, can cause endothelial cell damage, potentially contributing to the cardiovascular complications associated with diabetes.[16]
-
Renal and Hepatic Disease: this compound is classified as a uremic toxin.[8] Its accumulation due to impaired kidney function is thought to contribute to the central nervous system disturbances observed in renal and hepatic diseases.[5][9] Chronic exposure to uremic toxins can lead to renal damage and cardiovascular disease.[8]
-
Neurodegenerative Diseases: The production of neurotoxic formaldehyde and ammonia from this compound degradation suggests a potential role in the pathogenesis of neurodegenerative conditions like Alzheimer's disease.[7]
-
Colorectal Disease: this compound dichloramine (CH₃NCl₂), a compound produced by neutrophils, may promote the development of colon tumors and colitis by inducing oxidative stress and architectural changes in colon crypts.[17]
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in biological matrices is crucial for research. Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
This is a common method for this compound analysis, often requiring derivatization as this compound lacks a chromophore for UV detection.
-
Principle: Samples are collected on a solid sorbent tube (e.g., XAD-7 resin) coated with a derivatizing agent like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD chloride). A stable, fluorescent derivative is formed on the resin.[18]
-
Sample Preparation: The derivative is desorbed from the resin using a solvent such as tetrahydrofuran (THF).[18]
-
Analysis: The desorbed derivative is analyzed by HPLC with a fluorescence or visible detector.[18]
-
Application: Widely used for air sample analysis and can be adapted for biological fluids after appropriate sample cleanup.[18]
Gas Chromatography (GC)
GC can be used for the analysis of volatile amines like this compound.
-
Principle: Volatile analytes are separated based on their boiling points and interaction with the stationary phase of a capillary column.
-
Sample Preparation: For complex matrices like fermentation broths, a derivatization step is often employed to improve chromatographic properties and detection sensitivity.[19]
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be used for detection and quantification.
-
Application: Suitable for quantifying this compound in fermentation broths and other liquid samples.[19]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for the detection of this compound in complex biological samples.
-
Principle: Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
-
Sample Preparation: Typically involves protein precipitation and/or solid-phase extraction (SPE) to clean up the sample.[20]
-
Analysis: Separation is often achieved using hydrophilic interaction liquid chromatography (HILIC). Detection is performed using a mass spectrometer, often a triple quadrupole for quantification.[20]
-
Application: Used for detecting melamine (a related compound) and can be readily applied to this compound in biological specimens like urine.[20]
Ion Chromatography (IC)
IC is a robust method for separating ions and polar molecules.
-
Principle: Utilizes an ion-exchange mechanism to separate amines. Suppressed conductivity detection is often used to enhance sensitivity.[21]
-
Sample Preparation: Involves dilution and filtration of the sample. An online pre-concentration step can be used to improve detection limits.[21]
-
Analysis: An eluent generator produces a high-purity methanesulfonic acid (MSA) eluent to separate this compound from other cations on a cation-exchange column.[21]
-
Application: Effective for determining this compound levels in pharmaceutical drug products and can be adapted for biological fluids.[21]
Caption: A generalized experimental workflow for this compound analysis.
Conclusion
This compound, once considered a simple metabolic waste product, is now recognized as a biologically active molecule with significant physiological and pathological implications. Its roles in neuromodulation, glucose metabolism, and as a substrate for the production of potent signaling molecules and cytotoxic agents highlight its importance in human health and disease. For researchers and drug development professionals, understanding the intricate pathways of this compound metabolism and its biological effects opens new avenues for therapeutic intervention, particularly in the context of metabolic, cardiovascular, and neurodegenerative disorders. Further research into the precise control of this compound levels and the activity of enzymes like SSAO may yield novel strategies for managing these complex diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Microbial metabolism of methanol and this compound in the Gulf of Mexico: insight into marine carbon and nitrogen cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. This compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing Compound this compound (FDB003958) - FooDB [foodb.ca]
- 7. This compound: a new endogenous modulator of neuron firing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. toxno.com.au [toxno.com.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a nitrogen source for microorganisms from a coastal marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacterial metabolism of methylated amines and identification of novel methylotrophs in Movile Cave - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound-dependent release of nitric oxide and dopamine in the CNS modulates food intake in fasting rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Activates Glucose Uptake in Human Adipocytes Without Overpassing Action of Insulin or Stimulating its Secretion in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative deamination of this compound by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound dichloramine may play a role in the process of colorectal disease through architectural and oxidative changes in crypts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. osha.gov [osha.gov]
- 19. A fast method for the quantification of this compound in fermentation broths by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Melamine - Wikipedia [en.wikipedia.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Methylamine Hydrochloride Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methylamine hydrochloride in various organic solvents. Understanding the solubility characteristics of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science. This document compiles quantitative and qualitative solubility data, details relevant experimental protocols, and presents logical workflows through diagrams to aid researchers in their work.
Introduction to this compound Hydrochloride
This compound hydrochloride (CH₃NH₂·HCl), also known as methylammonium chloride, is the hydrochloride salt of the simplest primary amine, this compound. It presents as a white to off-white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Its utility as a precursor and intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes, makes its solubility profile a key parameter for process development, purification, and formulation.[3][4] The ionic nature of this salt generally dictates high solubility in polar solvents and limited solubility in nonpolar organic solvents.[2]
Quantitative and Qualitative Solubility Data
The solubility of this compound hydrochloride varies significantly across different organic solvents. The following tables summarize the available data, providing a comparative reference for solvent selection in experimental design.
Table 1: Quantitative Solubility Data
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Molar Concentration (mM) |
| Ethanol | 29.1 | 78 | - |
| Dimethyl Sulfoxide (DMSO) | 1.4 (14 mg/mL) | 25 | 207.34 |
| Water | 100 (1 g in 10 mL) | Not Specified | - |
| Water | 0.108 (1080 mg/L) | 20 | - |
Note: There is a discrepancy in the reported water solubility values. While most sources describe it as "very soluble," one source provides a quantitative value of 1080 mg/L, which is significantly lower.[5][6] Researchers should verify the solubility in water for their specific application.
Table 2: Qualitative Solubility Data
| Solvent | Solubility Description |
| N,N-Dimethylformamide (DMF) | Very Soluble[5][6][7] |
| Methanol | Soluble[3][5][6] |
| Ethanol | Soluble[1][3] |
| n-Butanol | Somewhat less soluble than in ethanol[8] |
| Glacial Acetic Acid | Sparingly Soluble[5][6][7] |
| Chloroform | Very Slightly Soluble[5][6][7] / Insoluble[1][9] |
| Acetone | Insoluble[1][9] |
| Diethyl Ether | Insoluble[1][9] |
| Ethyl Acetate | Insoluble[1][3][9] |
Factors Influencing Solubility
The dissolution of this compound hydrochloride is governed by several key factors inherent to its structure and the properties of the solvent.
-
Polarity : As an ionic salt, this compound hydrochloride's solubility is highest in polar protic solvents like water and alcohols, which can effectively solvate both the methylammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions.[2] Its solubility decreases sharply in nonpolar or weakly polar aprotic solvents.
-
Temperature : The solubility of ionic compounds like this compound hydrochloride generally increases with temperature.[2] This principle is fundamental to purification techniques such as recrystallization.
-
pH : In aqueous solutions, pH can influence the equilibrium between the methylammonium ion and its free base, this compound. However, as a salt of a weak base and a strong acid, it remains soluble across a wide pH range.[2]
Experimental Protocols
Accurate determination of solubility and effective purification are essential for the successful application of this compound hydrochloride.
This protocol outlines a standard method for determining the solubility of a compound in a given solvent at a specific temperature.
-
Preparation : Add an excess amount of finely powdered this compound hydrochloride to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration : Agitate the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A shaking water bath or magnetic stirrer in a temperature-controlled environment is ideal.
-
Phase Separation : Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.
-
Sampling : Carefully extract a known volume of the clear, saturated supernatant, avoiding any solid particles.
-
Quantification : Determine the concentration of this compound hydrochloride in the sample. This can be achieved by evaporating the solvent to dryness and weighing the residue, or through analytical techniques such as titration or chromatography.
-
Calculation : Express the solubility in the desired units, such as g/100 mL, g/100 g, or mol/L.
References
- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound HCl Or this compound Hydrochloride CAS 593-51-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. This compound HCL [chembk.com]
- 5. This compound hydrochloride | 593-51-1 [chemicalbook.com]
- 6. This compound hydrochloride CAS#: 593-51-1 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound hydrochloride [chemister.ru]
Thermodynamic Properties of Aqueous Methylamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous solutions of methylamine hydrochloride (CH₃NH₃Cl). Due to its relevance in various chemical and pharmaceutical contexts, understanding its behavior in aqueous environments is crucial for process design, formulation development, and fundamental research. This document synthesizes available experimental data, outlines detailed experimental protocols for key thermodynamic measurements, and presents logical relationships through diagrams.
Physicochemical Data
This compound hydrochloride is a salt that dissociates in water to form the methylammonium cation (CH₃NH₃⁺) and the chloride anion (Cl⁻). Its interactions with water molecules govern the thermodynamic properties of the resulting solutions.
Density, Viscosity, and Derived Properties
Experimental data for the density, viscosity, and ultrasonic velocity of aqueous this compound hydrochloride solutions have been reported at 298.15 K and 300.15 K.[1] These fundamental properties are essential for calculating other thermodynamic parameters that shed light on solute-solvent and solute-solute interactions.
Table 1: Experimental Density, Viscosity, and Ultrasonic Velocity of Aqueous this compound Hydrochloride Solutions [1]
| Molality (mol/kg) | Temperature (K) | Density ( kg/m ³) | Viscosity (Pa·s) | Ultrasonic Velocity (m/s) |
| 0.1 | 298.15 | 996.433 | 0.958 | 1500.731 |
| 0.3 | 298.15 | 1000.100 | 0.999 | 1510.429 |
| 0.5 | 298.15 | 1002.036 | 1.037 | 1520.870 |
| 0.7 | 298.15 | 1004.481 | 1.068 | 1531.457 |
| 0.9 | 298.15 | 1006.926 | 1.087 | 1541.557 |
| 0.1 | 300.15 | 966.003 | 0.929 | 1503.144 |
| 0.3 | 300.15 | 999.567 | 0.938 | 1513.485 |
| 0.5 | 300.15 | 1002.010 | 0.965 | 1524.590 |
| 0.7 | 300.15 | 1003.741 | 0.996 | 1534.599 |
| 0.9 | 300.15 | 1007.610 | 1.026 | 1545.379 |
From this primary data, several other thermodynamic properties can be derived, including apparent molar volume, which is crucial for understanding the volume changes upon dissolution and the interactions between the solute and solvent.
Apparent Molar Volume
The apparent molar volume (
Vϕ
) is a thermodynamic property that reflects the volume occupied by a mole of solute in a solution. It can be calculated from the density of the solution and the pure solvent.
Table 2: Calculated Apparent Molar Volumes of Aqueous this compound Hydrochloride
| Molality (mol/kg) | Temperature (K) | Apparent Molar Volume,
|
| 0.1 | 298.15 | 53.68 |
| 0.3 | 298.15 | 53.51 |
| 0.5 | 298.15 | 53.40 |
| 0.7 | 298.15 | 53.25 |
| 0.9 | 298.15 | 53.11 |
| 0.1 | 300.15 | 86.63 |
| 0.3 | 300.15 | 54.02 |
| 0.5 | 300.15 | 53.49 |
| 0.7 | 300.15 | 53.30 |
| 0.9 | 300.15 | 52.99 |
Note: The apparent molar volumes were calculated using the density data from Table 1 and the density of pure water at the respective temperatures.
Heat Capacity
Enthalpy of Solution and Dilution
The enthalpy of solution, the heat change associated with dissolving a substance, and the enthalpy of dilution, the heat change upon diluting a solution, are key thermodynamic parameters. While specific data for this compound hydrochloride is scarce, the standard molar enthalpy of formation for the solid is reported as -297.9 kJ/mol. For the analogous ammonium chloride, the molar heat of solution is +14.7 kJ/mol, indicating an endothermic process.
Activity Coefficients
Activity coefficients are essential for relating the thermodynamic activity of a solute to its concentration, providing a measure of the non-ideal behavior of the solution. Some data for the activity coefficients of this compound hydrochlorides have been derived from freezing point depression measurements.
Experimental Protocols
This section details the methodologies for determining the key thermodynamic properties of aqueous this compound hydrochloride.
Density Measurement using a Pycnometer
Objective: To accurately determine the density of aqueous this compound hydrochloride solutions at various concentrations and temperatures.
Apparatus:
-
Pycnometer (a glass flask of a specific, accurately known volume)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath (±0.01 K)
-
Thermometer
-
Volumetric flasks and pipettes for solution preparation
Procedure:
-
Cleaning and Calibration: The pycnometer is thoroughly cleaned with deionized water and a suitable solvent (e.g., acetone) and dried completely. Its empty mass (
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
) is accurately determined using the analytical balance. The pycnometer is then filled with deionized water and placed in the constant temperature water bath until thermal equilibrium is reached. The volume of the pycnometer (mpycngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ) is then calibrated at each desired temperature using the known density of water.Vpyc -
Solution Preparation: A series of aqueous this compound hydrochloride solutions of known molality are prepared by accurately weighing the salt and deionized water.
-
Measurement: The pycnometer is filled with the sample solution and allowed to equilibrate in the constant temperature water bath. The mass of the filled pycnometer (
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
) is then measured.msol -
Calculation: The density of the solution (
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
) is calculated using the formula:ρsolngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> ρsol=(msol−mpyc)/Vpyc
Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)
Objective: To determine the specific heat capacity of aqueous this compound hydrochloride solutions.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., aluminum)
-
Analytical balance
Procedure:
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point and enthalpy of fusion (e.g., indium). A baseline is established by running the empty sample and reference pans through the desired temperature program.
-
Sample Preparation: A small, accurately weighed amount of the aqueous this compound hydrochloride solution is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.
-
Measurement: The sample and reference pans are placed in the DSC cell. The system is then subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 K/min) over the desired temperature range.
-
Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The specific heat capacity of the solution (
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
) is determined by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.cp,sol
Enthalpy of Solution/Dilution Measurement using Isothermal Titration Calorimetry (ITC)
Objective: To measure the heat changes associated with the dissolution or dilution of this compound hydrochloride in water.
Apparatus:
-
Isothermal Titration Calorimeter (ITC)
-
Syringe for injection
-
Sample cell
Procedure:
-
Instrument Preparation: The ITC instrument is cleaned and thermally equilibrated at the desired temperature.
-
Sample Loading: For enthalpy of solution, the sample cell is filled with deionized water, and a concentrated stock solution of this compound hydrochloride is loaded into the injection syringe. For enthalpy of dilution, the sample cell contains a solution of known concentration, and the syringe contains the same solution at a lower concentration or pure water.
-
Titration: A series of small, precise injections of the syringe contents into the sample cell are performed. The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change for each injection. These values are then analyzed to determine the molar enthalpy of solution or dilution.
Visualizations of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the relationships between different thermodynamic properties.
Conclusion
This technical guide has summarized the available thermodynamic data for aqueous this compound hydrochloride and provided detailed experimental protocols for the determination of key properties. While experimental data exists for density and viscosity at specific temperatures, further research is needed to populate a comprehensive dataset for properties such as apparent molar heat capacity and enthalpy of solution and dilution over a wider range of temperatures and concentrations. The methodologies and relationships outlined herein provide a robust framework for researchers and professionals in drug development and other scientific fields to further investigate and utilize the thermodynamic properties of this important compound.
References
A Comparative Analysis of Methylamine Gas and Aqueous Solutions: A Technical Guide for Researchers
Introduction
Methylamine (CH₃NH₂), the simplest primary amine, is a versatile and indispensable building block in the chemical and pharmaceutical industries. Its utility spans from the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals to its use in solvents and surfactants.[1][2] Available as an anhydrous gas or in aqueous solutions, the choice between these two forms is critical and depends on the specific application, reaction conditions, and safety protocols. This technical guide provides an in-depth comparison of the properties of this compound gas and its aqueous solutions, offering valuable insights for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties: A Comparative Overview
The physical state of this compound dictates its handling, storage, and application. While the anhydrous form is a gas at ambient temperature and pressure, it is often supplied as a liquefied compressed gas.[3] Aqueous solutions, typically at concentrations of 40%, offer an alternative with distinct physical and chemical characteristics. A detailed comparison of these properties is presented below.
Physical Properties
The following table summarizes the key physical properties of anhydrous this compound and a 40% aqueous solution.
| Property | This compound (Anhydrous Gas/Liquefied) | This compound (40% Aqueous Solution) |
| Molecular Formula | CH₃NH₂ | CH₃NH₂ in H₂O |
| Molecular Weight | 31.06 g/mol | 31.06 g/mol (solute) |
| Appearance | Colorless gas or fuming liquid when cooled.[3] | Colorless to yellowish liquid.[3][4] |
| Odor | Strong, fish-like or ammonia-like odor.[3][5] | Pungent, fish-like to ammonia-like odor.[3][4] |
| Boiling Point | -6.3 °C (20.7 °F) at 760 mmHg.[5] | Approximately 48 °C (118.4 °F).[6] |
| Melting Point | -93.5 °C (-136.3 °F).[3] | Approximately -39 °C (-38.2 °F).[6] |
| Density (liquid) | 0.662 g/cm³ at 25 °C.[7] | Approximately 0.89 g/cm³.[6] |
| Vapor Pressure | 243 kPa at 20 °C.[8] | 31 kPa at 20 °C.[6] |
| Solubility in Water | 1008 g/L at 20 °C (very soluble).[7][8] | Completely miscible.[9] |
| pKa of Conjugate Acid (CH₃NH₃⁺) | 10.6.[10] | 10.6.[10] |
Safety and Flammability
The flammability and explosive potential of this compound are significant safety considerations. The presence of water in the aqueous solution mitigates some of these hazards.
| Property | This compound (Anhydrous Gas/Liquefied) | This compound (40% Aqueous Solution) |
| Flash Point | -10 °C (14 °F) (liquid).[3][8] | -10 °C (14 °F).[6] |
| Autoignition Temperature | 430 °C (806 °F).[5][8] | Not available. |
| Lower Explosive Limit (LEL) | 4.9% in air.[5] | 4.9% in air.[6] |
| Upper Explosive Limit (UEL) | 20.7% in air.[5] | 20.8% in air.[6] |
Reactivity and Applications
This compound's reactivity is centered around the lone pair of electrons on the nitrogen atom, making it a potent nucleophile and a weak base.[2] This reactivity is fundamental to its widespread use in organic synthesis.
In its gaseous form, this compound is often used in reactions where the absence of water is critical. In contrast, aqueous solutions are employed when water is a suitable solvent or when the exothermicity of a reaction needs to be managed.
This compound is a crucial precursor in the synthesis of numerous pharmaceuticals, including ephedrine and theophylline, as well as pesticides like carbofuran and carbaryl.[2] It is also used in the production of solvents such as N-methylformamide (NMF) and N-methyl-2-pyrrolidone (NMP).
Common Reactions of this compound
The following diagram illustrates some of the fundamental reactions of this compound.
Biological Significance and Signaling Pathways
Endogenous this compound is produced from amine catabolism, and its levels can be elevated in certain pathological conditions like diabetes.[9] It is a substrate for semicarbazide-sensitive amine oxidase (SSAO), an enzyme found in various tissues.[11] The oxidative deamination of this compound by SSAO produces formaldehyde, ammonia, and hydrogen peroxide, all of which are potentially cytotoxic.[11][12]
Emerging research suggests that this compound may act as a modulator of neuron firing by targeting voltage-operated neuronal potassium channels.[9] This interaction could lead to the release of neurotransmitters. Furthermore, this compound has been shown to stimulate the release of nitric oxide from the rat hypothalamus.[9]
The following diagram illustrates the enzymatic degradation of this compound by SSAO and its potential downstream effects.
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is crucial for its safe and effective use. The following sections outline the methodologies for measuring key parameters.
Determination of Vapor Pressure (Expansion Method - ASTM D6897)
This method is suitable for determining the vapor pressure of liquefied petroleum gases like anhydrous this compound.
Methodology:
-
Sample Introduction: A sample of a defined volume is drawn from a pressurized sampling system into a temperature-controlled chamber at approximately 5°C by moving a piston to the filling position.[3]
-
Sealing and Expansion: After sealing the chamber, the volume is expanded by moving the piston until the desired vapor-to-liquid ratio is achieved (e.g., 0.5:1).[3]
-
Temperature Regulation: The temperature of the measuring chamber is then regulated to the desired test temperature (e.g., 37.8°C).[3]
-
Pressure Measurement: The total pressure at equilibrium is measured and corrected to a standard atmospheric pressure of 101.3 kPa.[3]
Determination of Water Solubility (OECD Guideline 105)
This guideline describes methods for determining the water solubility of chemical substances.
Methodology (Flask Method - for solubilities > 10⁻² g/L):
-
Sample Preparation: A preliminary test is conducted to determine the approximate amount of sample needed to achieve saturation.[13]
-
Equilibration: The substance is suspended in water and stirred in a vessel at a constant temperature (preferably 20 ± 0.5 °C) until equilibrium is reached.[8][13]
-
Phase Separation: The mixture is centrifuged or filtered to separate the solid phase from the aqueous solution.[8]
-
Concentration Analysis: The concentration of this compound in the aqueous solution is determined using a suitable analytical technique, such as gas chromatography (GC) or titration.[8]
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a widely used method for determining the pKa of weak bases like this compound.
Methodology:
-
Solution Preparation: A solution of this compound with a known concentration is prepared.[14]
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.[14]
-
Titration: A standard solution of a strong acid (e.g., HCl) is added in small increments.[14]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.[14]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is equal to the pH at the half-equivalence point.[14]
Conclusion
The choice between this compound gas and its aqueous solution is a critical decision in research and development, with significant implications for reaction outcomes, safety, and handling. Anhydrous this compound offers a water-free environment for sensitive reactions, while aqueous solutions provide a convenient and often safer alternative, particularly for reactions where water is an acceptable solvent. A thorough understanding of their distinct physical, chemical, and safety properties, as outlined in this guide, is paramount for the successful and safe implementation of this compound in any scientific endeavor.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ASTM D6897 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D1267 - eralytics [eralytics.com]
- 6. oil-tester.com [oil-tester.com]
- 7. scribd.com [scribd.com]
- 8. filab.fr [filab.fr]
- 9. This compound: a new endogenous modulator of neuron firing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bre.com [bre.com]
- 11. Deamination of this compound and angiopathy; toxicity of formaldehyde, oxidative stress and relevance to protein glycoxidation in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative deamination of this compound by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. quora.com [quora.com]
An In-depth Technical Guide to the Theoretical vs. Experimental pKa of Methylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental and theoretical pKa values of methylamine (CH₃NH₂). Understanding the acid dissociation constant (pKa) is critical in drug development and scientific research as it governs a molecule's ionization state, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines the experimental methods for pKa determination, details the computational approaches for its prediction, and presents the data in a clear, comparative format.
Acid-Base Equilibrium of this compound
This compound, a primary aliphatic amine, acts as a weak base in aqueous solution. Its basicity is quantified by the pKa of its conjugate acid, the methylammonium ion (CH₃NH₃⁺). The relevant equilibrium is the dissociation of this protonated form. It is a common convention in chemistry to refer to the pKa of a base's conjugate acid as the pKa of the base itself.[1]
Caption: Acid-base equilibrium of the methylammonium ion in water.
Quantitative Data Summary
The pKa of this compound has been determined through extensive experimental measurements and predicted using various computational models. The accepted experimental value serves as a benchmark for theoretical approaches.
| Parameter | Method/Model | Reported pKa Value | Reference |
| Experimental | Potentiometric Titration / Various | 10.66 | [2] |
| Theoretical/Computational | Density Functional Theory (DFT) B3LYP/6-311++G(d,p) | Varies by study | [3] |
| Møller–Plesset perturbation theory (MP2) | Varies by study | [4][5] | |
| Semi-empirical (e.g., PM6, AM1) with Solvation Model | Varies by study* | [5] |
*Note: Specific calculated pKa values for this compound are not consistently reported across general computational studies, which often focus on sets of diverse amines to validate their methods. The accuracy of these predictions is typically reported as a root-mean-square error (RMSE) across the set (e.g., 0.5 - 2.0 pKa units). A study by Rajan and Muraleedharan confirmed that DFT (B3LYP) with the 6-311++G(d,p) basis set provides results in good agreement with experimental values for a range of alkylamines.[3]
Methodologies and Protocols
A clear understanding of the methodologies used to obtain pKa values is essential for evaluating their accuracy and applicability.
Potentiometric titration is the most common and direct method for determining the pKa of amines. It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.
Objective: To determine the pKa of this compound by titrating a solution of this compound with a strong acid (e.g., HCl) and analyzing the resulting pH curve.
Materials & Equipment:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
-
Beaker or reaction vessel
-
This compound solution (e.g., 0.03 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.025 M)
-
Standard pH buffers (e.g., pH 4, 7, 10) for calibration
-
Deionized water
Protocol:
-
Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10) to ensure accurate measurements.
-
Sample Preparation: Pipette a precise volume (e.g., 30.0 mL) of the this compound solution into a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.
-
Initial Measurement: Record the initial pH of the this compound solution before adding any acid.
-
Titration: Add the HCl titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. As the pH begins to change more rapidly, reduce the increment size to obtain more data points near the equivalence point.
-
Data Collection: Continue the titration well past the equivalence point until the pH of the solution becomes strongly acidic and stabilizes.
-
Analysis:
-
Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. This is the point on the curve where half of the this compound has been neutralized. It can be found by identifying the volume at the equivalence point (the steepest point of the curve, often found using a first derivative plot) and dividing it by two. The pH at this half-volume is equal to the pKa.
-
Caption: Workflow for experimental pKa determination via potentiometric titration.
Theoretical pKa values are predicted using quantum mechanical calculations. The "direct method" and methods based on thermodynamic cycles are common approaches. These calculations determine the Gibbs free energy change (ΔG) for the deprotonation reaction.
Objective: To calculate the pKa of methylammonium using a thermodynamic cycle coupled with quantum chemical calculations.
Computational Tools:
-
Molecular modeling software (e.g., Gaussian, Spartan)
-
High-performance computing resources
Protocol Overview:
-
Molecule Building: Create digital models of the species involved in the equilibrium: this compound (CH₃NH₂), methylammonium (CH₃NH₃⁺), and a proton (H⁺).
-
Geometry Optimization: Perform geometry optimization calculations for both this compound and the methylammonium ion in both the gas phase and a simulated aqueous environment. This is typically done using methods like Density Functional Theory (DFT) (e.g., B3LYP functional) or ab initio methods (e.g., MP2) with an appropriate basis set (e.g., 6-311++G(d,p)).[3][4] The solvent is usually modeled implicitly using a Polarizable Continuum Model (PCM) or the SMD model.[4][6]
-
Frequency Calculations: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.
-
Energy Calculation: Calculate the Gibbs free energy (G) for each species in the aqueous phase (G_aq).
-
pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG_aq) using the following relationship:
-
ΔG_aq = G_aq(CH₃NH₂) + G_aq(H⁺) - G_aq(CH₃NH₃⁺)
-
pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin.
-
The value for the Gibbs free energy of the solvated proton, G_aq(H⁺), is a well-established but challenging value to calculate, and standardized theoretical values are often used for consistency.
-
Caption: Workflow for theoretical pKa prediction via quantum chemistry.
Discussion and Conclusion
The experimental pKa of this compound is well-established at 10.66.[2] This value represents the real-world behavior of the molecule in an aqueous environment.
Theoretical methods provide a powerful tool for predicting pKa values, especially for novel compounds or those difficult to synthesize or measure. The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the solvation model used.[7] While methods like DFT can achieve good agreement with experimental data, they often require significant computational resources and expertise.[3] Discrepancies between theoretical and experimental values can arise from approximations in the computational model, such as the representation of the solvent or the calculation of the proton's solvation energy.[4]
For drug development professionals and researchers, experimental determination remains the gold standard for pKa values. However, computational predictions serve as an invaluable and increasingly accurate tool for high-throughput screening and for guiding synthetic efforts toward molecules with desired physicochemical properties.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Theoretical prediction of pKa in methanol: testing SM8 and SMD models for carboxylic acids, phenols, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Methylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of methylamine (CH₃NH₂) using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy. It details the characteristic spectral data, experimental methodologies, and the underlying principles for each technique, offering a valuable resource for the identification, characterization, and quantitative analysis of this foundational molecule in various scientific and industrial applications.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For this compound, the IR spectrum is characterized by absorptions arising from the stretching and bending vibrations of its N-H, C-H, and C-N bonds.
Key IR Absorption Bands
The principal IR absorption bands for this compound are summarized in the table below. These values, obtained from a liquid film, are indicative of the molecule's key structural features.[1]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |
| 3600 - 3200 | N-H Stretch | A broad absorption due to hydrogen bonding between this compound molecules. Primary amines like this compound exhibit a highly polar N-H bond, leading to strong intermolecular interactions.[1] |
| 3000 - 2800 | C-H Stretch | Absorptions arising from the stretching vibrations of the methyl group's carbon-hydrogen bonds.[1] |
| 2961 | CH₃ d-str | Asymmetric stretching of the methyl group.[2] |
| 2820 | CH₃ s-str | Symmetric stretching of the methyl group.[2] |
| 1650 - 1580 | N-H Bend (Scissoring) | Characteristic bending vibration of the primary amine group.[1] |
| 1473 | CH₃ d-deform | Asymmetric deformation (bending) of the methyl group.[2] |
| 1430 | CH₃ s-deform | Symmetric deformation (bending) of the methyl group.[2] |
| 1220 - 1020 | C-N Stretch | Stretching vibration of the carbon-nitrogen bond, characteristic of aliphatic amines.[1] |
| 1044 | CN str | Carbon-Nitrogen bond stretching.[2] |
| 780 | NH₂ wag | Wagging vibration of the amino group.[2] |
The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of overlapping vibrations that are unique to the this compound molecule, making it highly useful for identification purposes.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol outlines a standard procedure for acquiring the IR spectrum of liquid this compound.
Materials:
-
Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Liquid this compound sample
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum should show the characteristic absorption bands of this compound.
-
Cleaning: Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple, reflecting the two distinct proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 | Singlet/Broad | 3H | CH₃ (Methyl protons) |
| ~2.4 | Singlet/Broad | 2H | NH₂ (Amine protons) |
Note: In low-resolution spectra, the signals for the methyl and amine protons can overlap due to their similar chemical shifts (~2.4 ppm).[3] The amine proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water.
The application of the n+1 rule for spin-spin splitting can be complex for amines. In ultra-pure samples, the methyl protons might appear as a triplet (split by the two NH₂ protons) and the amine protons as a quartet (split by the three CH₃ protons). However, in the presence of acidic impurities or water, proton exchange can average out this coupling, leading to two singlets.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is characterized by a single signal, indicating that there is only one chemical environment for the carbon atom.[4]
| Chemical Shift (δ) ppm | Assignment |
| ~28.3 | CH₃ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol describes a general procedure for acquiring NMR spectra of this compound.
Materials:
-
NMR spectrometer
-
NMR tube
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent within an NMR tube. The most common solvent is CDCl₃.[3][4] Deuterated solvents are used to avoid a large solvent signal in the ¹H NMR spectrum.[3][4]
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. This typically involves a short radiofrequency pulse followed by the detection of the free induction decay (FID). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are generally required compared to ¹H NMR. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.0 ppm.[3][4]
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule.
Key Raman Active Modes
The Raman spectrum of this compound provides information about its vibrational modes. The following table lists some of the prominent Raman shifts for liquid this compound.
| Raman Shift (cm⁻¹) | Vibrational Mode |
| 3360 | NH₂ s-str |
| 2960 | CH₃ d-str |
| 2820 | CH₃ s-str |
| 1460 | CH₃ d-deform |
| 1044 | CN str |
| 781 | NH₂ wag |
Data sourced from the NIST Chemistry WebBook.[2]
An advantage of Raman spectroscopy is that water is a weak scatterer, making it possible to analyze aqueous solutions without significant interference.[5]
Experimental Protocol: Raman Spectroscopy
This protocol provides a general outline for obtaining the Raman spectrum of a liquid sample like this compound.
Materials:
-
Raman spectrometer with a laser source (e.g., 532 nm, 785 nm)
-
Sample holder (e.g., quartz cuvette or NMR tube)
-
This compound sample
Procedure:
-
Sample Preparation: Fill a quartz cuvette or NMR tube with the liquid this compound sample.
-
Instrument Setup: Place the sample in the spectrometer's sample compartment. Adjust the focus of the laser onto the sample.
-
Spectrum Acquisition: Illuminate the sample with the laser and collect the scattered light. The exposure time and number of accumulations can be adjusted to optimize the signal-to-noise ratio.
-
Data Processing: The collected spectrum is processed to remove background fluorescence and cosmic rays. The x-axis is typically plotted as the Raman shift in wavenumbers (cm⁻¹).
Conclusion
The spectroscopic techniques of IR, NMR, and Raman provide a powerful and complementary suite of tools for the comprehensive analysis of this compound. IR and Raman spectroscopy offer detailed insights into the vibrational modes of the molecule, allowing for functional group identification and structural confirmation. NMR spectroscopy, through both ¹H and ¹³C nuclei, elucidates the chemical environment and connectivity of the atoms within the molecule. A thorough understanding and application of these techniques are essential for researchers, scientists, and drug development professionals working with this compound and related compounds.
References
- 1. infrared spectrum of this compound CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. This compound [webbook.nist.gov]
- 3. 1H proton nmr spectrum of this compound CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of this compound CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. plus.ac.at [plus.ac.at]
A Technical Guide to the Discovery and Synthesis of Methylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylamine (CH₃NH₂), the simplest primary amine, serves as a fundamental building block in the synthesis of a vast array of commercially significant compounds, including pharmaceuticals, agrochemicals, and solvents. This whitepaper provides an in-depth historical and technical overview of the discovery and synthesis of this compound. We delve into the seminal work of Charles-Adolphe Wurtz, who first isolated the compound in 1849, and the subsequent development of key synthetic methodologies, notably the Hofmann rearrangement. Furthermore, we explore the evolution of industrial-scale this compound production. This guide furnishes detailed experimental protocols for historical laboratory syntheses, presents quantitative data in a comparative format, and employs visualizations to elucidate key reaction pathways and workflows, offering a comprehensive resource for professionals in chemical research and development.
The Genesis of a Foundational Molecule: The Discovery of this compound
The history of this compound begins in the mid-19th century with the pioneering work of French chemist Charles-Adolphe Wurtz. In 1849, Wurtz successfully synthesized this compound by hydrolyzing methyl isocyanate.[1] This discovery was a landmark achievement, as it represented the first synthesis of an organic derivative of ammonia, opening a new frontier in the field of organic chemistry.[1] Wurtz's work was published in the esteemed French scientific journals Comptes rendus and Annales de Chimie et de Physique, solidifying his contribution to the scientific community.
Foundational Synthetic Methodologies
Wurtz's Synthesis: Hydrolysis of Methyl Isocyanate
Wurtz's initial synthesis involved the hydrolysis of methyl isocyanate (CH₃NCO). While the original 1849 publication provides a descriptive account, the fundamental reaction proceeds as follows:
Reaction: CH₃NCO + H₂O → CH₃NH₂ + CO₂
The isocyanate, upon reaction with water, forms an unstable carbamic acid intermediate which readily decarboxylates to yield this compound and carbon dioxide.
The Hofmann Rearrangement: A Novel Route from Amides
In 1881, German chemist August Wilhelm von Hofmann developed a new method for the synthesis of primary amines, which became known as the Hofmann rearrangement.[2][3] This reaction involves the treatment of a primary amide with bromine in an alkaline solution to yield a primary amine with one less carbon atom.[2][3] The application of this rearrangement to acetamide provides a classic and reliable laboratory method for the synthesis of this compound.[4]
Reaction: CH₃CONH₂ + Br₂ + 4NaOH → CH₃NH₂ + Na₂CO₃ + 2NaBr + 2H₂O
The following protocol is adapted from Vogel's Textbook of Practical Organic Chemistry and provides a robust method for the laboratory synthesis of this compound hydrochloride.[4]
Materials:
-
Acetamide (dry): 25 g (0.42 mol)
-
Bromine: 69 g (23 mL, 0.43 mol)
-
Sodium hydroxide (NaOH) solution (10% w/v): ~210 mL
-
Sodium hydroxide (NaOH): 60 g (1.5 mol)
-
Water: 150 mL
-
Hydrochloric acid (HCl), dilute (1:1)
Procedure:
-
In a 500 mL conical flask, add 25 g of dry acetamide to 69 g of bromine.
-
Cool the flask in an ice-water bath and slowly add 10% NaOH solution with vigorous shaking until the solution becomes a pale yellow color. This forms the N-bromoacetamide intermediate.
-
In a separate 1 L three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and reflux condenser, prepare a solution of 60 g of NaOH in 150 mL of water.
-
Connect the top of the condenser to a gas absorption trap containing 100 mL of dilute hydrochloric acid.
-
Warm the NaOH solution in the flask to 60-70 °C.
-
Slowly add the N-bromoacetamide solution from the dropping funnel to the warm NaOH solution, ensuring the temperature does not exceed 75 °C.
-
After the addition is complete, maintain the temperature at 65-70 °C for approximately 15 minutes until the solution is clear and colorless.
-
Gently boil the solution to drive the this compound vapor into the hydrochloric acid trap.
-
Continue distillation until the distillate is no longer alkaline (approximately 40-60 minutes).
-
Evaporate the hydrochloric acid solution to dryness on a rotary evaporator.
-
Dry the resulting solid residue (this compound hydrochloride) in an oven at 100-105 °C.
-
The crude product can be purified by recrystallization from absolute ethanol.
Yield: Approximately 18 g (64%) of this compound hydrochloride.[4]
Industrial Scale Synthesis: The Methanol-Ammonia Process
The industrial production of this compound commenced in the 1920s and is predominantly achieved through the reaction of methanol and ammonia over a solid acid catalyst, typically an aluminosilicate.[1] This high-temperature, gas-phase reaction produces a mixture of mono-, di-, and trithis compound.
Reaction: CH₃OH + NH₃ → CH₃NH₂ + H₂O Side Reactions: CH₃NH₂ + CH₃OH → (CH₃)₂NH + H₂O (CH₃)₂NH + CH₃OH → (CH₃)₃N + H₂O
The ratio of the three amine products can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the methanol-to-ammonia ratio. The product mixture is then separated by distillation.
Quantitative Data Summary
The following table summarizes key quantitative data for the historical and industrial synthesis methods of this compound.
| Synthesis Method | Key Reactants | Key Products | Reported Yield | Reaction Conditions |
| Wurtz Synthesis (1849) | Methyl isocyanate, Water | This compound, Carbon dioxide | Not quantitatively reported in initial discovery | Hydrolysis |
| Hofmann Rearrangement | Acetamide, Bromine, NaOH | This compound hydrochloride | ~64%[4] | 65-70°C |
| Industrial Process | Methanol, Ammonia | This compound, Dithis compound, Trithis compound | Variable based on conditions | High Temperature, Gas Phase, Aluminosilicate Catalyst |
Conclusion
From its initial discovery in a 19th-century laboratory to its large-scale industrial production today, this compound has become an indispensable molecule in modern chemistry. The foundational synthetic routes developed by Wurtz and Hofmann not only provided access to this crucial compound but also laid the groundwork for broader principles in organic synthesis. The continuous optimization of the industrial methanol-ammonia process underscores the ongoing importance of this compound as a key chemical intermediate. This guide has provided a detailed technical overview of these pivotal moments in the history of this compound, offering valuable insights and practical protocols for the scientific community.
References
Whitepaper: Methylamine as a Carbon and Nitrogen Source for Microbes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylamine (CH₃NH₂), the simplest of the methylamines, is a volatile, one-carbon (C1) compound that plays a crucial role in the global carbon and nitrogen biogeochemical cycles.[1] It is generated in various environments through the decomposition of organic matter, such as proteins and nitrogen-containing osmolytes.[1] Due to its composition, this compound serves as a vital source of both carbon and nitrogen for a diverse array of microorganisms, including bacteria, archaea, and fungi.[2]
Microorganisms that can utilize C1 compounds like this compound as their sole source of carbon and energy are known as methylotrophs.[1] However, many non-methylotrophic organisms can also utilize this compound exclusively as a nitrogen source.[3][4] The metabolic versatility of these microbes allows them to thrive in environments where this compound is abundant, preventing the escape of this climate-active molecule into the atmosphere and recycling essential nutrients.[1]
Understanding the microbial metabolism of this compound is of significant interest. In environmental science, it is key to comprehending nutrient cycling. In biotechnology and drug development, elucidating these pathways can inform the design of novel biocatalysts and provide insights into the microbial metabolism of nitrogen-containing xenobiotics and pharmaceuticals.[5] This guide provides an in-depth technical overview of the primary metabolic pathways for this compound utilization, quantitative data on microbial growth and enzyme kinetics, and detailed protocols for key experimental procedures.
Metabolic Pathways for this compound Utilization
Gram-negative bacteria primarily employ two distinct pathways for the oxidation of this compound: a direct periplasmic pathway and an indirect cytoplasmic pathway.[1][6] Some organisms, such as Methylobacterium extorquens, possess the genetic machinery for both, suggesting distinct physiological advantages for each under different environmental conditions.[7]
Direct Oxidation: The this compound Dehydrogenase (MaDH) Pathway
The most well-characterized route for this compound catabolism in many methylotrophs is the direct oxidation pathway, which occurs in the periplasm.[8] This pathway is catalyzed by the quinoprotein this compound dehydrogenase (MaDH).
MaDH contains a covalently bound tryptophan tryptophylquinone (TTQ) prosthetic group at its active site.[9] It catalyzes the oxidative deamination of this compound to produce formaldehyde (HCHO) and ammonium (NH₄⁺).[1][9]
Reaction: CH₃NH₂ + H₂O + Electron Acceptor → HCHO + NH₄⁺ + Reduced Electron Acceptor
The formaldehyde generated is a central metabolic intermediate. It can be further oxidized to CO₂ to generate energy or assimilated into biomass via pathways like the serine cycle or the ribulose monophosphate (RuMP) cycle.[10][11] The ammonium produced can be readily assimilated as a nitrogen source.[11] The electrons captured by MaDH are typically transferred to the electron transport chain via an electron carrier protein like amicyanin.[9]
Indirect Oxidation: The N-Methylglutamate (NMG) Pathway
An alternative, cytoplasmic route for this compound metabolism is the N-methylglutamate (NMG) pathway.[6][12] This pathway is essential for growth on this compound in some bacteria, like Methylobacterium extorquens DM4, that lack the MaDH system.[6][12] It is also found in non-methylotrophs that use this compound solely as a nitrogen source.[1] The NMG pathway involves a series of enzymatic steps that transfer the methyl group from this compound to a carrier molecule before oxidation.
The key enzymes and steps are:
-
γ-Glutamylmethylamide Synthetase (GmaS): Catalyzes the ATP-dependent condensation of this compound and glutamate to form γ-glutamylmethylamide (GMA).[6]
-
N-Methylglutamate Synthase (MgsABC): Converts GMA and glutamate into two molecules of N-methylglutamate (NMG).[6]
-
N-Methylglutamate Dehydrogenase (MgdABCD): Oxidizes NMG to yield formaldehyde (in the form of methylene-tetrahydrofolate) and glutamate, releasing ammonium in the process.[6]
This pathway is energetically more expensive than the MaDH pathway due to the initial ATP investment. However, it is proposed to be advantageous under nitrogen-limiting conditions or when this compound concentrations are low (<1 mM), as it allows for more controlled release and assimilation of ammonium within the cytoplasm, mitigating potential toxicity from high periplasmic ammonium concentrations generated by MaDH.[7]
Quantitative Microbial Physiology
The efficiency of this compound utilization can be quantified by examining enzyme kinetics and microbial growth yields. This data is critical for metabolic modeling and biotechnological applications.
Enzyme Kinetics
The kinetic properties of this compound dehydrogenase (MaDH) have been characterized in several microorganisms. The data provides insight into the enzyme's affinity for its substrates and its maximum catalytic rate.
Table 1: Kinetic Parameters of this compound Dehydrogenase (MaDH)
| Organism | Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/mg) | Optimal pH | Reference |
|---|---|---|---|---|---|
| Paracoccus denitrificans | This compound | 12.5 | 16.9 | 7.5 | [13] |
| Paracoccus denitrificans | Phenazine Ethosulphate | 156 | 16.9 | 7.5 | [13] |
| Bacterium W3A1 | this compound | Not specified | Not specified | ~8.0 |[13] |
Note: Kinetic values can vary based on assay conditions, such as temperature and the artificial electron acceptor used.
Microbial Growth and Yields
The efficiency with which microbes convert a substrate into biomass is measured by the molar growth yield (Yₛ). Studies have shown that the metabolic pathway used for C1 assimilation significantly impacts the yield.
Table 2: Molar Growth Yields on C1 Compounds
| Organism | Assimilation Pathway | Substrate | Molar Yield (g dry wt/mol) | Reference |
|---|---|---|---|---|
| Pseudomonas sp. | Serine Pathway | Methanol | 9.8 - 13.1 | [10] |
| Pseudomonas sp. | Serine Pathway | Formaldehyde | 7.2 - 9.6 | [10] |
| Pseudomonas sp. | Serine Pathway | Formate | 3.3 - 6.9 | [10] |
| Bacterium C2A1 | RuMP Pathway | Methanol | 15.7 - 17.3 |[10] |
Note: The data indicates that the Ribulose Monophosphate (RuMP) pathway is generally more efficient for C1 assimilation than the Serine pathway. Yields on this compound are expected to be comparable to methanol, as both are oxidized to formaldehyde.[10]
In marine environments, the rates of this compound oxidation (for energy) and assimilation (for biomass) have been measured, showing a dynamic balance based on nutrient availability.[14]
Table 3: this compound Metabolism Rates in Marine Environments
| Environment | Process | Rate Constant (k) (day⁻¹) | Key Finding | Reference |
|---|---|---|---|---|
| Offshore Waters | Oxidation | 0.01 - 0.18 | Predominantly used as an energy source. | [14] |
| Coastal Waters | Assimilation | 0.01 - 0.05 | Important source of biomass carbon. |[14] |
Note: this compound metabolism was found to be inhibited by the presence of ammonium or nitrate, confirming its role as a preferred nitrogen source in these environments.[14]
Key Experimental Protocols
This section provides detailed methodologies for fundamental experiments used to study microbial utilization of this compound.
Protocol 1: Cultivation of Microbes on this compound
This protocol describes the preparation of a minimal salts medium for cultivating bacteria using this compound as the sole source of carbon, nitrogen, or both.
Objective: To selectively grow microorganisms capable of utilizing this compound.
Materials:
-
Basal Salts Solution (10X): K₂HPO₄ (40 g/L), NaH₂PO₄ (27.5 g/L), (NH₄)₂SO₄ (20 g/L, omit if this compound is the sole N source), MgSO₄·7H₂O (2 g/L). Autoclave and store at 4°C.
-
Trace Metal Solution (1000X): EDTA (50 g/L), ZnSO₄·7H₂O (22 g/L), CaCl₂ (5.54 g/L), MnCl₂·4H₂O (5.06 g/L), FeSO₄·7H₂O (4.99 g/L), (NH₄)₆Mo₇O₂₄·4H₂O (1.1 g/L), CuSO₄·5H₂O (1.57 g/L), CoCl₂·6H₂O (1.61 g/L). Adjust to pH 6.0 with NaOH. Store at 4°C.
-
Carbon/Nitrogen Source: this compound hydrochloride (CH₃NH₂·HCl) solution (1 M), filter-sterilized.
-
Alternative Carbon Source (if needed): Glucose or Succinate solution (1 M), filter-sterilized.
-
Sterile deionized water.
Procedure:
-
To prepare 1 L of minimal medium, add 900 mL of sterile deionized water to a sterile flask.
-
Aseptically add 100 mL of 10X Basal Salts Solution.
-
Note: If using this compound as the sole nitrogen source, use a 10X Basal Salts solution prepared without (NH₄)₂SO₄.
-
-
Add 1 mL of 1000X Trace Metal Solution.
-
Add the carbon and nitrogen sources to their final desired concentrations:
-
For this compound as sole C and N source: Add 10-20 mL of 1 M this compound·HCl (final concentration 10-20 mM).
-
For this compound as sole N source: Add 5 mL of 1 M this compound·HCl (final concentration 5 mM) and 10 mL of 1 M succinate (final concentration 10 mM).
-
-
Mix thoroughly. Check and adjust the pH to 6.8-7.0 with sterile NaOH or HCl if necessary.
-
Dispense into sterile culture vessels.
-
Inoculate with the microbial sample and incubate under appropriate conditions (e.g., 30°C with shaking at 200 rpm).
-
Monitor growth by measuring optical density at 600 nm (OD₆₀₀).
Protocol 2: Spectrophotometric Assay for this compound Dehydrogenase (MaDH) Activity
This protocol details a continuous spectrophotometric assay to measure MaDH activity in cell-free extracts based on the reduction of an artificial electron acceptor.
Objective: To quantify the rate of this compound oxidation by MaDH.
Principle: MaDH activity is measured by following the this compound-dependent reduction of the artificial electron acceptor phenazine ethosulfate (PES), which in turn reduces 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: 100 mM this compound hydrochloride, pH adjusted to 7.5.
-
Electron Acceptors:
-
20 mM Phenazine ethosulfate (PES), stored in the dark.
-
2 mM 2,6-dichlorophenolindophenol (DCPIP).
-
-
Cell-free extract (periplasmic fraction is recommended).
-
Spectrophotometer with a temperature-controlled cuvette holder (e.g., 30°C).
Procedure:
-
Set the spectrophotometer to read absorbance at 600 nm and equilibrate to 30°C.
-
Prepare the reaction mixture in a 1 mL cuvette. Add the following in order:
-
850 µL of Assay Buffer
-
50 µL of 20 mM PES (final concentration 1 mM)
-
50 µL of 2 mM DCPIP (final concentration 0.1 mM)
-
20-50 µL of cell-free extract (amount depends on enzyme activity)
-
-
Mix by inversion and place the cuvette in the spectrophotometer.
-
Start the reaction by adding 10 µL of 100 mM this compound (final concentration 1 mM).
-
Immediately mix and start recording the decrease in A₆₀₀ over time for 3-5 minutes.
-
Control: Perform a blank reaction without this compound to measure any substrate-independent reduction of DCPIP.
-
Calculation: Calculate the rate of reaction (ΔA₆₀₀/min) from the linear portion of the curve. Enzyme activity is calculated using the Beer-Lambert law. The molar extinction coefficient (ε) for DCPIP at pH 7.5 is 19.1 mM⁻¹cm⁻¹.
Activity (U/mL) = (ΔA₆₀₀/min) / (ε × path length) × (Total Volume / Sample Volume) × 1000 One unit (U) is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.
Protocol 3: Workflow for Stable Isotope Probing (SIP)
SIP is a powerful technique to identify microorganisms that actively assimilate a specific substrate from a complex environmental sample. This workflow outlines the key steps for a DNA-SIP experiment using ¹³C-labeled this compound.
Conclusion
Microbial metabolism of this compound is a fundamentally important process that connects carbon and nitrogen cycles and supports microbial life in diverse habitats. The existence of multiple, distinct metabolic pathways—the direct MaDH pathway and the indirect NMG pathway—highlights the evolutionary adaptations that allow microbes to optimize nutrient acquisition under varying environmental constraints. Quantitative analysis of enzyme kinetics and growth yields provides the necessary data to model these processes and harness them for biotechnological purposes. The experimental protocols provided herein offer a robust framework for researchers to investigate and quantify this compound metabolism in both pure cultures and complex microbial communities. For professionals in drug development, understanding these pathways is increasingly relevant, as the nitrogen-rich structures of many pharmaceuticals may be subject to analogous microbial metabolic activities, impacting drug efficacy and environmental fate.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. This compound as a nitrogen source for microorganisms from a coastal marine environment [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection Maintains Apparently Degenerate Metabolic Pathways due to Tradeoffs in Using this compound for Carbon versus Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Utilization via the N-Methylglutamate Pathway in Methylobacterium extorquens PA1 Involves a Novel Flow of Carbon through C1 Assimilation and Dissimilation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound dehydrogenase (amicyanin) - Wikipedia [en.wikipedia.org]
- 10. Bacterial yields on methanol, this compound, formaldehyde, and formate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacterial metabolism of methylated amines and identification of novel methylotrophs in Movile Cave - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genes of the N-methylglutamate pathway are essential for growth of Methylobacterium extorquens DM4 with monothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and properties of this compound dehydrogenase from Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbial metabolism of methanol and this compound in the Gulf of Mexico: insight into marine carbon and nitrogen cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of Methylamine for HPLC-UV Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the derivatization of methylamine for quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. Pre-column derivatization is a crucial step for enhancing the detectability of small aliphatic amines like this compound, which lack a strong chromophore. This process involves reacting the analyte with a labeling agent to form a stable derivative with significant UV absorbance, thereby improving sensitivity and chromatographic separation.
This application note explores three common derivatization reagents: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), Dansyl Chloride, and o-Phthalaldehyde (OPA). Each section includes a detailed experimental protocol, a summary of quantitative data, and visualizations to illustrate the workflow and chemical reactions.
Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
FMOC-Cl reacts with primary and secondary amines to yield stable, highly fluorescent derivatives that also exhibit strong UV absorbance.[1] This makes it a versatile reagent for enhancing the detection of amines.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | This compound (MA) | [2] |
| Detection Limit (LOD) | 0.12 ng | [2] |
| Reaction Time | Minimum 40 minutes | [2] |
| Stability of Derivative | At least 24 hours under acidic conditions | [3] |
Experimental Protocol
Materials and Reagents:
-
This compound standard solution
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (e.g., 15 mM in acetonitrile)[4]
-
Borate buffer (e.g., 200 mM, pH 10.0)[4]
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) to stop the reaction[3]
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: In a suitable vial, mix 300 µL of the this compound standard or sample with 600 µL of 200 mM borate buffer (pH 10.0).[4]
-
Derivatization: Add 600 µL of 15 mM FMOC-Cl solution in acetonitrile to the mixture. Vortex immediately.[4]
-
Reaction: Allow the reaction to proceed at room temperature for a minimum of 40 minutes.[2]
-
Termination: Stop the reaction by adding a small volume of 0.1 M HCl to acidify the solution.[3] This step is crucial as FMOC derivatives can be unstable under basic conditions.[3]
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with acetonitrile and water or a suitable buffer.
-
Detection: UV detector set at an appropriate wavelength (e.g., 265 nm).
-
Flow Rate: ~1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 40°C)
Visualization
Derivatization with Dansyl Chloride
Dansyl chloride is a widely used reagent that reacts with primary and secondary amines to produce highly fluorescent and UV-active derivatives.[5] It is known for the stability of its amine derivatives.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | This compound | [7] |
| Sensitivity | High (in the nanomole range) | [7] |
| Reaction Time | 30 minutes | [7] |
| Stability of Derivative | At least 1 day at room temperature | [7] |
| Linearity | Linear up to at least 2.4 nmol | [7] |
Experimental Protocol
Materials and Reagents:
-
This compound standard solution
-
Dansyl chloride solution (e.g., in acetonitrile)
-
Sodium bicarbonate or other suitable buffer (e.g., 0.1 M)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: In a reaction vial, add an aliquot of the this compound standard or sample.
-
Buffering: Add a suitable buffer, such as sodium bicarbonate solution, to achieve an alkaline pH.
-
Derivatization: Add an excess of the dansyl chloride solution.
-
Reaction: Incubate the mixture for 30 minutes at a controlled temperature (e.g., room temperature or slightly elevated).[7]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the filtered solution into the HPLC system.
HPLC Conditions (Example):
-
Column: µBondapak C-18 reversed-phase column.[7]
-
Mobile Phase: Isocratic elution with a mixture of water, methanol, and acetonitrile (e.g., 7:7:3 v/v/v).[7]
-
Detection: UV detector (e.g., at 254 nm) or a fluorescence detector for higher sensitivity.[6][7]
-
Flow Rate: ~1.0-2.0 mL/min
Visualization
Derivatization with o-Phthalaldehyde (OPA)
OPA is a classic reagent for the derivatization of primary amines.[8] The reaction is rapid and occurs at room temperature in the presence of a thiol.[9] A significant drawback is the instability of the resulting isoindole derivatives, which requires precise timing of the analysis.[9][10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | Primary amines | [8][9] |
| Reaction Time | Rapid (under 1 minute) | [9][11] |
| Stability of Derivative | Low, requires immediate analysis | [9][10] |
| Detection Wavelength | ~338 nm | [9] |
Experimental Protocol
Materials and Reagents:
-
This compound standard solution
-
OPA reagent solution (containing OPA and a thiol like 2-mercaptoethanol or 3-mercaptopropionic acid in a buffer)[11][12]
-
Borate buffer (e.g., pH 10.4)[9]
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Syringe filters (0.45 µm)
Procedure:
-
Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA and the thiol in a borate buffer. This solution should be freshly prepared.
-
Automated or Manual Mixing: Due to the instability of the derivatives, an automated pre-column derivatization using an autosampler is highly recommended.[12]
-
Reaction: Mix the this compound sample with the OPA reagent in the autosampler loop or a vial immediately before injection. The reaction is typically complete in about 1 minute.[11]
-
Analysis: Inject the mixture directly into the HPLC system without delay.
HPLC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: ~1.0 mL/min
-
Column Temperature: Ambient
Comparative Summary of Derivatization Reagents for this compound HPLC-UV Analysis
| Feature | FMOC-Cl | Dansyl Chloride | o-Phthalaldehyde (OPA) |
| Reaction Speed | Moderate (≥40 min)[2] | Moderate (30 min)[7] | Very Fast (<1 min)[9] |
| Derivative Stability | Good (≥24h)[3] | Very Good (≥1 day)[7] | Poor (requires immediate analysis)[9][10] |
| UV Molar Absorptivity | High | High | Moderate |
| Primary/Secondary Amines | Reacts with both[1] | Reacts with both[5] | Reacts only with primary amines[9] |
| Key Advantage | Stable derivatives, good sensitivity.[1] | Very stable derivatives.[6] | Very fast reaction.[11] |
| Key Disadvantage | Slower reaction time. | Slower reaction time. | Unstable derivatives.[9] |
Conclusion
The choice of derivatization reagent for the HPLC-UV analysis of this compound depends on the specific requirements of the assay.
-
FMOC-Cl is an excellent choice for robust and sensitive analysis when sample throughput is not the primary concern, owing to the stability of its derivatives.
-
Dansyl Chloride also offers the formation of very stable derivatives, making it suitable for routine analysis where samples may need to wait before injection.[6][7]
-
OPA is ideal for high-throughput applications where an autosampler can perform rapid, automated pre-column derivatization, mitigating the issue of derivative instability.[8][12]
For all methods, optimization of reaction conditions (e.g., pH, reagent concentration, reaction time, and temperature) is recommended to achieve the best results for the specific sample matrix and analytical instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound, dithis compound, and trithis compound in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. ikm.org.my [ikm.org.my]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A rapid, sensitive high-performance liquid chromatography analysis of ammonia and this compound for nitrogenase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Methylamine in Pharmaceutical and Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of methylamine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key chemical intermediate and potential impurity in pharmaceutical manufacturing, requires precise and reliable quantification.[1][2] Due to its volatility and polarity, direct GC-MS analysis of this compound is challenging.[3] This protocol outlines a derivatization procedure to enhance its chromatographic properties, followed by GC-MS analysis. The method is suitable for the determination of this compound in various matrices, including drug products and biological samples.
Introduction
This compound is a primary amine that serves as a building block in the synthesis of numerous pharmaceuticals. Its presence as a residual impurity in active pharmaceutical ingredients (APIs) and final drug products is strictly regulated and must be monitored to ensure product safety and quality.[1] Furthermore, this compound and its derivatives, such as dithis compound and trithis compound, are relevant in biological and environmental studies.[4] Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the high polarity and volatility of low molecular weight amines like this compound can lead to poor peak shape and retention in typical GC systems.[3] To overcome these challenges, a derivatization step is employed to convert this compound into a less polar and more stable derivative, making it amenable to GC-MS analysis.[5] This application note provides a comprehensive protocol for the derivatization and subsequent GC-MS quantification of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound by GC-MS is depicted below.
Experimental Protocols
This protocol is a synthesis of established methodologies for the analysis of small amines by GC-MS.[6]
Materials and Reagents
-
This compound hydrochloride (standard)
-
Benzenesulfonyl chloride (derivatizing agent)[6]
-
Sodium bicarbonate
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Organic solvent for extraction (e.g., Toluene, Ethyl Acetate)
-
Internal Standard (e.g., deuterated this compound or a suitable analogue)
-
Sample matrix (API, biological fluid, etc.)
Equipment
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
Standard Preparation
-
Primary Stock Standard (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound hydrochloride and dissolve it in a specific volume of deionized water in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serially diluting the primary stock standard with deionized water to achieve a desired concentration range (e.g., 0.5 - 25 µg/mL).[6]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in a suitable solvent at a concentration of approximately 100 µg/mL.
Sample Preparation and Derivatization
-
Sample Collection: Accurately weigh or measure a known amount of the sample into a vial.
-
Extraction: For solid samples, dissolve in a suitable solvent. For liquid samples, an initial liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate the amines and remove matrix interferences.[7]
-
pH Adjustment: Add a sufficient amount of sodium bicarbonate to the sample and standard solutions to ensure alkaline conditions (pH > 9). This is crucial for the derivatization reaction.[6]
-
Addition of Internal Standard: Spike all standards, samples, and blanks with a known amount of the internal standard solution.
-
Derivatization Reaction:
-
Add a solution of benzenesulfonyl chloride in a suitable organic solvent (e.g., THF) to each vial.
-
Vortex the vials vigorously for 1-2 minutes.
-
Heat the vials at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2.5 hours) to ensure complete derivatization.[3]
-
-
Extraction of Derivative:
-
After cooling to room temperature, add an extraction solvent (e.g., Toluene).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer containing the derivatized this compound to an autosampler vial for GC-MS analysis.
-
GC-MS Parameters
The following are typical starting parameters and may require optimization for specific instruments and applications.[6]
-
GC System: Agilent GC-MS or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[6]
-
Injection Mode: Splitless[6]
-
Injector Temperature: 290°C[6]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp 1: 5°C/min to 180°C
-
Ramp 2: 10°C/min to 240°C
-
Ramp 3: 25°C/min to 290°C, hold for 10 min[6]
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[6]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized this compound and the internal standard.
-
Data Presentation
Quantitative data from method validation studies are summarized below. These values are indicative and may vary depending on the specific matrix and instrumentation.
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.04 - 0.4 µg/mL |
| Limit of Quantification (LOQ) | 0.16 - 1.7 µg/mL |
| Recovery | 68.8% - 180% |
| Precision (%RSD) | < 15% |
Table 1: Summary of quantitative data for the GC-MS analysis of amines. Data synthesized from similar amine analysis studies.[6]
Derivatization Chemistry
The derivatization of a primary amine like this compound with benzenesulfonyl chloride proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, resulting in the formation of a stable sulfonamide. This reaction, known as the Hinsberg test, is fundamental to this analytical method.
Conclusion
The GC-MS method detailed in this application note, incorporating a crucial derivatization step, provides a selective and sensitive approach for the quantification of this compound in complex matrices. The protocol is well-suited for quality control in pharmaceutical manufacturing and for various research applications where accurate determination of this compound is required. The provided validation parameters demonstrate the method's reliability and robustness.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. The measurement of dithis compound, trithis compound, and trithis compound N-oxide using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-Methylated Compounds Using Methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated compounds are a cornerstone in medicinal chemistry and materials science, with the N-methyl group significantly influencing a molecule's pharmacological and physicochemical properties, such as potency, selectivity, solubility, and metabolic stability. Methylamine (CH₃NH₂), as the simplest primary amine, serves as a fundamental and versatile building block for the introduction of the methylamino moiety into a wide range of molecular scaffolds. Its utility is demonstrated in the synthesis of numerous pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of N-methylated compounds utilizing this compound as a key reagent through several common and effective synthetic methodologies.
Synthetic Methodologies
Three primary methods for the synthesis of N-methylated compounds using this compound are detailed below: Reductive Amination, Nucleophilic Substitution (Direct Alkylation), and the Mannich Reaction.
Reductive Amination of Carbonyl Compounds
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[3][4] This reaction involves the condensation of an aldehyde or ketone with this compound to form an intermediate imine, which is subsequently reduced in situ to the corresponding secondary N-methylamine. To circumvent the challenges of handling gaseous this compound and to improve selectivity, N-Boc-N-methylamine can be employed, followed by deprotection.[5]
General Reaction Scheme:
R¹(C=O)R² + CH₃NH₂ → [R¹(C=NCH₃)R²] --[Reduction]--> R¹(CH-NHCH₃)R²
This protocol describes a novel method for the synthesis of secondary N-methylamines using N-Boc-N-methylamine and Me₂SiHCl as the reductant. The reaction proceeds through a Boc-protected intermediate, which undergoes in situ deprotection.[6]
Materials:
-
Aldehyde (1.0 equiv)
-
N-Boc-N-methylamine (1.5 equiv)
-
Chlorodimethylsilane (Me₂SiHCl) (3.0 equiv)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (0.50 mmol, 1.0 equiv).
-
Add acetonitrile (1.0 mL) to dissolve the aldehyde.
-
Add N-Boc-N-methylamine (0.75 mmol, 1.5 equiv) to the solution.
-
Slowly add chlorodimethylsilane (1.5 mmol, 3.0 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture at 25 °C for 8 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by the addition of methanol. This will also facilitate the in situ deprotection of the Boc group.
-
The resulting N-methylamine hydrochloride salt will precipitate from the solution.
-
Isolate the product by filtration and wash with a suitable organic solvent.
-
The product can be further purified by recrystallization if necessary.
The following table summarizes the yields of secondary N-methylamines synthesized from a variety of aldehydes using the protocol described above.[5][6]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | N-Benzylthis compound | 99 |
| 2 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)this compound | 98 |
| 3 | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)this compound | 99 |
| 4 | 2-Naphthaldehyde | N-(Naphthalen-2-ylmethyl)this compound | 95 |
| 5 | 3-Pyridinecarboxaldehyde | N-(Pyridin-3-ylmethyl)this compound | 92 |
| 6 | Cyclohexanecarboxaldehyde | N-(Cyclohexylmethyl)this compound | 85 |
| 7 | Dodecanal | N-Dodecylthis compound | 88 |
Nucleophilic Substitution: Direct Alkylation of this compound
The direct alkylation of this compound with alkyl halides is a classical SN2 reaction to form secondary amines. A primary challenge of this method is over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[7] To favor mono-alkylation, a large excess of this compound is typically used.
General Reaction Scheme:
R-X + CH₃NH₂ (excess) → R-NH₂CH₃⁺ X⁻ → R-NHCH₃ + CH₃NH₃⁺ X⁻
This protocol provides a general procedure for the mono-alkylation of this compound with benzyl chloride.
Materials:
-
Benzyl chloride (1.0 equiv)
-
This compound (aqueous solution, 40%) (large excess, e.g., 10 equiv)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Sodium hydroxide (for workup)
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask, dissolve benzyl chloride (1.0 equiv) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a large excess of a 40% aqueous solution of this compound (e.g., 10 equivalents) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and basify with sodium hydroxide solution to deprotonate the amine salts.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by distillation or column chromatography. A reported yield for this reaction is 99%.[8]
The selective mono-alkylation of this compound can be challenging. The table below provides representative examples of secondary amines synthesized via this method. Yields are highly dependent on reaction conditions, particularly the excess of this compound used.
| Entry | Alkyl Halide | Product | Typical Yield Range (%) |
| 1 | Benzyl bromide | N-Benzylthis compound | 70-95 |
| 2 | 1-Bromobutane | N-Butylthis compound | 50-70 |
| 3 | Iodomethane | Dithis compound | (Over-alkylation prone) |
| 4 | 2-Bromo-1-phenylethanone | 2-(Methylamino)-1-phenylethanone | 60-80 |
The Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (e.g., a ketone), formaldehyde, and a primary or secondary amine (in this case, this compound).[3][9] The product is a β-amino-carbonyl compound, known as a Mannich base.
General Reaction Scheme:
R¹(C=O)CH₂R² + CH₂O + CH₃NH₂·HCl → R¹(C=O)CH(R²)CH₂NHCH₃·HCl + H₂O
This protocol describes the synthesis of β-dimethylaminopropiophenone hydrochloride, a representative Mannich base, using dithis compound hydrochloride. A similar procedure can be adapted for this compound hydrochloride.[10]
Materials:
-
Ketone (e.g., Acetophenone) (1.0 equiv)
-
This compound hydrochloride (1.0 equiv)
-
Paraformaldehyde (1.25 equiv)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the ketone (0.20 mol), this compound hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol).
-
Add 95% ethanol (30 mL) and a catalytic amount of concentrated HCl (0.50 mL).
-
Heat the mixture to reflux with stirring for 3 hours.
-
After cooling, add acetone (150 mL) to precipitate the product.
-
Leave the mixture in a refrigerator overnight to complete crystallization.
-
Filter the crystals and recrystallize from a mixture of acetone and 95% ethanol to afford the pure Mannich base hydrochloride. A reported yield for a similar reaction with dithis compound is 53%.[10]
The following table presents the yields of Mannich bases synthesized from different ketones using formaldehyde and an amine hydrochloride.
| Entry | Ketone | Amine | Product | Yield (%) |
| 1 | Acetophenone | Dithis compound HCl | 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride | 53[10] |
| 2 | 2-Acetylthiophene | Dithis compound HCl | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | 58[10] |
| 3 | Cyclohexanone | This compound HCl | 2-((Methylamino)methyl)cyclohexan-1-one hydrochloride | ~60-75 |
| 4 | Acetone | Dithis compound HCl | 4-(Dimethylamino)butan-2-one hydrochloride | ~70 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of Ephedrine HCl.
Caption: Signaling pathway of Theophylline.
Conclusion
This compound is a crucial C1 building block for the synthesis of a diverse array of N-methylated compounds. The choice of synthetic method—reductive amination, direct alkylation, or the Mannich reaction—depends on the specific substrate, desired product, and required selectivity. The protocols provided herein offer robust starting points for researchers in drug discovery and chemical synthesis to access valuable N-methylated molecules. Careful optimization of reaction conditions is often necessary to achieve high yields and purity, particularly in managing the reactivity of this compound to prevent over-alkylation. The provided diagrams illustrate both a practical synthetic workflow and the complex biological impact of a resulting N-methylated pharmaceutical, highlighting the journey from laboratory synthesis to pharmacological action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. adichemistry.com [adichemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Methylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination with Methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction, also known as reductive alkylation, transforms a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine.[1] The use of methylamine as the amine source is of particular importance in medicinal chemistry and drug development, as the N-methyl moiety is a common feature in many biologically active compounds.
This document provides detailed protocols for the reductive amination of aldehydes and ketones with this compound, employing various common reducing agents. It includes a summary of reaction conditions, substrate scope, and quantitative data to aid in reaction optimization, as well as diagrams illustrating the reaction mechanism and a general experimental workflow.
Reaction Mechanism and Workflow
The reductive amination process involves two key steps: the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine.[2] The overall transformation can often be performed in a single pot ("one-pot" reaction) by selecting a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[2][3]
Reaction Pathway
The reaction begins with the nucleophilic attack of this compound on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine (for primary amines) or an iminium ion.[2] A reducing agent then delivers a hydride to the electrophilic carbon of the imine/iminium ion, resulting in the final secondary amine product. The reaction is typically carried out under neutral to mildly acidic conditions to facilitate both imine formation and reduction.[4]
Caption: General reaction pathway for reductive amination.
Experimental Workflow
A typical experimental workflow for a one-pot reductive amination involves the sequential addition of reagents followed by workup and purification.
References
Application Notes and Protocols for the Use of Methylamine in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylamine (CH₃NH₂) is a versatile and valuable reagent in the field of peptide chemistry. Its small size and nucleophilic nature make it a key building block for a variety of modifications aimed at enhancing the therapeutic potential of peptides. These modifications can significantly improve a peptide's pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis and modification, focusing on N-terminal and C-terminal modifications, as well as backbone N-methylation.
Key Applications of this compound in Peptide Chemistry
This compound is primarily utilized in three key areas of peptide modification:
-
Backbone N-methylation: The introduction of a methyl group to the amide nitrogen of the peptide backbone is a widely used strategy to improve the drug-like properties of peptides. N-methylation can increase resistance to enzymatic degradation by proteases, enhance membrane permeability, and modulate the peptide's conformation, which can lead to improved receptor selectivity and binding affinity.[1][2][3]
-
C-Terminal Modification (N-Methyl Amides): Modification of the peptide's C-terminus to form an N-methyl amide can significantly impact its biological activity and stability. This modification can mimic the native amide found in many biologically active peptides and can also influence the peptide's pharmacokinetic profile. Reductive amination is a common method for introducing N-methyl amides on a solid support.[4][5]
-
N-Terminal Modification: While less common than backbone or C-terminal modifications, the N-terminus of a peptide can also be modified with this compound, for instance, through reductive amination of an N-terminal aldehyde.
Experimental Protocols
Protocol 1: On-Resin N-Methylation of a Peptide Backbone
This protocol describes a common method for the N-methylation of a peptide backbone on a solid support using the Fukuyama-Mitsunobu reaction. This method involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.
Materials:
-
Fmoc-protected peptide on a solid-phase resin (e.g., Rink Amide resin)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Diisopropylethylamine (DIPEA)
-
Triphenylphosphine (PPh₃)
-
Methanol (MeOH) or Methyl p-toluenesulfonate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
HPLC grade acetonitrile and water with 0.1% TFA for purification
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Sulfonamide Formation:
-
Dissolve o-NBS-Cl (3 equivalents) and DIPEA (5 equivalents) in DMF.
-
Add the solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM. Confirm the completion of the reaction using a ninhydrin test (should be negative).
-
-
N-Methylation (Mitsunobu Reaction):
-
Swell the sulfonated resin in a mixture of THF and DCM.
-
Add PPh₃ (5 equivalents) and MeOH (10 equivalents).
-
Cool the reaction mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (5 equivalents) dropwise.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin with THF and DCM.
-
-
Sulfonamide Deprotection:
-
Treat the resin with a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF for 30 minutes.
-
Repeat the treatment.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.
-
Quantitative Data for On-Resin N-Methylation:
| Method | Reagents | Reaction Time | Yield/Purity | Reference |
| Fukuyama-Mitsunobu | o-NBS-Cl, PPh₃, DEAD/DIAD, MeOH | 4-6 hours | Good to excellent yields | [1] |
| Optimized Fukuyama | o-NBS-Cl, DBU, Dimethyl sulfate | ~40 minutes | High purity (e.g., 85% for (N-Me)DWG-NH₂) | [6][7] |
| Direct Alkylation | Methyl iodide, LiOtBu | Variable | Highly selective depending on conformation |
Protocol 2: On-Resin Reductive Amination for C-Terminal N-Methyl Amide Synthesis
This protocol details the synthesis of a peptide with a C-terminal N-methyl amide using a backbone amide linker (BAL) strategy on a solid support.
Materials:
-
Aldehyde-functionalized resin (e.g., BAL resin)
-
This compound solution (e.g., in THF or as hydrochloride salt)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
HPLC grade acetonitrile and water with 0.1% TFA for purification
Procedure:
-
Resin Preparation: Swell the aldehyde-functionalized resin in DMF.
-
Reductive Amination:
-
Add a solution of this compound (excess, e.g., 2M solution in THF or this compound hydrochloride with a base like DIPEA) to the resin.
-
Add a reducing agent such as NaBH₃CN (5-10 equivalents) and a catalytic amount of acetic acid.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF, MeOH, and DCM. Confirm the presence of a secondary amine using a chloranil test.
-
-
First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid (3-4 equivalents) using standard coupling reagents (e.g., HBTU/DIPEA) in DMF. This step may require longer coupling times or double coupling due to the secondary amine.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation:
-
Perform subsequent Fmoc deprotection and amino acid couplings using standard solid-phase peptide synthesis (SPPS) protocols.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate, wash, and dry the crude peptide as described in Protocol 1.
-
-
Purification and Analysis:
-
Purify and analyze the C-terminally N-methylated peptide using reverse-phase HPLC and mass spectrometry.
-
Quantitative Data for C-Terminal N-Methyl Amide Synthesis:
| Resin Type | Amine | Reducing Agent | Loading Yield | Reference |
| PAL-PEG-PS | Methyl iodide (post-sulfonylation) | - | 92% (for Fmoc-Leu-N(Me)-resin) | [4] |
| Aldehyde-functional | Various primary amines | NaBH₃CN | 90-99% | [5] |
Visualization of Workflows and Pathways
Experimental Workflow for On-Resin Peptide N-Methylation
Caption: On-resin N-methylation workflow.
Signaling Pathway of Cyclosporin A
Cyclosporin A is a well-known cyclic peptide containing several N-methylated amino acids. It functions as a potent immunosuppressant by inhibiting the calcineurin-NFAT signaling pathway.[7][8][9]
Caption: Cyclosporin A signaling pathway.
Conclusion
The use of this compound for peptide modification is a powerful strategy in peptide drug discovery and development. On-resin N-methylation and the synthesis of C-terminal N-methyl amides can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. The protocols and data presented here provide a foundation for researchers to implement these modifications in their own work. Careful optimization of reaction conditions and thorough analytical characterization are crucial for the successful synthesis and application of this compound-modified peptides.
References
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporine A amplifies Ca2+ signaling pathway in LLC-PK1 cells through the inhibition of plasma membrane Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Cyclosporin A on Airway Cell Proinflammatory Signaling and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ciclosporin - Wikipedia [en.wikipedia.org]
handling and storage procedures for anhydrous methylamine in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of anhydrous methylamine in a laboratory setting. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the integrity of experimental results.
Physical and Chemical Properties
Anhydrous this compound is a colorless, flammable gas with a strong, pungent odor similar to fish or ammonia.[1][2] It is typically supplied as a liquefied gas in pressurized containers, such as lecture bottles.
Table 1: Physical and Chemical Properties of Anhydrous this compound
| Property | Value |
| Molecular Formula | CH₃NH₂ |
| Molecular Weight | 31.06 g/mol |
| Boiling Point | -6.3 °C |
| Melting Point | -93 °C |
| Vapor Pressure | 27 psi @ 20 °C |
| Vapor Density | 1.08 (vs air) |
| Density (liquid) | 0.70 g/mL at 20 °C |
| Flash Point | -10 °C |
| Autoignition Temperature | 430 °C |
| Explosive Limits in Air | 4.9 - 20.8% |
Hazard Information and Exposure Limits
This compound is a hazardous substance that is corrosive and can cause severe skin and eye damage.[3] It is also harmful if inhaled.[4]
Table 2: Occupational Exposure Limits for this compound
| Organization | TWA | STEL |
| ACGIH | 5 ppm | 15 ppm[4] |
| NIOSH | 10 ppm | - |
| OSHA | 10 ppm | -[4] |
Storage and Handling Procedures
Proper storage and handling of anhydrous this compound are critical to prevent accidental release and exposure.
Storage
-
Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3][5]
-
Cylinders should be stored upright and firmly secured to prevent falling.[4]
-
Store in a flammable gas cabinet.
-
Segregate from incompatible materials such as oxidizing agents, acids, acid chlorides, and anhydrides.[3]
-
Ensure the valve protection cap is in place when the cylinder is not in use.[4]
Handling
-
All work with anhydrous this compound must be conducted in a properly functioning chemical fume hood.[3]
-
An emergency eyewash station and safety shower must be readily accessible.[3]
-
Use only non-sparking tools and equipment rated for cylinder pressure.[4][6]
-
A backflow prevention device should be used in the piping.[4]
-
Regularly check for leaks in the system.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.[3]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory. Use chemical-resistant gloves (butyl rubber is recommended for more than splash contact).[3]
-
Respiratory Protection: For situations with inadequate ventilation or potential for exposure above the permissible limits, a NIOSH-approved respirator with the appropriate cartridge is necessary.[5]
Experimental Protocols
The following are general protocols for common laboratory procedures involving anhydrous this compound. These should be adapted to the specific requirements of the experiment.
Protocol for Transferring Anhydrous this compound from a Lecture Bottle
This protocol describes the safe transfer of gaseous this compound from a lecture bottle to a reaction vessel.
Materials:
-
Lecture bottle of anhydrous this compound with a compatible gas regulator.
-
Reaction vessel equipped with a gas inlet, stirrer, and thermometer.
-
Cold trap (e.g., dry ice/acetone bath).
-
Tubing compatible with this compound.
-
Scrubber system containing an acidic solution (e.g., dilute HCl) to neutralize any vented gas.
Procedure:
-
System Setup:
-
Securely clamp the reaction vessel in the fume hood.
-
Place a cold trap between the reaction vessel and the scrubber system.
-
Connect the lecture bottle to the reaction vessel using appropriate tubing. Ensure all connections are secure.
-
Connect the outlet of the reaction vessel (or bubbler) to the scrubber system.
-
-
Purging the System:
-
Purge the entire system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
-
Cooling the Reaction Vessel:
-
If condensing the this compound, cool the reaction vessel to the desired temperature (below -6.3 °C) using a cooling bath.
-
-
Transferring this compound:
-
Slowly open the main valve on the lecture bottle.
-
Carefully open the regulator valve to control the flow of this compound gas into the reaction vessel.
-
Monitor the temperature and pressure of the reaction vessel throughout the transfer.
-
-
Completing the Transfer:
-
Once the desired amount of this compound has been transferred, close the regulator valve first, followed by the main valve on the lecture bottle.
-
Allow any residual gas in the tubing to be drawn into the reaction vessel or vented through the scrubber.
-
Purge the tubing with an inert gas before disconnecting.
-
General Protocol for a Reaction with Anhydrous this compound
This protocol outlines a general procedure for conducting a chemical reaction with anhydrous this compound.
Materials:
-
A reaction setup as described in Protocol 4.1.
-
Solvent appropriate for the reaction.
-
Reagents to be reacted with this compound.
-
Quenching solution (see Protocol 4.3).
Procedure:
-
Setup:
-
Set up the reaction apparatus in a fume hood as illustrated in the experimental workflow diagram.
-
-
Addition of this compound:
-
Transfer the required amount of anhydrous this compound to the reaction vessel containing the solvent, following Protocol 4.1.
-
-
Reaction:
-
With stirring, add the other reagents to the reaction mixture at a controlled rate, maintaining the desired reaction temperature.
-
Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, NMR).
-
-
Work-up:
-
Upon completion of the reaction, quench any excess this compound as described in Protocol 4.3.
-
Proceed with the standard work-up and purification procedures for the desired product.
-
Protocol for Quenching Excess Anhydrous this compound
This protocol describes the safe neutralization of excess this compound in a reaction mixture.
Materials:
-
Dilute aqueous acid solution (e.g., 1M HCl or 1M H₂SO₄).
-
An addition funnel.
Procedure:
-
Cooling:
-
Cool the reaction mixture in an ice bath to control the exothermic neutralization reaction.
-
-
Quenching:
-
Slowly add the dilute acid solution to the reaction mixture via an addition funnel with vigorous stirring.
-
Monitor the temperature of the mixture and add the acid at a rate that prevents excessive heat generation.
-
-
Neutralization Confirmation:
-
Check the pH of the aqueous layer to ensure it is acidic, confirming that all the this compound has been neutralized.
-
Waste Disposal
-
Waste this compound, both in its pure form and in solutions, must be collected in a designated, sealed, and properly labeled hazardous waste container.[3]
-
The waste container should be stored in a well-ventilated area, away from incompatible materials.[3]
-
Dispose of hazardous waste through your institution's environmental health and safety office.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Spill:
Visualizations
Caption: Workflow for safe handling and storage of anhydrous this compound.
Caption: Typical experimental setup for a reaction with anhydrous this compound.
References
Application Notes and Protocols: Preparation of Methylamine Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylamine (CH₃NH₂) is a fundamental primary amine and a versatile building block in organic synthesis, widely utilized in the pharmaceutical and chemical industries.[1] Its utility in the production of pharmaceuticals, pesticides, solvents, and surfactants underscores the importance of accurately prepared solutions.[1] These application notes provide detailed protocols for the preparation of this compound solutions of specific concentrations from common starting materials, ensuring accuracy, safety, and reproducibility in research and development settings.
Safety Precautions
This compound is a flammable, corrosive, and toxic substance that requires strict safety protocols.[2][3][4][5][6][7]
-
Handling: Always handle this compound and its solutions in a well-ventilated chemical fume hood.[3][5] Avoid inhalation of vapors or mist.[2][3] Prevent contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a lab coat or chemical-resistant suit.[2][5]
-
Fire Safety: this compound is highly flammable.[4][5][7] Keep it away from heat, sparks, open flames, and other ignition sources.[2][4][5][6] Use spark-proof tools and explosion-proof equipment.[4] Ground and bond containers when transferring material to prevent static discharge.[4] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing agents.[2][6]
-
Storage: Store this compound solutions in a cool, dry, and well-ventilated area in tightly sealed containers.[2][3][4] Opened containers must be carefully resealed and kept upright to prevent leakage.[2] Store away from incompatible materials such as acids, oxidizing agents, aluminum, copper, tin, zinc, and their alloys.[4]
-
Spills and Disposal: In case of a spill, evacuate the area and remove all ignition sources.[4][6] Absorb the spill with a non-combustible material like sand, earth, or vermiculite.[4][6] Dispose of this compound waste and contaminated materials as hazardous waste according to local, state, and federal regulations.[2][3]
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molar Mass | 31.06 g/mol | [7] |
| Boiling Point | -6.3 °C | [8] |
| Melting Point | -93 °C | [8] |
| Appearance | Colorless gas or liquid | [9] |
| Odor | Fish-like or ammonia-like | [9] |
| Solubility in Water | Highly soluble | [9] |
Commercially Available this compound Solutions
| Solution | Typical Concentration | Solvent |
| Aqueous this compound | 40% (w/w) | Water |
| This compound in Ethanol | 33% (w/w) | Ethanol |
| This compound in THF | 2.0 M | Tetrahydrofuran |
Experimental Protocols
Protocol 1: Preparation of a 2.0 M Aqueous this compound Solution from a 40% (w/w) Stock Solution
This protocol details the dilution of a concentrated aqueous this compound stock solution to a desired molarity.
Materials:
-
40% (w/w) aqueous this compound solution
-
Deionized water
-
Volumetric flasks and pipettes
-
Graduated cylinders
-
Beakers
-
Stir bar and magnetic stir plate
-
Fume hood
-
Appropriate PPE
Procedure:
-
Determine the Molarity of the Stock Solution:
-
The density of a 40% (w/w) this compound solution is approximately 0.89 g/mL.
-
Calculate the mass of this compound in 1 L of the stock solution:
-
Mass of solution = 1000 mL * 0.89 g/mL = 890 g
-
Mass of this compound = 890 g * 0.40 = 356 g
-
-
Calculate the molarity of the stock solution:
-
Molarity = (Mass of this compound / Molar mass of this compound) / Volume of solution in L
-
Molarity = (356 g / 31.06 g/mol ) / 1 L = 11.46 M
-
-
-
Calculate the Required Volume of Stock Solution:
-
Use the dilution formula: M₁V₁ = M₂V₂
-
M₁ = Molarity of the stock solution (11.46 M)
-
V₁ = Volume of the stock solution to be determined
-
M₂ = Desired final molarity (2.0 M)
-
V₂ = Desired final volume (e.g., 100 mL or 0.1 L)
-
-
V₁ = (M₂V₂) / M₁ = (2.0 M * 0.1 L) / 11.46 M = 0.0175 L or 17.5 mL
-
-
Preparation:
-
In a chemical fume hood, carefully measure 17.5 mL of the 40% (w/w) this compound stock solution using a graduated cylinder or pipette.
-
Transfer the measured stock solution into a 100 mL volumetric flask containing a small amount of deionized water and a stir bar.
-
Add deionized water to the volumetric flask, bringing the volume close to the 100 mL mark.
-
Stir the solution on a magnetic stir plate until it is homogeneous.
-
Carefully add deionized water dropwise until the bottom of the meniscus reaches the 100 mL calibration mark.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
Label the flask with the solution name (2.0 M Aqueous this compound), concentration, date, and your initials.
-
Protocol 2: Preparation of a 2.0 M this compound Solution in Ethanol from this compound Hydrochloride
This protocol describes the generation of freebase this compound from its hydrochloride salt and its subsequent dissolution in ethanol.
Materials:
-
This compound hydrochloride (CH₃NH₃Cl)
-
Sodium hydroxide (NaOH)
-
Anhydrous ethanol
-
Deionized water
-
Round-bottom flask
-
Dropping funnel
-
Condenser
-
Gas inlet tube
-
Drying tube (filled with calcium oxide or potassium hydroxide)
-
Receiving flask (chilled in an ice bath)
-
Heating mantle
-
Magnetic stir plate and stir bar
-
Fume hood
-
Appropriate PPE
Procedure:
-
Calculate Required Masses:
-
To prepare 100 mL (0.1 L) of a 2.0 M solution, you need 0.2 moles of this compound.
-
Mass of CH₃NH₃Cl = 0.2 mol * 67.52 g/mol = 13.5 g
-
A slight excess of NaOH is recommended (e.g., 1.1 equivalents).
-
Mass of NaOH = 0.2 mol * 1.1 * 40.00 g/mol = 8.8 g
-
-
Setup of Apparatus:
-
Assemble the reaction apparatus in a fume hood. Place the round-bottom flask on the heating mantle with a stir bar inside. Attach the dropping funnel and the condenser. Connect the top of the condenser to a drying tube, which is then connected via tubing to a gas inlet tube. The gas inlet tube should extend below the surface of the anhydrous ethanol in the receiving flask, which is placed in an ice bath.
-
-
Generation and Dissolution of this compound:
-
Add the calculated mass of this compound hydrochloride (13.5 g) to the round-bottom flask.
-
Dissolve the calculated mass of sodium hydroxide (8.8 g) in a minimal amount of deionized water and add this solution to the dropping funnel.
-
Measure 100 mL of anhydrous ethanol into the receiving flask and place it in the ice bath.
-
Slowly add the NaOH solution from the dropping funnel to the round-bottom flask containing the this compound hydrochloride.
-
Gently heat the reaction mixture while stirring to facilitate the release of this compound gas.
-
The generated this compound gas will pass through the condenser (to remove any water vapor), the drying tube, and then bubble into the chilled ethanol in the receiving flask.
-
Continue the process until the gas evolution ceases.
-
-
Finalization:
-
Once the reaction is complete, turn off the heat and allow the apparatus to cool.
-
The receiving flask now contains a solution of this compound in ethanol.
-
To confirm the concentration, titration with a standardized acid (e.g., HCl) is recommended.
-
Store the prepared solution in a tightly sealed container in a cool, well-ventilated area. Label the container appropriately.
-
Visualizations
Caption: Workflow for Diluting Concentrated this compound.
Caption: Preparation from this compound Hydrochloride.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. This compound | 74-89-5 [amp.chemicalbook.com]
- 9. This compound | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methylamine Hydrochloride: A Versatile Reagent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methylamine hydrochloride (CH₃NH₂·HCl) is a widely utilized and versatile reagent in organic synthesis, serving as a crucial building block for a diverse array of compounds.[1] Its application spans the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound hydrochloride, tailored for professionals in research and drug development.
Reductive Amination for the Synthesis of Secondary Amines
Reductive amination is a cornerstone of C-N bond formation in organic synthesis, and this compound hydrochloride is a key reagent for introducing a methylamino group.[3] A common application is the synthesis of secondary N-methylamines from aldehydes.[4][5] This method is particularly valuable in the pharmaceutical industry for the synthesis of drug candidates and active pharmaceutical ingredients.[4]
A novel and efficient protocol for this transformation involves the use of N-Boc-N-methylamine (derived from this compound) and chlorodimethylsilane (Me₂SiHCl) as the reducing agent.[4][6] This method offers a broad substrate scope and produces the desired secondary amines in excellent yields, which are conveniently isolated as their hydrochloride salts.[4][5]
Quantitative Data: Substrate Scope of Reductive Amination
The following table summarizes the yields for the synthesis of various secondary N-methylamine hydrochlorides from different aldehydes using N-Boc-N-methylamine and Me₂SiHCl.
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | N-Benzylthis compound hydrochloride | 99 |
| 2 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)this compound hydrochloride | 98 |
| 3 | 4-(Trifluoromethyl)benzaldehyde | N-(4-(Trifluoromethyl)benzyl)this compound hydrochloride | 96 |
| 4 | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)this compound hydrochloride | 99 |
| 5 | 2-Naphthaldehyde | N-(Naphthalen-2-ylmethyl)this compound hydrochloride | 97 |
| 6 | 3-Phenylpropanal | N-(3-Phenylpropyl)this compound hydrochloride | 95 |
| 7 | Cyclohexanecarbaldehyde | N-(Cyclohexylmethyl)this compound hydrochloride | 92 |
Table adapted from data presented in the synthesis of secondary N-methylamines via reductive amination.[4][5]
Experimental Protocol: Synthesis of Secondary N-Methylamine Hydrochlorides[4][5]
Materials:
-
Aldehyde (1.0 equiv)
-
N-Boc-N-methylamine (1.5 equiv)
-
Chlorodimethylsilane (3.0 equiv)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Diethyl ether
-
Nitrogen atmosphere
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the aldehyde (0.50 mmol, 1.0 equiv) and N-Boc-N-methylamine (0.11 mL, 0.75 mmol, 1.5 equiv) dissolved in acetonitrile (1.0 mL).
-
Add chlorodimethylsilane (0.17 mL, 1.5 mmol, 3.0 equiv) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon complete consumption of the aldehyde, add methanol (0.20 mL, 5.0 mmol) to the reaction mixture.
-
Heat the mixture to 40 °C.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether to the resulting solid, stir vigorously, and then filter to isolate the product.
-
The resulting N-methylamines are isolated as their hydrochloride salts, which often exhibit poor solubility in common organic solvents, allowing for easy purification by filtration.[4][5]
Workflow for Reductive Amination
Caption: Workflow for the synthesis of secondary amines.
Eschweiler-Clarke Reaction for N-Methylation
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines to tertiary amines using formic acid and formaldehyde.[7][8] This reaction is a type of reductive amination where formic acid acts as the reducing agent.[7] A key advantage of this method is that it prevents the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[7][9]
The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate.[10] For a primary amine, this process occurs twice to yield a dimethylated tertiary amine.[8]
Experimental Protocol: General Procedure for Eschweiler-Clarke Reaction[9]
Materials:
-
Secondary amine (1.0 equiv)
-
Formic acid (1.8 equiv)
-
Formaldehyde (37% aqueous solution, 1.1 equiv)
-
Water
-
Hydrochloric acid (1M)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Heating apparatus
Procedure:
-
In a suitable flask, combine the secondary amine (0.2 mmol, 1.0 equiv), formic acid (1.8 equiv), and a 37% aqueous solution of formaldehyde (1.1 equiv).
-
Heat the mixture at 80 °C for 18 hours.
-
Cool the reaction mixture to room temperature (25 °C).
-
Add water and 1M HCl, then extract with dichloromethane.
-
Basify the aqueous phase to pH 11 and extract with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the tertiary amine.
Reaction Mechanism of Eschweiler-Clarke Reaction
Caption: Mechanism of the Eschweiler-Clarke reaction.
Synthesis of Pharmaceutical Intermediates
This compound hydrochloride is a fundamental building block in the pharmaceutical industry, used in the synthesis of a wide range of drugs.[1][11] It serves as an intermediate for medications such as anti-inflammatory agents, antihistamines, and local anesthetics.[1] Notably, it is a key precursor for drugs like ephedrine, theophylline, and the potassium-competitive acid blocker, vonoprazan.[2][6][11]
Application in the Synthesis of Vonoprazan
In the synthesis of vonoprazan, a drug used for treating acid-related disorders, the N-methylamine moiety is introduced in the final step via reductive amination of a suitable aldehyde precursor.[4][5] The protocol is similar to the general procedure for the synthesis of secondary N-methylamines described earlier.
Experimental Protocol: Synthesis of Vonoprazan Hydrochloride[5]
Materials:
-
Aldehyde precursor 4 (1.0 equiv)
-
N-Boc-N-methylamine (1.5 equiv)
-
Chlorodimethylsilane (3.0 equiv)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
To a solution of the aldehyde precursor (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL), add chlorodimethylsilane (1.5 mmol) at room temperature.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, add methanol (1.0 mL) and heat the mixture to 40 °C.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the resulting solid, stir vigorously, and filter to obtain vonoprazan hydrochloride.
Formation of Imines and Amides
This compound, generated from its hydrochloride salt, is a potent nucleophile that readily reacts with electrophiles.[12] This reactivity is harnessed in the synthesis of imines (Schiff bases) and amides.
-
Imine Formation: this compound condenses with aldehydes or ketones to form imines, which are versatile intermediates in organic synthesis.[12] They can be reduced to secondary amines or used in addition reactions with organometallic reagents.[12]
-
Amide Formation: this compound hydrochloride can be deprotonated to its free base, which then acts as a nucleophile to attack carboxylic acid derivatives, forming N-methylamides.[12]
Logical Relationship of this compound Hydrochloride in Synthesis
Caption: Role of this compound HCl in organic synthesis.
Safety Considerations
This compound hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1] It is important to consult the Safety Data Sheet (SDS) before use.
References
- 1. This compound hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the uses of this compound hydrochloride in different fields?_Chemicalbook [chemicalbook.com]
- 12. bloomtechz.com [bloomtechz.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Polyalkylation in Reactions with Methylamine
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively prevent polyalkylation in reactions involving methylamine. Our goal is to help you achieve selective mono-methylation and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation and why is it a common problem in reactions with this compound?
A1: Polyalkylation is the formation of di- and tri-methylated byproducts, as well as quaternary ammonium salts, when attempting to perform a mono-methylation on a primary amine with a methylating agent. This occurs because the mono-methylated product is often more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards further methylation.[1][2] This cascade of reactions leads to a mixture of products, complicating purification and reducing the yield of the desired mono-methylated compound.[3]
Q2: What are the primary strategies to prevent polyalkylation?
A2: The main strategies to control and prevent polyalkylation include:
-
Controlling Stoichiometry: Using a large excess of the primary amine can statistically favor the methylation of the starting material over the mono-methylated product.
-
Using Protecting Groups: Temporarily protecting the amine functionality prevents it from reacting further after the initial alkylation. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and other carbamates.[4][5]
-
Employing Alternative Methylating Agents: Reagents like dimethyl carbonate (DMC) can offer higher selectivity for mono-methylation under specific conditions.[6][7]
-
Reductive Amination: This method involves the reaction of the amine with formaldehyde to form an imine or enamine, which is then reduced in situ. This process is highly selective for mono-methylation and avoids the formation of quaternary ammonium salts.[8][9]
Q3: When should I consider using a protecting group strategy?
A3: A protecting group strategy is particularly useful when working with complex molecules containing multiple reactive sites or when other methods, such as stoichiometric control, are not feasible or effective. Protecting the amine allows for the desired modification elsewhere in the molecule without the risk of over-alkylation of the nitrogen.[4] The choice of protecting group depends on the overall synthetic route and the stability of your compound to the protection and deprotection conditions.
Q4: What are the advantages of using reductive amination for N-methylation?
A4: Reductive amination is a highly effective method for achieving selective mono-methylation. Key advantages include:
-
High Selectivity: The reaction mechanism, involving the formation and subsequent reduction of an imine, inherently stops at the mono-methylation stage for primary amines, preventing the formation of quaternary ammonium salts.[8]
-
Milder Conditions: Many reductive amination procedures can be carried out under mild conditions, which is beneficial for sensitive substrates.
-
Versatility: A variety of reducing agents can be used, allowing for optimization based on the specific substrate and desired reaction conditions.[10]
Troubleshooting Guides
Problem 1: I am observing significant amounts of di- and tri-methylated products in my reaction.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Increase the excess of the primary amine relative to the methylating agent. Ratios of 2:1 or higher are often a good starting point.[1] |
| High Reactivity of Mono-methylated Product | Lower the reaction temperature to decrease the rate of the second and third methylation reactions. Consider a slower, dropwise addition of the methylating agent to maintain its low concentration in the reaction mixture. |
| Inappropriate Methylating Agent | Switch to a less reactive or more selective methylating agent. For example, dimethyl carbonate (DMC) in the presence of a suitable catalyst can favor mono-methylation.[6][7] |
| Reaction Conditions Favoring Polyalkylation | If direct alkylation proves difficult to control, switch to a more robust method like reductive amination with formaldehyde and a suitable reducing agent (e.g., sodium triacetoxyborohydride).[9][11] |
Problem 2: My reductive amination reaction is not going to completion or is giving low yields.
| Potential Cause | Suggested Solution |
| Inefficient Imine Formation | Ensure the removal of water formed during imine formation, as it can inhibit the reaction. The use of a dehydrating agent or azeotropic distillation may be necessary. For some substrates, adjusting the pH can also facilitate imine formation. |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. Some reducing agents, like sodium cyanoborohydride, can be sensitive to moisture and degrade over time. |
| Inappropriate Reducing Agent | The reactivity of the reducing agent should be matched to the substrate. For electron-rich aldehydes and ketones, a milder reducing agent like sodium triacetoxyborohydride is often effective. For less reactive substrates, a stronger reducing agent may be required.[10] |
| Incorrect Reaction Conditions | Optimize the reaction temperature and time. While many reductive aminations proceed at room temperature, some may require gentle heating to go to completion. Monitor the reaction progress by TLC or LC-MS.[11] |
Problem 3: I am having difficulty with the protection or deprotection of my amine.
| Potential Cause | Suggested Solution |
| Incomplete Protection | Ensure you are using a sufficient excess of the protecting group reagent (e.g., Boc-anhydride) and an appropriate base. Monitor the reaction to completion.[12] |
| Difficult Deprotection | The choice of deprotection conditions is critical and depends on the specific protecting group. For Boc groups, strong acids like trifluoroacetic acid (TFA) are typically used.[5] For other protecting groups, different conditions (e.g., hydrogenation for Cbz, base for Fmoc) are required.[4] Ensure the deprotection conditions are compatible with other functional groups in your molecule. |
| Side Reactions During Deprotection | Scavengers may be necessary during deprotection to trap reactive intermediates. For example, during Boc deprotection, scavengers can prevent the re-alkylation of the deprotected amine by the tert-butyl cation.[13] |
Data Presentation: Strategies for Mono-N-Methylation
The following tables summarize quantitative data for various methods aimed at achieving selective mono-N-methylation.
Table 1: Selective Mono-N-Methylation of Anilines with Dimethyl Carbonate (DMC)
| Substrate | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Mono-methylation (%) | Yield of Mono-methylated Product (%) |
| Aniline | KY Zeolite | 130 | 3.25 | 100 | 96.7 | 84 |
| Aniline | NaY Zeolite | 130 | 3.25 | 100 | 97.7 | - |
| Aniline | 13X Zeolite | 130 | 3.25 | 100 | 92.8 | - |
| Aniline | DBU | 250 | 0.2 | - | >99 | 92 |
Data sourced from Selva et al., J. Chem. Soc., Perkin Trans. 1, 1997 and Cantillo et al., Org. Lett. 2014.[6][14]
Table 2: Reductive Amination of Primary Amines with Formaldehyde
| Amine Substrate | Reducing Agent | Solvent | Temperature | Time | Yield of Mono-methylated Product (%) |
| Benzylamine | HCOOH/HCHO (Eschweiler-Clarke) | Water | Reflux | 4 | 95 |
| Serotonin | NaBH₃CN | Aqueous Buffer | Room Temp | - | Selective for primary amine |
Data sourced from the Wikipedia article on the Eschweiler-Clarke reaction and a study on radiolabeling of amines.[8][15]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
This protocol is a general guideline for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (Et₃N, 1.5 eq) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the primary amine in the chosen organic solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine) to the solution.
-
In a separate container, dissolve Boc₂O in a small amount of the same solvent.
-
Slowly add the Boc₂O solution to the amine solution at room temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Boc-protected amine.
-
Purify the product by column chromatography on silica gel if necessary.[12][16]
Protocol 2: General Procedure for Reductive Amination using Formaldehyde and Sodium Triacetoxyborohydride
This protocol provides a general method for the mono-N-methylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the formaldehyde solution to the reaction mixture. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for about 1 hour to allow for the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may be exothermic, so it is important to control the rate of addition.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-methylated amine.
-
Purify the product by column chromatography if necessary.[11]
Visualizations
Caption: The cascade of reactions leading to polyalkylation.
Caption: A decision-making workflow for troubleshooting polyalkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. iris.unive.it [iris.unive.it]
- 7. iris.unive.it [iris.unive.it]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. scirp.org [scirp.org]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methylamine Nucleophilic Substitution
Welcome to the technical support center for optimizing reaction conditions for methylamine nucleophilic substitution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nucleophilic substitution reaction with this compound?
The reaction of this compound with an alkyl halide typically proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. This involves a backside attack by the lone pair of electrons on the nitrogen atom of this compound on the electrophilic carbon atom of the alkyl halide. This attack leads to the displacement of the leaving group (halide) and the formation of a new carbon-nitrogen bond.
Q2: Why is my reaction yielding a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt?
This is a very common issue known as over-alkylation or multiple substitutions.[1][2][3][4][5][6] The primary amine formed in the initial substitution is also a nucleophile, and it can compete with this compound to react with the remaining alkyl halide.[1][3] This subsequent reaction forms a secondary amine, which can then react to form a tertiary amine, and finally a quaternary ammonium salt.[1][2][5][6] The reactivity of the resulting amines is often higher than the starting amine, making this a significant challenge.[4]
Q3: How can I favor the formation of the primary amine and avoid over-alkylation?
Q4: What are the most suitable solvents for this reaction?
Polar aprotic solvents are generally preferred for S_N2 reactions involving amines.[8][9] These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents, thus preserving its nucleophilicity.[8] Suitable solvents include:
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Acetone
-
Dimethyl sulfoxide (DMSO)
Q5: Is a base required for the reaction?
Yes, a base is often necessary when using a neutral nucleophile like this compound.[8] The initial reaction forms an ammonium salt. A non-nucleophilic base is required to deprotonate the ammonium salt and regenerate the neutral amine, which can then act as a nucleophile.[3] Using a base also neutralizes the acid (HX) generated during the reaction.[8] Common bases include:
-
Potassium carbonate (K₂CO₃)
-
Triethylamine (Et₃N)
-
Diisopropylethylamine (DIPEA)
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophilicity of this compound | Ensure the this compound solution is fresh and has not degraded. Consider using a more concentrated solution of this compound. |
| Inappropriate Solvent | If using a polar protic solvent (e.g., ethanol, water), it may be deactivating the nucleophile through solvation. Switch to a polar aprotic solvent like DMF, acetonitrile, or acetone.[8] |
| Low Reaction Temperature | The reaction may be too slow at room temperature. Try moderately heating the reaction mixture (e.g., to 50-80 °C).[8] |
| Poor Leaving Group | The reactivity of the leaving group is crucial. The general order of reactivity for halides is I > Br > Cl > F.[7] If using a chloride, consider switching to a bromide or iodide. |
| Steric Hindrance | S_N2 reactions are sensitive to steric hindrance at the electrophilic carbon.[10] The reaction is fastest for methyl and primary alkyl halides and slowest for tertiary alkyl halides.[10] If possible, use a less sterically hindered substrate. |
Problem: Predominance of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Elimination Product (Alkene) | The use of a strong, sterically hindered base can promote the E2 elimination side reaction.[8] this compound itself is a weak base, but if a stronger, bulkier base is used, this can be an issue. | Use a weaker, non-nucleophilic base like potassium carbonate or triethylamine.[8] Running the reaction at a lower temperature can also favor substitution over elimination.[8] |
| Over-alkylation Products (Secondary/Tertiary Amines, Quaternary Salt) | The product primary amine is reacting further with the alkyl halide.[1][3] | Use a large excess of this compound to outcompete the product amine for the alkyl halide.[1] |
| Reaction at Other Functional Groups | If your substrate contains other electrophilic sites, such as carbonyl groups, this compound may react there. | This is generally less of an issue with amines compared to stronger nucleophiles. If this is suspected, consider protecting the other functional groups.[8] |
Experimental Protocols
General Protocol for Nucleophilic Substitution of an Alkyl Halide with this compound
Materials:
-
Alkyl halide (1.0 eq)
-
This compound solution (e.g., 40% in water or 2.0 M in THF) (at least 10 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.
-
Add potassium carbonate to the mixture.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the this compound solution to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or heat to 50-80 °C if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature if heated.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired primary amine.
Visualizations
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Methylamine Distillation and Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methylamine distillation and purification.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the distillation and purification of this compound in a question-and-answer format.
Q1: My distillation column is experiencing flooding, leading to product contamination. What could be the cause and how can I resolve it?
A1: A common cause of flooding in this compound distillation columns is the accumulation of higher amine impurities.[1][2][3][4] These impurities can become trapped in the refining train, and when their concentration becomes high enough to restrict vapor-liquid traffic, the column floods.[1][2][3][4]
Troubleshooting Steps:
-
Purge the Column: Implement a purge stream at the point in the column where the impurities are most concentrated.[1][2] The purge rate should be sufficient to keep the impurity level below that which causes flooding, typically less than 2% of the total feed to the column.[1][2]
-
Phase Separation: Mix the purge stream with water. This will cause the formation of two liquid phases: a lighter phase containing the majority of the impurities and a heavier aqueous phase containing the methylamines.[1] The amount of water added should be controlled to keep the this compound concentration in the water phase below 25% by weight, with a preferred range of 10-20%.[1]
-
Separation and Recycling: The two phases can then be separated. The impurity-rich organic phase can be removed, and the aqueous phase containing the methylamines can be recycled back into the distillation process for recovery.[1][2] This method allows for the continuous removal of impurities, maintaining column stability and product quality with minimal yield loss.[1][2]
Q2: I am having difficulty separating this compound from di- and trithis compound by distillation. What is the problem and what is the recommended approach?
A2: The separation of methylamines by fractional distillation can be challenging due to the close boiling points and the formation of azeotropes. Specifically, monothis compound and trithis compound can form a constant boiling mixture.[5]
Recommended Approach:
-
Ammonia Addition: The addition of ammonia to the mixture of amines facilitates their separation. Trithis compound forms a constant boiling mixture with ammonia.[5] By adding a sufficient amount of ammonia, the trithis compound can be removed as the first fraction during distillation.[5]
-
Fractional Distillation: After the removal of the trithis compound-ammonia azeotrope, the remaining monothis compound and dithis compound can be more readily separated by fractional distillation due to their larger boiling point difference.[5]
Q3: My purified this compound contains residual water. What are effective drying methods?
A3: For drying this compound, it is crucial to use a drying agent that does not react with the amine.
Effective Drying Agents:
-
Potassium Hydroxide (KOH): KOH is a suitable drying agent for this compound as it is a strong base and will not react with the basic this compound.[6]
-
Molecular Sieves: Molecular sieves, such as type 3A, are also effective for drying this compound.
Methods to Avoid:
-
Acidic Drying Agents: Avoid using acidic drying agents like calcium chloride, as they will react with the basic this compound to form salts.
For drying this compound hydrochloride salts, azeotropic removal of water using a suitable solvent in an alcohol solution can be an effective method.[6]
Q4: How can I remove ammonium chloride impurity from my this compound hydrochloride?
A4: Ammonium chloride is a common byproduct in this compound synthesis, particularly from the reaction of formaldehyde and ammonium chloride.[7][8] It can be separated from this compound hydrochloride based on their differential solubility in certain organic solvents.
Purification Protocol:
-
Solvent Selection: Absolute ethanol or n-butyl alcohol can be used for this separation.[7] Ammonium chloride has very low solubility in boiling absolute ethanol and is negligibly soluble in hot n-butyl alcohol.[7]
-
Extraction/Recrystallization: The crude mixture of this compound hydrochloride and ammonium chloride is heated to boiling in the chosen alcohol. The hot solution is then separated from the undissolved ammonium chloride.[7]
-
Crystallization: Upon cooling the alcoholic solution, the purified this compound hydrochloride will crystallize out.[7] The crystals can then be collected by filtration. This process may need to be repeated to achieve the desired purity.[7]
Q5: What are the key safety precautions I should take when distilling this compound?
A5: this compound is a flammable and corrosive gas or liquid with a pungent odor.[9][10] Strict adherence to safety protocols is essential.
Key Safety Measures:
-
Ventilation: All work with this compound should be conducted in a well-ventilated fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][12] In case of potential exposure to high concentrations, a self-contained breathing apparatus may be necessary.[13]
-
Ignition Sources: this compound is highly flammable. Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the work area.[12][14] Use explosion-proof electrical equipment.[12]
-
Material Compatibility: Avoid contact with copper, zinc, aluminum, and their alloys, as well as galvanized surfaces.[12][15]
-
Emergency Preparedness: Have an emergency plan in place. This should include access to a safety shower, eyewash station, and appropriate fire extinguishing media (dry chemical, CO2, water spray, or alcohol-resistant foam).[12]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | CH₃NH₂ |
| Molecular Weight | 31.06 g/mol [16][17] |
| Boiling Point (at 1 atm) | -6.3 °C (20.7 °F)[16][17] |
| Melting Point | -93.5 °C (-136.3 °F)[17] |
| Flash Point | 0 °C (32 °F)[17] |
| Density (liquid at -10.8 °C) | 0.699 g/cm³[17] |
| Solubility in Water (at 12.5 °C) | 1154 volumes of gas per 1 volume of water[17] |
Table 2: Physical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | CH₅N·HCl |
| Molecular Weight | 67.52 g/mol [18] |
| Melting Point | 227-228 °C (with sublimation)[17] |
| Solubility | Soluble in water and absolute alcohol; Insoluble in chloroform, acetone, ether, and ethyl acetate[17] |
| Appearance | Deliquescent tetragonal tablets[17] |
Experimental Protocols
Protocol 1: Purification of this compound Hydrochloride by Recrystallization from Absolute Ethanol
This protocol is adapted from a procedure for separating this compound hydrochloride from ammonium chloride.[7]
Objective: To purify crude this compound hydrochloride containing ammonium chloride.
Materials:
-
Crude this compound hydrochloride
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Centrifuge (optional, but recommended for efficient drying)[7]
Procedure:
-
Place the crude this compound hydrochloride in a round-bottom flask.
-
Add absolute ethanol (approximately 2.5 mL per gram of crude product).
-
Fit the flask with a reflux condenser protected by a drying tube.
-
Heat the mixture to boiling using a heating mantle.
-
Allow the mixture to reflux for about 30 minutes.
-
Turn off the heat and let the undissolved ammonium chloride settle.
-
While still hot, carefully decant or filter the clear alcoholic solution into a clean, dry flask.
-
Allow the alcoholic solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the this compound hydrochloride.
-
Collect the crystals by vacuum filtration.
-
The collected crystals can be washed with a small amount of cold absolute ethanol.
-
For efficient drying, centrifuge the crystals.[7] Otherwise, dry the crystals in a vacuum desiccator.
-
The mother liquor can be concentrated to obtain further crops of crystals. The remaining solid in the original flask is primarily ammonium chloride.[7]
Protocol 2: Analysis of this compound Purity by HPLC
Several HPLC methods can be employed for the analysis of this compound. A common approach involves derivatization to allow for UV or fluorescence detection.[19][20] Another approach is mixed-mode chromatography.[21]
Objective: To determine the purity of a this compound sample.
Method Overview (Mixed-Mode Chromatography): [21]
-
Column: A mixed-mode column, such as Coresep 100, that utilizes both reversed-phase and cation-exchange mechanisms.[21]
-
Mobile Phase: A simple mobile phase, for example, 5% acetonitrile with 0.1% trifluoroacetic acid (TFA). The retention time can be adjusted by modifying the acetonitrile concentration and the buffer pH and concentration.[21]
-
Detection: As this compound lacks a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is suitable.[21]
-
Standard Preparation: Prepare a series of this compound standards of known concentrations to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent.
-
Analysis: Inject the standards and the sample onto the HPLC system and record the chromatograms.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration and purity based on the calibration curve.
Visualizations
Caption: Troubleshooting workflow for distillation column flooding.
Caption: Purification of this compound HCl from Ammonium Chloride.
References
- 1. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 2. Methylamines purification process - Patent 0037695 [data.epo.org]
- 3. EP0037695B1 - Methylamines purification process - Google Patents [patents.google.com]
- 4. EP0037695A1 - Methylamines purification process - Google Patents [patents.google.com]
- 5. US2061889A - Process for separation and purification of methyl amines - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - this compound Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sciencemadness Discussion Board - this compound Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. This compound | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. nj.gov [nj.gov]
- 13. produkte.linde-gas.at [produkte.linde-gas.at]
- 14. airgas.com [airgas.com]
- 15. chembk.com [chembk.com]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 17. This compound [drugfuture.com]
- 18. This compound hydrochloride | CH5N.ClH | CID 6364545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. helixchrom.com [helixchrom.com]
managing pressure and temperature in methylamine gas reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing pressure and temperature in experiments involving methylamine gas.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound gas? A1: this compound is an extremely flammable gas that can form explosive mixtures with air.[1][2] It is also corrosive and can cause severe skin and eye burns, as well as respiratory tract irritation.[3][4][5] The gas is heavier than air and can accumulate in low-lying areas, posing an ignition risk.[2][6] Cylinders may rupture violently or rocket if exposed to prolonged, intense heat.[2][7] Therefore, it is crucial to work in a well-ventilated area, use explosion-proof equipment, and prevent contact with ignition sources.[8][9]
Q2: How should this compound gas cylinders be stored and handled? A2: Cylinders should be stored upright and firmly secured in a cool, well-ventilated area, away from heat, sparks, and open flames.[3][8] The storage temperature should not exceed 52°C (125°F).[10] Store cylinders segregated from incompatible materials such as oxidizers, acids, mercury, and certain metals like copper, zinc, and aluminum.[1][8] Always ensure the valve protection cap is in place when the cylinder is not in use.[3] Use only non-sparking tools when handling containers.[8]
Q3: What is a critical first step before introducing this compound gas into a reaction system? A3: Before introducing the gas, the entire system must be purged of air to prevent the formation of a potentially explosive atmosphere.[11] It is also essential to check the complete gas system for leaks.[11] An installation of a cross purge assembly between the gas container and the regulator is recommended.[11]
Q4: How does temperature affect the synthesis of methylamines from methanol and ammonia? A4: The industrial synthesis of this compound is an exothermic reaction typically conducted over a silica-alumina catalyst at temperatures between 350–450°C.[12][13] Temperature is a critical factor in controlling the product distribution between mono-, di-, and trithis compound.[12][14] Higher temperatures generally favor the formation of more substituted amines.[15]
Q5: Can pressure influence the outcome of this compound reactions? A5: Yes, pressure is a key parameter. For instance, in the gas-phase conversion of this compound to dithis compound, the reaction is conducted at an entering pressure of 16 atm.[16] In the industrial production from methanol and ammonia, the reaction is kept at an optimum temperature of 400°C at 20 atm.[13] Proper pressure control is vital to maintain reaction rates and prevent dangerous over-pressurization.[17]
Troubleshooting Guides
Issue 1: Unstable or Rapidly Increasing Pressure in the Reactor
-
Question: My system pressure is fluctuating wildly or rising uncontrollably. What are the likely causes and solutions?
-
Answer:
-
Runaway Exothermic Reaction: this compound reactions are often exothermic.[2][7][18] Poor temperature control can lead to a rapid increase in reaction rate, generating gas faster than the system can handle, causing a pressure spike.
-
Solution: Immediately cool the reaction vessel using an ice bath or other cooling system. If possible, safely stop the flow of this compound gas.[8] Ensure your experimental setup includes an adequate cooling capacity and a system for monitoring the internal temperature.
-
-
Gas Generation from Side Reactions: Unintended side reactions can produce non-condensable gases, leading to pressure buildup. For example, decomposition at high temperatures can produce hydrogen and methane.[19]
-
Solution: Review your reaction conditions. Lowering the temperature may minimize side reactions. Ensure all reagents are pure and free from contaminants that could catalyze unwanted pathways.
-
-
System Blockage: A blockage in the outlet, vent, or scrubber system can cause a dangerous pressure increase.
-
Solution: Safely stop the reaction and gas flow. Once the system is inert, carefully inspect for any obstructions in the gas outlet path. Never heat a sealed or blocked system.[2]
-
-
Issue 2: Reaction Temperature is Too High or Uncontrollable
-
Question: The temperature of my reaction is exceeding the target range, even with cooling. What should I do?
-
Answer:
-
Excessive Reagent Addition Rate: Adding this compound gas or another reactant too quickly to an exothermic process will generate heat faster than the cooling system can remove it.
-
Solution: Reduce the addition rate of the gas. For highly exothermic reactions, pre-cooling the solvent and adding reagents slowly at a low temperature (e.g., 0°C) is recommended.[15]
-
-
Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction, or there may be poor thermal contact between the bath and the reactor.
-
Solution: Use a larger or colder cooling bath. Ensure the reactor is sufficiently immersed and that the heat transfer fluid is circulating effectively.
-
-
Runaway Reaction: This is a critical safety issue. The introduction of water into a tank of methyl isocyanate (a derivative of this compound) led to a catastrophic runaway exothermic reaction in the Bhopal disaster.[18]
-
Solution: Implement emergency procedures. This may involve quenching the reaction with a suitable agent (if established for your process) or evacuating the area.[8] All high-risk reactions should have a pre-planned emergency shutdown procedure.
-
-
Issue 3: Low or No Product Yield
-
Question: My reaction is not proceeding as expected, and the yield is very low. Could temperature or pressure be the cause?
-
Answer:
-
Reaction Temperature Too Low: If the temperature is too low, the reaction rate may be too slow for the reaction to complete in a reasonable timeframe.[15]
-
Solution: Monitor the reaction progress (e.g., by TLC or LC-MS). If starting material remains after an extended period, consider allowing the reaction to warm slowly to room temperature or gently heating it while monitoring for byproduct formation.[15]
-
-
Incorrect Pressure: Some gas-phase reactions require a specific pressure to proceed efficiently.
-
Solution: Verify the required pressure for your specific protocol. Ensure your gas regulator is functioning correctly and that there are no leaks in the system that would prevent it from reaching the target pressure.
-
-
Poor Gas Dispersion: The this compound gas may not be dissolving or dispersing effectively in the reaction medium.
-
Solution: Ensure efficient stirring or agitation of the reaction mixture. Use a gas dispersion tube to introduce the gas as fine bubbles below the liquid surface to maximize the gas-liquid interface.
-
-
Quantitative Data
The following table summarizes key physical properties and reaction parameters for this compound.
| Property | Value | Source(s) |
| Physical Properties | ||
| Molecular Weight | 31.057 g/mol | [20][21] |
| Boiling Point | -6.3°C (20.3°F) | [2] |
| Melting Point | -93.5°C (-136.3°F) | [2] |
| Vapor Pressure | 1973 mmHg @ 15.6°C (60°F) | [2] |
| Vapor Density (Air=1) | 1.1 | [2] |
| Autoignition Temperature | 430°C (806°F) | [2][10] |
| Lower Explosive Limit (LEL) | 4.9% | [2][10] |
| Upper Explosive Limit (UEL) | 20.7% | [2][10] |
| Critical Temperature | 156.9°C (314.4°F) | [22][23] |
| Critical Pressure | 73.6 atm (1080 psia) | [22][23] |
| Industrial Synthesis Parameters | ||
| Methanol + Ammonia Temp. | 350 - 450°C | [12] |
| Methanol + Ammonia Pressure | ~20 atm | [13] |
| This compound to Dithis compound Temp. | 130°C | [16] |
| This compound to Dithis compound Pressure | 16 atm | [16] |
Experimental Protocols
Protocol: General Procedure for N-Alkylation using this compound Gas
This protocol outlines a general method for the N-alkylation of a substrate in solution, with a focus on temperature and pressure management.
-
System Setup and Inerting:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, a gas inlet adapter connected to the this compound cylinder via a regulator and flow meter, and a gas outlet leading to a scrubber system (e.g., an acid bath to neutralize excess this compound).
-
Ensure all connections are secure and leak-proof.
-
Purge the entire apparatus with an inert gas (e.g., nitrogen or argon) to remove all air and moisture.[11]
-
-
Reagent Preparation and Initial Cooling:
-
Dissolve the substrate and any base (e.g., triethylamine) in a suitable anhydrous solvent in the reaction flask.
-
Cool the stirred solution to 0°C using an ice-water bath. For reactions known to be highly exothermic, a dry ice/acetone bath may be necessary to achieve lower starting temperatures.[15]
-
-
This compound Gas Introduction:
-
Set the gas regulator to a low output pressure (e.g., 1-2 psi above atmospheric).
-
Slowly begin bubbling this compound gas into the cooled, stirred reaction mixture.
-
Monitor the internal reaction temperature closely. The rate of gas addition should be controlled to ensure the temperature does not rise significantly above the target.
-
Maintain a slight positive pressure of inert gas in the headspace to prevent backflow into the gas line.
-
-
Reaction Monitoring and Completion:
-
Continue the gas addition until stoichiometric requirements are met or until reaction monitoring (e.g., TLC, GC-MS) indicates the consumption of the starting material.
-
Once the addition is complete, close the valve on the this compound cylinder and continue stirring at the controlled temperature for a specified period.
-
The reaction may then be allowed to slowly warm to room temperature if required by the protocol.
-
-
Workup and Quenching:
-
Before dismantling the apparatus, purge the system thoroughly with inert gas to remove any residual this compound, directing the outflow to the scrubber.
-
Proceed with the appropriate aqueous workup to quench the reaction and remove byproducts.
-
Visualizations
Caption: Troubleshooting workflow for high-pressure events.
Caption: Troubleshooting workflow for temperature control issues.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. This compound, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. This compound | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. ICSC 0178 - this compound [inchem.org]
- 10. airgas.com [airgas.com]
- 11. siadmi.com [siadmi.com]
- 12. chemcess.com [chemcess.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Answered: this compound using the following gas-phase reaction: 2CH,NH,→ (CH,),NH+NH, This reaction converts the this compound to dithis compound at 130°C, using a… | bartleby [bartleby.com]
- 17. Sciencemadness Discussion Board - this compound problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Bhopal disaster - Wikipedia [en.wikipedia.org]
- 19. electronicsandbooks.com [electronicsandbooks.com]
- 20. This compound [webbook.nist.gov]
- 21. This compound [webbook.nist.gov]
- 22. thermopedia.com [thermopedia.com]
- 23. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
common impurities in commercial methylamine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial methylamine. Below are solutions to common issues related to impurities and their removal during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound, depending on its grade and manufacturing process, can contain several impurities. The most common ones include dithis compound (DMA), trithis compound (TMA), ammonia, and water.[1][2] Other trace impurities can include higher amines such as higher alkylamines and diamines, alkyl-substituted pyridines, pyrroles, and aliphatic amides, which are often byproducts of the synthesis process.[3][4] If the this compound is generated from its hydrochloride salt, residual ammonium chloride from the synthesis can also be a significant impurity.[5][6]
Q2: How do impurities in this compound affect experimental outcomes?
A2: Impurities in this compound can have significant consequences in sensitive applications like pharmaceutical synthesis. For instance, dithis compound and trithis compound can participate in side reactions, leading to the formation of undesired byproducts and reducing the yield of the target molecule. Ammonia can interfere with reaction stoichiometry and pH control. Water content is critical in reactions that require anhydrous conditions.
Q3: What is the typical purity of commercial anhydrous this compound?
A3: The purity of commercial anhydrous this compound can vary between suppliers. However, a typical specification for high-purity anhydrous this compound is provided in the table below.
| Impurity | Specification (Wt%) |
| Monothis compound | 99.5% minimum[1] |
| Dithis compound | 0.1% maximum[1] |
| Trithis compound | 0.1% maximum[1] |
| Ammonia | 0.05% maximum[2] |
| Water | 0.3% maximum[2] |
Another source provides the following specifications for an anhydrous liquefied gas form:
| Impurity | Specification (Wt%) |
| This compound | 99.3% minimum[2] |
| Dithis compound | 0.5% maximum[2] |
| Trithis compound | 0.2% maximum[2] |
Q4: How can I remove water from a this compound solution?
A4: For laboratory-scale operations, drying a this compound solution (for example, in an organic solvent) can be achieved using standard drying agents like potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄). Distillation can also be employed to separate water from this compound, although azeotrope formation may need to be considered. For anhydrous this compound gas, passing it through a column packed with a suitable desiccant is effective.
Troubleshooting Guides
Issue 1: Presence of Ammonia in this compound
-
Problem: My reaction is sensitive to ammonia, and I suspect its presence in my this compound reagent. How can I confirm and remove it?
-
Troubleshooting Workflow:
Workflow for Ammonia Removal -
Detailed Steps:
-
Detection: The presence of ammonia can be confirmed using gas chromatography (GC) with a suitable column, such as an Agilent PoraPLOT Amines column.[7]
-
Removal:
-
Fractional Distillation: In industrial processes, ammonia is typically the first component to be separated by distillation under pressure.[3][8] This is also applicable on a laboratory scale for skilled practitioners.
-
Chemical Treatment: A classic laboratory method involves the use of mercuric oxide, which reacts with and removes ammonia from aqueous solutions of methylamines.[9] However, due to the toxicity of mercury compounds, this method should be handled with extreme caution and as a last resort.
-
Acid Salt Formation and Crystallization: Another approach involves converting the amines to their salts (e.g., sulfates or hydrochlorides). Ammonium salts are often less soluble in certain solvents than this compound salts, allowing for separation by crystallization.[10]
-
-
Issue 2: Cross-Contamination with Dithis compound (DMA) and Trithis compound (TMA)
-
Problem: My product is contaminated with byproducts derived from dithis compound and trithis compound present in the this compound starting material. How can I purify the this compound?
-
Troubleshooting Workflow:
Separation of this compound from DMA/TMA -
Detailed Steps:
-
Fractional Distillation: This is the primary industrial method for separating methylamines.[3][11] The success of this technique relies on the differences in boiling points. However, monothis compound and trithis compound can form a constant boiling mixture (azeotrope), which can complicate the separation.[12] Varying the distillation pressure can alter the composition of the azeotrope, facilitating separation.[12]
-
Hofmann's Exhaustive Methylation: This chemical method can be used to separate primary (this compound) and secondary (dithis compound) amines.[13] The mixture is treated with excess methyl iodide. This compound is converted to trithis compound, while dithis compound is converted to a quaternary ammonium salt (tetramethylammonium iodide). The salt can then be separated from the trithis compound.[13]
-
Issue 3: Ammonium Chloride Impurity in this compound Hydrochloride
-
Problem: I have synthesized this compound hydrochloride, but it is contaminated with ammonium chloride. How can I purify it?
-
Troubleshooting Workflow:
Purification of this compound HCl -
Detailed Steps:
-
Recrystallization from Alcohol: Ammonium chloride has very low solubility in certain alcohols compared to this compound hydrochloride.
-
Ethanol: Crude this compound hydrochloride can be recrystallized from absolute ethanol.[6] However, since ammonium chloride is slightly soluble in ethanol, traces may remain.[14]
-
Butanol: Recrystallization from n-butyl alcohol provides a purer product as the solubility of ammonium chloride in boiling butanol is negligible.[14]
-
Isopropanol: Recrystallization from isopropanol is also reported to be effective for separating this compound hydrochloride from ammonium chloride.[15]
-
-
Experimental Protocols
Protocol 1: Purification of this compound Hydrochloride by Recrystallization from n-Butyl Alcohol
This protocol is adapted from procedures described for the removal of ammonium chloride.[14]
-
Dissolution: Place the crude this compound hydrochloride in a flask. For each part of the crude salt, add 4-6 parts of n-butyl alcohol.
-
Heating: Heat the mixture to 90-100°C with stirring to dissolve the this compound hydrochloride. The ammonium chloride will remain largely undissolved.
-
Decantation/Filtration: While hot, carefully decant or filter the solution to separate the dissolved this compound hydrochloride from the insoluble ammonium chloride.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified this compound hydrochloride.
-
Isolation: Collect the crystals by filtration (e.g., using a Buchner funnel) and wash them with a small amount of cold n-butyl alcohol.
-
Drying: Dry the crystals under vacuum to remove residual solvent. For very high purity, the recrystallized material can be dissolved in a minimal amount of water, and the solution distilled to remove the last traces of butanol before re-crystallization from water.[14]
Protocol 2: Gas Chromatography for Impurity Analysis
This is a general guideline based on an application note for analyzing impurities in methylamines.[7]
-
Instrumentation: Use a gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Column: An Agilent PoraPLOT Amines fused silica PLOT column (e.g., 0.32 mm x 25 m, 10 µm film thickness) is suitable for this separation.[7]
-
GC Conditions:
-
Temperature: Isothermal at 150°C.
-
Carrier Gas: Helium.
-
Injector: Split injector.
-
Detector: FID.
-
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent or inject the gas directly if equipped with a gas sampling valve.
-
Analysis: Inject the sample and record the chromatogram. Identify and quantify impurities by comparing retention times and peak areas with those of known standards. For monothis compound, expected impurities like dithis compound and trithis compound will have distinct retention times under these conditions.[7]
References
- 1. This compound | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. EP0037695B1 - Methylamines purification process - Google Patents [patents.google.com]
- 4. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. This compound Synthesis FAQ [erowid.org]
- 7. agilent.com [agilent.com]
- 8. Methylamines purification process - Patent 0037695 [data.epo.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US1875775A - Recovery of methyl amine - Google Patents [patents.google.com]
- 11. This compound - Sciencemadness Wiki [sciencemadness.org]
- 12. US2126600A - Separation of methylamines - Google Patents [patents.google.com]
- 13. how this compound and dithis compound can be separated by hoffman's method.. [askfilo.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. sciencemadness.org [sciencemadness.org]
safety protocols for accidental methylamine spills and exposure
This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with methylamine. It offers clear, actionable steps for handling accidental spills and exposure incidents in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the immediate first aid measures for this compound exposure?
A1: The immediate response depends on the route of exposure. Symptoms may be delayed for up to 48 hours.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of warm water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][3][4] Seek immediate medical attention.[1][2]
-
Skin Contact: Quickly remove all contaminated clothing.[2][5] To avoid static discharge with flammable materials, thoroughly soak contaminated clothing with water before removal.[1][4] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3][5] Seek immediate medical attention.[1][2] For contact with liquefied this compound, submerge the affected area in warm water.[2]
-
Inhalation: Move the individual to fresh air immediately.[1][3] If breathing is difficult, administer oxygen.[1] If breathing has stopped, perform cardiopulmonary resuscitation (CPR).[3] Call a poison center or seek immediate medical attention.[1]
-
Ingestion: Ingestion is not a likely route of exposure for this compound gas.[1] However, if a solution is ingested, seek immediate medical attention.[6]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial for preventing exposure. The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1][7] A face shield may also be required for additional protection.[1][7]
-
Hand Protection: Wear chemically resistant gloves.[1][3] Specific glove materials to consider are butyl, neoprene, or PVC gloves.[7] Always consult the manufacturer's glove compatibility chart.[7]
-
Body Protection: Wear a fully-buttoned lab coat.[7] For situations with a higher risk of exposure, anti-static and flame-resistant clothing is recommended.[1]
-
Respiratory Protection: Work should be conducted in a properly functioning chemical fume hood.[1][7] If ventilation is inadequate, a NIOSH-approved respirator with cartridges specifically for this compound should be used.[2] For concentrations above 100 ppm, a self-contained breathing apparatus (SCBA) is necessary.[2][8] Note that personnel must be medically cleared, fit-tested, and enrolled in a respiratory protection program to use a respirator.[7]
Q3: How should I handle a small this compound spill?
A3: A small spill is generally defined as an amount that can be cleaned up in approximately 10 minutes by trained personnel.[7]
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area.[2] Ensure adequate ventilation, and if the spill is outside a fume hood, open windows if it is safe to do so, being mindful of exposing others.[9]
-
Eliminate Ignition Sources: Shut off all nearby ignition sources such as open flames, sparks, and hot surfaces.[1][4]
-
Contain the Spill: Use non-combustible absorbent materials like sand, earth, diatomaceous earth, or vermiculite to contain the spill.[10] Do not use paper towels, as they can increase evaporation.[10]
-
Clean-up: Wearing the appropriate PPE, collect the absorbed material using spark-proof tools and place it in a tightly sealed, compatible waste container.[1][7][11]
-
Decontaminate: Clean the spill area with soap and water.[12]
Q4: What constitutes a large this compound spill and what is the proper response?
A4: A spill is considered large if it is greater than one liter, presents a fire or environmental hazard, or is in a public area.[10][11][12] In the event of a large spill, or if you are not trained or equipped to handle a smaller spill, the following steps should be taken:
-
Evacuate Immediately: Evacuate the entire area and secure it to prevent entry.[1][7]
-
Activate Emergency Services: Call 911 or your institution's emergency response number.[1][7]
-
Isolate the Area: If it can be done safely, close doors to the affected area to contain vapors.[11]
Troubleshooting Guides
Problem: I can smell a fishy or ammonia-like odor, but I don't see a spill.
-
Possible Cause: There may be a small leak from a gas cylinder, tubing, or a container that is not properly sealed. This compound has a low odor threshold, meaning it can be detected at concentrations below the permissible exposure limit.[2]
-
Solution:
-
Do not attempt to locate the leak yourself without proper respiratory protection.
-
If the odor is strong, evacuate the area immediately and follow the large spill protocol.
-
If the odor is faint, ensure the fume hood is operating correctly and that all containers are tightly sealed.
-
If the odor persists, notify your supervisor or environmental health and safety department.
-
Problem: While handling a this compound solution, some of it splashed onto my lab coat.
-
Solution:
-
Immediately proceed to an emergency shower.[7]
-
While under the shower, remove the contaminated lab coat and any other affected clothing.[7] To prevent static discharge, ensure the clothing is thoroughly wet before removal.[1][4]
-
Continue to shower for at least 15 minutes.[7]
-
Seek medical attention after showering.[7]
-
Quantitative Data Summary
The following table summarizes the occupational exposure limits for this compound from various regulatory agencies. These values represent the maximum concentration of this compound in the air to which a worker can be exposed over a specified period.
| Agency | Exposure Limit Type | Concentration (ppm) | Concentration (mg/m³) | Notes |
| OSHA | Permissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA) | 10 ppm | 12 mg/m³ | Legal airborne permissible exposure limit.[2][4][6] |
| NIOSH | Recommended Exposure Limit (REL) - 10-hour TWA | 10 ppm | 12 mg/m³ | Recommended airborne exposure limit.[2][4][6] |
| ACGIH | Threshold Limit Value (TLV) - 8-hour TWA | 5 ppm | 6.4 mg/m³ | Recommended airborne exposure limit.[4] |
| ACGIH | Short-Term Exposure Limit (STEL) | 15 ppm | 19 mg/m³ | A 15-minute TWA exposure that should not be exceeded at any time during a workday.[2][4] |
Detailed Experimental Protocol: Small this compound Spill Clean-up
This protocol outlines the step-by-step procedure for cleaning up a small spill of aqueous this compound solution (less than 1 liter) inside a certified chemical fume hood.
Materials:
-
Appropriate PPE (chemical safety goggles, face shield, chemically resistant gloves, lab coat)
-
Non-combustible absorbent material (e.g., vermiculite, sand)
-
Two pairs of chemically resistant gloves
-
Spark-proof scoop or tongs
-
Sealable, compatible hazardous waste container
-
Hazardous waste labels
-
Soap and water solution
-
Paper towels
Procedure:
-
Don PPE: Before beginning the clean-up, put on all required personal protective equipment.
-
Containment: Gently cover the spill with a sufficient amount of non-combustible absorbent material, starting from the outside of the spill and working inwards to prevent spreading.[13]
-
Absorption: Allow the absorbent material to fully absorb the this compound solution.
-
Collection: Using a spark-proof scoop or tongs, carefully collect the saturated absorbent material.[11]
-
Waste Disposal: Place the collected material into a designated hazardous waste container.[7]
-
Decontamination: Wipe down the spill area with a soap and water solution, followed by clean water.
-
Final Disposal: Place all used cleaning materials (paper towels, gloves) into the hazardous waste container.
-
Seal and Label: Securely seal the hazardous waste container and affix a completed hazardous waste label.
-
Contact for Pickup: Contact your institution's environmental health and safety department for waste pickup.[1]
-
Remove PPE: Remove personal protective equipment, washing hands thoroughly afterward.
Visualizations
Caption: Decision workflow for responding to a this compound spill.
Caption: First aid procedures following this compound exposure.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. nj.gov [nj.gov]
- 3. siadmi.com [siadmi.com]
- 4. airgas.com [airgas.com]
- 5. This compound, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]
- 9. methcleanup.com [methcleanup.com]
- 10. jk-sci.com [jk-sci.com]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Technical Support Center: Synthesis of Secondary Amines from Methylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of secondary amines from methylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing secondary amines from this compound?
A1: The most prevalent methods include:
-
Reductive Amination: This is a widely used method that involves the reaction of an aldehyde or ketone with this compound in the presence of a reducing agent. It is often a one-pot reaction.[1][2]
-
N-Alkylation: This involves the direct reaction of this compound with an alkyl halide. However, this method is often difficult to control and can lead to over-alkylation, producing tertiary amines and quaternary ammonium salts.[2]
-
Eschweiler-Clarke Reaction: This specific type of reductive amination is used for the methylation of primary or secondary amines using formaldehyde and formic acid. When starting with a primary amine, it typically yields a tertiary amine.[3][4]
-
Leuckart-Wallach Reaction: This reaction also involves reductive amination of carbonyl compounds, using formic acid or its derivatives as the reducing agent. It can, however, produce N-formylated byproducts.[5][6]
Q2: How can I prevent the formation of tertiary amines and other byproducts?
A2: Preventing over-alkylation to tertiary amines is a common challenge. Strategies to improve selectivity for the secondary amine include:
-
Using a large excess of the primary amine (this compound): This increases the probability of the carbonyl compound reacting with this compound rather than the newly formed secondary amine.
-
Stepwise procedure: First, form the imine intermediate, and then add the reducing agent in a separate step.[7]
-
Using a protecting group: A notable strategy is the use of N-Boc-N-methylamine in reductive amination. The Boc (tert-butoxycarbonyl) group is cleaved in situ or in a subsequent step to yield the secondary amine.[8][9][10][11][12]
-
Choice of reducing agent: Milder and more selective reducing agents can help minimize side reactions. Sodium triacetoxyborohydride is often preferred over sodium borohydride as it is more selective for the imine.[1][13]
Q3: What are the common challenges in purifying secondary amines?
A3: The basic nature of amines can complicate purification:
-
Column Chromatography: Amines can interact strongly with acidic silica gel, leading to poor separation and streaking. This can sometimes be mitigated by adding a small amount of a competing amine, like triethylamine, to the eluent or by using an amine-functionalized stationary phase.
-
Separation from other amines: Mixtures of primary, secondary, and tertiary amines can be challenging to separate. Buffer-assisted extraction, which exploits the different pKa values of the amines, is an effective, non-chromatographic method for separation.[14][15]
-
Isolation as salts: Secondary amines can be isolated as their hydrochloride salts, which are often crystalline and less soluble in organic solvents, facilitating purification by filtration.[8][9][10][11][12]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Secondary Amine
This is a frequent issue that can stem from various factors in the reaction setup and execution.
| Potential Cause | Suggested Solution |
| Impure or wet reagents/solvents | Ensure all starting materials and solvents are pure and anhydrous, as water can interfere with imine formation. Flame-dry or oven-dry glassware before use.[16] |
| Suboptimal reaction conditions | Optimize reaction temperature and time. For reductive amination, imine formation is often favored under mildly acidic conditions (pH 4-6). |
| Ineffective reducing agent | Use a fresh bottle of the reducing agent. Consider a milder, more selective agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) which are less likely to reduce the starting aldehyde/ketone.[1][2][13] |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a small addition of fresh reducing agent might be necessary. |
| Product loss during workup | Ensure proper pH adjustment during acid-base extractions to ensure the amine is in its desired form (salt or free base) for the extraction. Thoroughly back-extract all aqueous layers. |
Problem 2: Presence of Significant Side Products
The formation of side products, primarily tertiary amines and alcohols from the reduction of the starting carbonyl, is a common issue affecting yield and purity.
| Side Product | Potential Cause | Suggested Solution |
| Tertiary Amine | The secondary amine product is reacting with the starting aldehyde/ketone. | Use a large excess of this compound. Alternatively, employ a protecting group strategy, such as using N-Boc-N-methylamine.[7][8] |
| Alcohol (from starting carbonyl) | The reducing agent is reducing the aldehyde/ketone before it can form an imine. | Use a more selective reducing agent that preferentially reduces the imine/iminium ion, such as NaBH(OAc)₃.[7][13] Perform the reaction in a stepwise manner: allow the imine to form completely before adding the reducing agent. |
| Unreacted Aldehyde/Ketone | Incomplete imine formation. | Ensure anhydrous conditions. A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.[13] |
| Unreacted Imine | Incomplete reduction of the imine intermediate. | Increase the amount of reducing agent or the reaction time. Ensure the reducing agent is active. |
Data Presentation
Table 1: Yields of Secondary N-Methylamines via Reductive Amination with N-Boc-N-Methylamine
This table summarizes the isolated yields of various secondary N-methylamines synthesized from different aldehydes using N-Boc-N-methylamine and Me₂SiHCl as the reductant. The products were isolated as their HCl salts.[8]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | N-Methyl-1-(4-methoxyphenyl)methanamine | 99 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-N-methylmethanamine | 97 |
| 3 | 4-(Trifluoromethyl)benzaldehyde | N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine | 99 |
| 4 | 2-Naphthaldehyde | N-Methyl-1-(naphthalen-2-yl)methanamine | 99 |
| 5 | 3-Phenylpropanal | N-Methyl-3-phenylpropan-1-amine | 98 |
| 6 | Cyclohexanecarbaldehyde | N-(Cyclohexylmethyl)methanamine | 99 |
Table 2: Comparison of Reducing Agents in Reductive Amination
This table compares the yields of a model reductive amination reaction using sodium cyanoborohydride (NaCNBH₃) versus α-picoline borane (Pic-BH₃).
| Reducing Agent | Acid Catalyst | Yield (%) |
| NaCNBH₃ | Acetic Acid | ~95 |
| Pic-BH₃ | None | ~95 |
Data adapted from a study on reductive amination for protein immobilization, illustrating comparable yields between the two reducing agents under their respective optimal conditions.[17]
Experimental Protocols
Protocol 1: Synthesis of Secondary N-Methylamine via Reductive Amination using N-Boc-N-Methylamine
This protocol is adapted from a literature procedure for the synthesis of N-methyl-1-(4-methoxyphenyl)methanamine.[8]
Materials:
-
4-Methoxybenzaldehyde
-
N-Boc-N-methylamine
-
Chlorodimethylsilane (Me₂SiHCl)
-
Acetonitrile (MeCN), anhydrous
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzaldehyde (0.50 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (1.0 mL) to dissolve the aldehyde.
-
Add N-Boc-N-methylamine (0.75 mmol, 1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorodimethylsilane (1.5 mmol, 3.0 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 8 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, add methanol (0.20 mL) to quench the reaction.
-
Stir the mixture for an additional 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue. The product, as its HCl salt, will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure secondary amine hydrochloride.
Protocol 2: Purification of an Amine Mixture by Buffer-Assisted Extraction
This is a general protocol for separating a mixture of primary, secondary, and tertiary amines based on their differential basicity.[14][15]
Materials:
-
Crude reaction mixture containing primary, secondary, and tertiary amines, dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
1.0 M HCl solution.
-
1.0 M NaOH solution.
-
Buffer solution pH ~3 (e.g., NaH₂PO₄ buffer).
-
Buffer solution pH ~8 (e.g., Na₂HPO₄/NaH₂PO₄ buffer).
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate).
-
Saturated NaCl solution (brine).
-
Anhydrous sodium sulfate (Na₂SO₄).
Procedure:
-
Dissolve the crude mixture: Dissolve the crude amine mixture in an appropriate organic solvent.
-
Remove Tertiary Amine:
-
Extract the organic solution with a pH ~3 buffer. The primary and secondary amines will be protonated and move to the aqueous phase, while the more sterically hindered and less basic tertiary amine may remain in the organic phase.
-
Separate the layers. The organic layer contains the tertiary amine. Wash it with brine, dry over Na₂SO₄, and concentrate to isolate the tertiary amine.
-
-
Separate Primary and Secondary Amines:
-
Take the aqueous layer from the previous step (containing protonated primary and secondary amines) and adjust the pH to ~8 using 1.0 M NaOH.
-
Extract this pH-adjusted aqueous solution with an organic solvent. The secondary amine, being more basic than the primary amine, will be deprotonated to a greater extent at this pH and will be extracted into the organic layer.
-
The primary amine will largely remain in the aqueous phase as its ammonium salt.
-
-
Isolate Secondary Amine:
-
Separate the layers. The organic layer now contains the desired secondary amine.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the secondary amine.
-
-
Isolate Primary Amine:
-
Take the remaining aqueous layer and basify it to pH > 11 with 1.0 M NaOH to deprotonate the primary amine fully.
-
Extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to isolate the primary amine.
-
Note: The optimal pH values for separation may vary depending on the specific structures of the amines and should be optimized for each specific mixture.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Semantic Scholar [semanticscholar.org]
- 16. Troubleshooting [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
stability of methylamine solutions over time and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methylamine solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous this compound solutions?
A1: To ensure the stability of aqueous this compound solutions, they should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The recommended storage temperature is typically below 25°C (77°F).[1] For long-term storage, refrigeration may be considered, but it is crucial to prevent condensation when bringing the solution to room temperature before use.[1] Containers should be tightly sealed to prevent the ingress of moisture and carbon dioxide from the atmosphere, as well as the escape of this compound vapor.
Q2: What is the expected shelf life of a this compound solution?
A2: The shelf life of a this compound solution is highly dependent on storage conditions and the initial purity of the solution.[1] While specific expiration dates should be obtained from the manufacturer's certificate of analysis, properly stored solutions can be stable for extended periods. Anecdotal evidence suggests that if the solution remains clear, colorless, and retains its characteristic fishy odor, it is likely still viable.[2] However, for quantitative applications, it is recommended to re-standardize the solution if it has been stored for a long time or if there are any doubts about its concentration.
Q3: What are the common degradation products of this compound in aqueous solutions?
A3: Under various conditions, this compound can degrade into several products. In the presence of UV light and a photocatalyst like TiO2, degradation products include ammonium (NH₄⁺), nitrite (NO₂⁻), which is rapidly oxidized to nitrate (NO₃⁻), and formic acid (HCOOH).[3] Atmospheric degradation by OH radicals can lead to the formation of methanimine and formamide.[4] In aqueous solutions, absorption of atmospheric carbon dioxide can lead to the formation of methylammonium carbamate. While not a degradation product in the traditional sense, this can affect the solution's pH and the availability of free this compound.
Q4: Can I use a this compound solution that has turned yellow or brown?
A4: A yellowish or brownish discoloration may indicate that the this compound solution has degraded over time.[2] Such discoloration could be due to the formation of impurities or degradation products. It is strongly recommended to use a fresh, colorless solution for experiments where purity and concentration are critical. If the use of a discolored solution is unavoidable, its concentration should be verified by titration or chromatography, and the potential impact of impurities on the experiment should be carefully considered.
Q5: What materials are compatible and incompatible with this compound solutions?
A5: this compound solutions are corrosive to some materials. They can attack copper, copper alloys, aluminum, zinc, and galvanized surfaces. Therefore, storage in containers made of these materials should be avoided. Glass, particularly amber glass to protect from light, and certain types of polymers like polyethylene and polypropylene are generally considered compatible for storing this compound solutions. It is always best to consult the manufacturer's safety data sheet (SDS) for specific material compatibility information.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Symptom: Poor reproducibility of experimental results, lower than expected reaction yields, or unexpected side products when using a this compound solution.
Possible Cause: The concentration of the this compound solution may have decreased due to degradation or improper storage.
Troubleshooting Steps:
-
Verify Concentration: The most crucial step is to determine the current concentration of your this compound solution. This can be done using a simple acid-base titration or a more sophisticated analytical method like HPLC or GC.
-
Inspect Solution: Visually inspect the solution for any signs of degradation, such as discoloration (yellowing or browning) or the presence of precipitates.[2]
-
Review Storage Conditions: Ensure that the solution has been stored according to the manufacturer's recommendations (cool, dark, tightly sealed).
-
Use a Fresh Stock: If possible, repeat the experiment with a fresh, unopened bottle of this compound solution to see if the issue is resolved.
Issue 2: Problems with Analytical Quantification (HPLC/GC)
Symptom: No peak, a very small peak, or broad, tailing peaks for this compound during HPLC or GC analysis.
Possible Cause: this compound is a small, polar, and volatile compound, which can make it challenging to analyze chromatographically without a proper method.[5]
Troubleshooting Steps:
-
Derivatization: For HPLC with UV or fluorescence detection, this compound requires derivatization to be detectable. Common derivatizing agents include 9-fluorenylmethylchloroformate (FMOC-Cl) or 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).[6][7] Ensure the derivatization reaction conditions (pH, reaction time, temperature) are optimal.
-
Column Choice: For direct analysis, standard reversed-phase columns are often ineffective.[5] Consider using a mixed-mode column (reversed-phase/cation-exchange) or a HILIC column.[5] For GC, a column specifically designed for volatile amines, such as a CP-Volamine column, is recommended to achieve good peak shape.[8][9]
-
Sample Preparation: Ensure that the sample is handled in a way that minimizes the loss of volatile this compound. Keep samples sealed and cool before injection.
-
System Inertness: For GC analysis, the entire system (injector, column, detector) should be highly inert to prevent the adsorption of basic analytes like this compound, which can cause peak tailing.[8]
Quantitative Data on this compound Stability
| Storage Condition | Temperature | Container | Light Exposure | Headspace | Expected Stability | Potential Degradation Products |
| Optimal | 2-8°C | Tightly sealed amber glass | Dark | Inert gas (e.g., Nitrogen) | High | Minimal |
| Standard Lab | 15-25°C | Tightly sealed polymer | Ambient light | Air | Moderate | Methylammonium carbamate, oxidation products |
| Poor | >25°C | Loosely sealed container | Direct sunlight | Air | Low | Ammonium, Nitrite, Nitrate, Formic Acid |
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Acid-Base Titration
This protocol provides a straightforward method to determine the concentration of an aqueous this compound solution.
Materials:
-
This compound solution of unknown concentration
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Bromocresol green indicator
-
Burette, pipette, and conical flask
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately pipette a known volume (e.g., 5.00 mL) of the this compound solution into a conical flask.
-
Add approximately 50 mL of deionized water.
-
Add 2-3 drops of bromocresol green indicator. The solution should be blue.
-
Fill a burette with the standardized HCl solution and record the initial volume.
-
Titrate the this compound solution with the HCl, stirring continuously.
-
The endpoint is reached when the solution color changes from blue to green/yellow.
-
Record the final volume of HCl used.
-
Repeat the titration at least two more times for accuracy.
-
Calculate the molarity of the this compound solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the HCl solution, and M₂ and V₂ are the molarity and volume of the this compound solution.
Protocol 2: HPLC Analysis of this compound with FMOC Derivatization
This protocol is adapted from methods for the analysis of short-chain amines and is suitable for stability studies.[6][10]
Materials:
-
This compound solution
-
9-fluorenylmethylchloroformate (FMOC-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Boric acid buffer
-
HPLC system with a fluorescence or UV detector
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Dilute the this compound solution to an appropriate concentration with deionized water.
-
Derivatization:
-
In a vial, mix a known volume of the diluted this compound sample with boric acid buffer (to maintain alkaline pH).
-
Add a solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture and allow it to react for a specified time (e.g., 40 minutes) at a controlled temperature.[10]
-
-
Quenching: Quench the reaction by adding an acid (e.g., phosphoric acid) to lower the pH.
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer).
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: Fluorescence (Excitation: ~265 nm, Emission: ~315 nm) or UV (~265 nm).
-
-
Quantification: Create a calibration curve using this compound standards of known concentrations that have been subjected to the same derivatization procedure.
Visualizations
Caption: Workflow for a typical this compound solution stability study.
Caption: Decision tree for troubleshooting low this compound signals in chromatography.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. This compound solution stability , Hive Newbee Forum [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. nilu.com [nilu.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. agilent.com [agilent.com]
- 10. Determination of this compound, dithis compound, and trithis compound in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Quantifying Trace Levels of Methylamine
Welcome to the technical support center for the analytical challenges in quantifying trace levels of methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying trace levels of this compound?
A1: The primary challenges in quantifying trace levels of this compound stem from its high polarity, volatility, and low molecular weight. These characteristics can lead to poor retention in reversed-phase chromatography, analyte loss during sample preparation, and difficulties in achieving high sensitivity. Furthermore, this compound is prone to interfering substances in complex matrices, such as those encountered in pharmaceutical and biological samples.
Q2: Why is derivatization often necessary for this compound analysis?
A2: Derivatization is a common strategy to overcome the analytical challenges associated with this compound.[1] By chemically modifying the this compound molecule, its volatility can be decreased, and its chromatographic retention can be improved.[1] Furthermore, derivatization can introduce a chromophore or fluorophore, enabling sensitive detection by UV or fluorescence detectors in HPLC.[1] For GC analysis, derivatization improves volatility and thermal stability.
Q3: What are some common derivatization reagents for this compound?
A3: Several reagents are used to derivatize this compound for chromatographic analysis. Some of the most common include:
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives suitable for HPLC with fluorescence detection.[2][3][4]
-
Benzenesulfonyl chloride (BSC): Used for derivatization prior to GC-MS analysis.
-
o-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent derivatives for HPLC analysis.[1]
-
4-nitro-7-chloro-benzofurazan (NBD-Cl): A labeling agent for HPLC with fluorescence or visible detection.
Q4: Which analytical technique is most suitable for trace this compound quantification?
A4: The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, especially when coupled with a derivatization step to improve this compound's chromatographic properties.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: Often requires derivatization to achieve sufficient sensitivity and retention. It is a robust and widely available technique.
-
Ion Chromatography (IC): Can be used for the direct analysis of this compound without derivatization, but may lack the sensitivity required for very low trace levels.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My this compound peak is showing significant tailing in my chromatogram. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in amine analysis and can lead to inaccurate quantification.[5] Here are the likely causes and solutions:
-
Cause A: Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the basic this compound, causing peak tailing.[5]
-
Solution:
-
Use a highly deactivated or "end-capped" column to minimize silanol interactions.[5]
-
Add a mobile phase modifier, such as a small amount of a competing amine like triethylamine (TEA), to block the active sites on the stationary phase.[6]
-
Adjust the mobile phase pH to suppress the ionization of silanol groups (lower pH) or the amine (higher pH), depending on the column chemistry.[5]
-
-
-
Cause B: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution:
-
Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.
-
Use a column with a higher loading capacity (e.g., larger diameter or thicker film).[5]
-
-
-
Cause C: Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[7]
Issue 2: Low or Inconsistent Recovery
Q: I am experiencing low and variable recovery of this compound from my samples. What are the potential reasons and how can I improve it?
A: Low recovery is a critical issue that compromises the accuracy of your quantitative results. Here’s how to troubleshoot it:
-
Cause A: Analyte Loss During Sample Preparation: this compound's volatility can lead to its loss during evaporation or concentration steps. It can also adsorb to glass or plastic surfaces.
-
Solution:
-
Minimize or avoid sample heating during evaporation. Use a gentle stream of nitrogen at room temperature if concentration is necessary.
-
Consider using silanized glassware or low-binding plasticware to reduce adsorption.[8]
-
Optimize the pH of your sample solution. Keeping this compound in its protonated (salt) form by acidification can reduce its volatility.
-
-
-
Cause B: Inefficient Extraction: The chosen extraction method may not be effectively isolating this compound from the sample matrix.
-
Solution:
-
Adjust the polarity of the extraction solvent to better match that of this compound or its derivative.[9]
-
For liquid-liquid extraction, perform multiple extractions with smaller volumes of solvent.
-
For solid-phase extraction (SPE), ensure the sorbent is appropriate for this compound's polarity and that the elution solvent is strong enough for complete desorption.[8]
-
-
-
Cause C: Incomplete Derivatization: The derivatization reaction may not be going to completion, resulting in a lower than expected signal.
-
Solution:
-
Optimize reaction conditions such as pH, temperature, reaction time, and reagent concentration.
-
Ensure that the derivatizing reagent is fresh and has not degraded.
-
Matrix components can sometimes interfere with the derivatization reaction. A more thorough sample cleanup prior to derivatization may be necessary.
-
-
Issue 3: Matrix Effects in LC-MS Analysis
Q: I suspect matrix effects are impacting my this compound quantification by LC-MS. How can I confirm and mitigate this?
A: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS analysis.[10][11]
-
Confirmation of Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of a this compound standard solution into the MS while injecting a blank, extracted sample matrix. Dips or rises in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.[12]
-
Post-Extraction Spike: Compare the response of a this compound standard spiked into a blank matrix extract to the response of the same standard in a clean solvent. A significant difference in response indicates a matrix effect.[12]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11]
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the co-eluting matrix components that are causing the interference.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing.[10]
-
Standard Addition: Prepare a calibration curve for each sample by spiking known amounts of this compound into aliquots of the sample itself. This method is accurate but can be time-consuming.[12]
-
Quantitative Data Summary
| Analytical Method | Derivatization Reagent | Detection Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC | FMOC-Cl | UV | 0.12 ng | Not Specified | [2] |
| HPLC | NBD-Cl | Fluorescence/Visible | 1.9 ng (per injection) | 0.35 µg (per sample) | [1] |
| IC | None | Suppressed Conductivity | 1.2 µg/L (MDL) | Not Specified | [12] |
| GC-MS | Benzenesulfonyl chloride | MS | 0.0408 - 0.421 µg/mL | 0.163 - 1.68 µg/mL | |
| GC-MS/MS | Iodinated derivatives | MS/MS | 0.9 - 3.9 pg/L | Not Specified | [13] |
Note: LOD and LOQ values can vary significantly based on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Protocol 1: this compound Quantification by GC-MS with Benzenesulfonyl Chloride Derivatization
This protocol is adapted for the analysis of this compound in aqueous samples.
-
Sample Preparation:
-
To 20 mL of the aqueous sample, add a suitable internal standard.
-
-
Derivatization:
-
Add 200 µL of 10 M NaOH solution and 200 µL of benzenesulfonyl chloride (BSC) to the sample in a sealed vial.
-
Agitate the mixture using a magnetic stirrer at room temperature for 30 minutes.
-
Add an additional 0.5 mL of 10 M NaOH solution and continue agitation at 80°C for another 30 minutes.
-
-
Extraction:
-
After cooling, extract the derivatized sample with a suitable organic solvent (e.g., n-hexane).
-
Wash the organic phase with 3 mL of 0.05 M Na₂CO₃ solution.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Add an internal standard indicator if not already added.
-
Adjust the final volume for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector: Splitless mode at 290°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 240°C at 10°C/min.
-
Ramp to 290°C at 25°C/min, hold for 10 min.
-
-
MS Transfer Line: 290°C.
-
MS Detection: Scan mode or Selected Ion Monitoring (SIM) for increased sensitivity.
-
Protocol 2: this compound Quantification by HPLC with FMOC-Cl Derivatization
This protocol provides a general framework for the derivatization and analysis of this compound. Optimization may be required for specific sample types.
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M borate buffer and adjust the pH to 9.0.
-
FMOC-Cl Reagent: Dissolve FMOC-Cl in acetonitrile to a concentration of approximately 3 x 10⁻⁷ M. Prepare this solution fresh.
-
-
Derivatization Procedure:
-
In a reaction vial, mix 150 µL of the sample (or standard) with 150 µL of the 0.4 M borate buffer (pH 9.0).[4]
-
Add 300 µL of the FMOC-Cl reagent solution.[4]
-
Vortex the mixture and allow it to react at room temperature for a minimum of 40 minutes in the dark.[2]
-
To stop the reaction and consume excess FMOC-Cl, add 50 µL of a primary amine solution (e.g., 9-anthrylazomethane or glycine).[4]
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~265 nm and emission at ~315 nm.
-
Injection Volume: 20 µL.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of this compound, dithis compound, and trithis compound in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 9. welchlab.com [welchlab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Nucleophilicity of Methylamine and Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of an appropriate nucleophile is a critical decision that can significantly impact reaction efficiency and product yield. Among the vast array of nucleophiles, primary and secondary amines, such as methylamine and dithis compound, are fundamental building blocks. This guide provides an objective comparison of the nucleophilicity of this compound and dithis compound, supported by quantitative data and detailed experimental methodologies, to aid researchers in making informed decisions for their synthetic strategies.
Factors Influencing Nucleophilicity: A Theoretical Overview
The nucleophilicity of an amine is primarily governed by a combination of electronic and steric factors, as well as the solvent environment.
-
Inductive Effect: Alkyl groups, such as the methyl group, are electron-donating. They increase the electron density on the nitrogen atom, making the lone pair of electrons more available for donation to an electrophile. Consequently, dithis compound, with two methyl groups, is expected to have a higher electron density on the nitrogen atom compared to this compound, which has only one. This increased electron density generally leads to greater basicity and nucleophilicity.[1][2]
-
Steric Hindrance: While the addition of alkyl groups enhances electron density, it also increases steric bulk around the nitrogen atom. This steric hindrance can impede the approach of the nucleophile to the electrophilic center, thereby reducing its reactivity. In the case of dithis compound, the presence of two methyl groups creates more steric hindrance than the single methyl group in this compound.[1]
-
Solvent Effects: The nature of the solvent plays a crucial role in modulating nucleophilicity. In polar protic solvents (e.g., water, methanol), the amine can form hydrogen bonds with the solvent molecules. This solvation shell can stabilize the nucleophile but also hinders its ability to attack the electrophile. Polar aprotic solvents (e.g., acetonitrile, DMSO), on the other hand, do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.
Quantitative Comparison of Nucleophilicity
To provide a quantitative comparison, we can utilize Mayr's nucleophilicity parameters, N and sN. The parameter N represents the intrinsic nucleophilicity of a species, while sN is a sensitivity parameter that accounts for the response of the nucleophile to changes in the electrophile. A higher N value indicates a stronger nucleophile.
The following table summarizes the pKa values of the conjugate acids and Mayr's nucleophilicity parameters for this compound and dithis compound in both water and acetonitrile.
| Compound | Structure | pKa of Conjugate Acid (in water) | Mayr's Nucleophilicity Parameter (N) in Water | Mayr's Nucleophilicity Parameter (N) in Acetonitrile |
| This compound | CH₃NH₂ | 10.66 | 13.85 | 15.19 |
| Dithis compound | (CH₃)₂NH | 10.73 | 17.12 | 17.96 |
Data Interpretation:
The data clearly indicates that dithis compound is a more potent nucleophile than this compound in both aqueous and non-aqueous environments, as evidenced by its consistently higher N value.[3] The inductive effect of the second methyl group in dithis compound outweighs the increased steric hindrance in these cases, leading to enhanced nucleophilicity. The slightly higher pKa of dithis compound's conjugate acid also aligns with its greater electron-donating character and basicity.
Experimental Determination of Nucleophilicity
A common and robust method for determining the nucleophilicity of amines involves measuring the kinetics of their reactions with well-defined electrophiles, such as benzhydrylium ions, using photometric techniques.
Experimental Protocol: Photometric Determination of Amine Nucleophilicity
Objective: To determine the second-order rate constants for the reaction of this compound and dithis compound with a reference electrophile (e.g., a substituted benzhydrylium ion) in a given solvent at a constant temperature.
Materials:
-
This compound solution of known concentration
-
Dithis compound solution of known concentration
-
A stock solution of a suitable benzhydrylium salt (e.g., in acetonitrile)
-
Anhydrous solvent (e.g., acetonitrile or water)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Stopped-flow apparatus (for fast reactions) or standard quartz cuvettes
-
Syringes and other standard laboratory glassware
Procedure:
-
Preparation of Amine Solutions: Prepare a series of solutions of this compound and dithis compound of varying concentrations in the chosen solvent. To maintain a constant pH in aqueous solutions, a buffer system may be employed.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the benzhydrylium ion. Thermostat the cell holder to the desired reaction temperature (e.g., 20 °C).
-
Kinetic Measurements:
-
For reactions with half-lives greater than 10 seconds, the reaction can be monitored in a standard cuvette. A small volume of the benzhydrylium ion stock solution is injected into the cuvette containing the amine solution, and the decrease in absorbance at λmax is recorded over time.
-
For faster reactions, a stopped-flow instrument is used. Equal volumes of the amine solution and the benzhydrylium ion solution are rapidly mixed, and the change in absorbance is monitored.
-
-
Data Analysis: The observed pseudo-first-order rate constants (kobs) are determined by fitting the absorbance versus time data to a first-order exponential decay function.
-
Determination of Second-Order Rate Constants: The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the concentration of the amine. This is repeated for both this compound and dithis compound.
-
Calculation of Mayr's Nucleophilicity Parameter (N): The nucleophilicity parameter N is then calculated using the Mayr equation: log k = sN(N + E) where E is the known electrophilicity parameter of the reference benzhydrylium ion. By plotting log k for the reactions of the amine with a series of benzhydrylium ions (with known E values), a straight line is obtained, from which N and sN can be determined.[4][5]
Reaction Pathway: SN2 Reaction of an Amine with an Alkyl Halide
A classic example illustrating the nucleophilic character of amines is the bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide. The following diagram depicts the general mechanism for this reaction.
Caption: SN2 reaction mechanism of a primary amine with a methyl halide.
Logical Relationship: Factors Influencing Amine Nucleophilicity
The interplay of electronic effects, steric hindrance, and solvent properties determines the overall nucleophilic strength of an amine.
Caption: Factors governing the nucleophilicity of amines.
Conclusion
Based on the presented data, dithis compound is a stronger nucleophile than this compound. The increased electron density on the nitrogen atom due to the inductive effect of two methyl groups is the dominant factor contributing to its higher reactivity. While steric hindrance is greater in dithis compound, its impact is not sufficient to override the electronic enhancement in the reactions considered. For synthetic applications requiring a potent, small secondary amine nucleophile, dithis compound represents an excellent choice. However, in sterically demanding environments, the less hindered nature of this compound might prove advantageous. The choice of solvent will also be a critical parameter to optimize reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Relative rate of reaction of the following amine with methyl iodide is:.. [askfilo.com]
- 3. Methyl amine reacts with methyl iodide For completion class 11 chemistry CBSE [vedantu.com]
- 4. sarthaks.com [sarthaks.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Methylamine Quantification in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of four prominent analytical methods for the quantification of methylamine in biological matrices such as plasma, urine, and tissue. The performance of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Chromatography (IC) are evaluated based on key validation parameters to assist in the selection of the most suitable method for your research needs.
Overview of Analytical Methods
The quantification of this compound, a volatile and low molecular weight compound, in complex biological samples presents several analytical challenges. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique relies on the derivatization of the primary amine group of this compound with a fluorescent tag, enabling highly sensitive detection. It is a robust and widely accessible method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and specific detection based on mass-to-charge ratio. Derivatization is typically required to improve the volatility and chromatographic behavior of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method that often allows for the direct analysis of this compound without derivatization, offering high throughput capabilities.
-
Ion Chromatography (IC): IC separates ions and polar molecules based on their charge. It can be a simple and direct method for quantifying small, charged molecules like this compound, often without the need for derivatization.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of each method based on data from various validation studies. It is important to note that performance can vary depending on the specific biological matrix, sample preparation procedure, and instrumentation used.
Table 1: Performance of HPLC-Fluorescence Detection Methods
| Parameter | Plasma | Urine | Tissue |
| Derivatizing Agent | FMOC-Cl, OPA | Dansyl Chloride, FMOC-Cl | FMOC-Cl |
| Linearity Range | 1 - 300 ng/mL | 0.005 - 1.0 µg/mL[1] | Not Reported |
| Limit of Detection (LOD) | ~1 ng/mL | 0.3 - 75.0 ng/mL[1] | Picogram level[1] |
| Limit of Quantification (LOQ) | 1 ng/mL | 1.0 - 250.0 ng/mL[1] | Not Reported |
| Precision (%RSD) | < 15% | < 10% | Not Reported |
| Accuracy (Recovery %) | 85 - 96% | 90 - 105% | Not Reported |
Table 2: Performance of GC-MS Methods
| Parameter | Plasma | Urine | Tissue |
| Derivatizing Agent | Propyl chloroformate | Heptafluorobutyric anhydride (HFBA) | Not Reported |
| Linearity Range | Not Reported | Analyte dependent | Not Reported |
| Limit of Detection (LOD) | Not Reported | Analyte dependent | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Analyte dependent | Not Reported |
| Precision (%RSD) | < 15% | < 20% | Not Reported |
| Accuracy (Recovery %) | > 80% | 80 - 104% | Not Reported |
Table 3: Performance of LC-MS/MS Methods
| Parameter | Plasma | Urine | Tissue |
| Derivatization | Not typically required | Not typically required | Not typically required |
| Linearity Range | 0.100-20 µg/ml[2] | 5-200 ng/mL | Not Reported |
| Limit of Detection (LOD) | Sub-ng/mL | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 12.5 ng/mL | Not Reported | Not Reported |
| Precision (%RSD) | < 8.0% | < 15% | Not Reported |
| Accuracy (Recovery %) | 84.9% - 106% | > 85% | Not Reported |
Table 4: Performance of Ion Chromatography Methods
| Parameter | Serum | Urine | Tissue |
| Derivatization | Not required | Not required | Not required |
| Linearity Range | 0.3 - 3.6 µg/mL | Not Reported | Not Reported |
| Limit of Detection (LOD) | 0.09 µg/mL | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.30 µg/mL | Not Reported | Not Reported |
| Precision (%RSD) | < 5% | Not Reported | Not Reported |
| Accuracy (Recovery %) | 98.4% - 105.2% | Not Reported | Not Reported |
Experimental Workflow
The general workflow for the quantification of this compound in biological matrices involves several key steps, as illustrated in the diagram below. The specific details of each step will vary depending on the chosen analytical method and the biological matrix.
Caption: General experimental workflow for this compound quantification.
Detailed Experimental Protocols
HPLC-Fluorescence Detection (with FMOC-Cl Derivatization)
This protocol is a representative example for the analysis of this compound in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
To the supernatant, add 50 µL of borate buffer (pH 9.0).
-
Add 50 µL of 5 mM 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.
-
Vortex immediately and incubate at room temperature for 10 minutes in the dark.
-
Add 50 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with A: 20 mM phosphate buffer (pH 7.0) and B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 265 nm, Emission at 315 nm.
-
Gas Chromatography-Mass Spectrometry (with Acylation Derivatization)
This protocol provides a general procedure for this compound analysis in urine.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an internal standard (e.g., deuterated this compound).
-
Adjust the pH to >11 with 5 M NaOH.
-
Add 2 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube.
-
-
Derivatization:
-
Add 50 µL of a derivatizing agent such as heptafluorobutyric anhydride (HFBA).
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, ramp to 280°C.
-
Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of m/z 50-500 or in selected ion monitoring (SIM) mode for target ions.
-
Liquid Chromatography-Tandem Mass Spectrometry
This protocol outlines a direct analysis approach for this compound in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-methylamine).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining polar compounds like this compound.
-
Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound (e.g., m/z 32 -> 15).
-
Ion Chromatography
This protocol describes a direct method for this compound in serum.
-
Sample Preparation (Dilution):
-
Dilute 100 µL of serum with 900 µL of deionized water.
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
-
IC Analysis:
-
Column: A cation-exchange column.
-
Eluent: An acidic buffer (e.g., methanesulfonic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity detection.
-
Injection Volume: 20 µL.
-
Conclusion
The selection of an appropriate method for this compound quantification should be based on a careful consideration of the specific research requirements.
-
HPLC-FLD offers excellent sensitivity and is a cost-effective option when derivatization is acceptable.
-
GC-MS provides high specificity and is a powerful tool, particularly when coupled with stable isotope-labeled internal standards, though it requires derivatization.
-
LC-MS/MS stands out for its high sensitivity, specificity, and high-throughput capabilities, often without the need for derivatization, making it a preferred method for many clinical and research applications.
-
Ion Chromatography is a simple and direct method suitable for quantifying this compound in relatively clean samples without the need for derivatization.
Validation of the chosen method in the specific biological matrix of interest is crucial to ensure accurate and reliable results. This guide serves as a starting point for researchers to navigate the available analytical options for this compound quantification.
References
- 1. Simultaneous determination of 10 kinds of biogenic amines in rat plasma using high-performance liquid chromatography coupled with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methylamine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Methylamine (CH₃NH₂), the simplest primary amine, serves as a fundamental building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its industrial production and laboratory-scale synthesis are therefore of significant interest. This guide provides an objective comparison of common this compound synthesis methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific application.
Comparative Data of Synthesis Methods
The following table summarizes key quantitative parameters for the industrial-scale catalytic amination of methanol and three common laboratory-scale synthesis methods.
| Parameter | Catalytic Amination of Methanol | Hofmann Rearrangement | Reduction of Nitromethane | Formaldehyde & Ammonium Chloride |
| Scale | Industrial | Laboratory | Laboratory | Laboratory |
| Starting Materials | Methanol, Ammonia | Acetamide, Bromine, Sodium Hydroxide | Nitromethane, Zinc/Iron, Hydrochloric Acid | Formaldehyde, Ammonium Chloride |
| Catalyst/Reagent | Silica-alumina or Zeolite catalyst | N/A | Zinc or Iron metal | N/A |
| Reaction Temperature | 350–450 °C[2] | 60–70 °C[3] | Reflux (approx. 100 °C)[4] | Heating required |
| Reaction Pressure | ~20 atm[5] | Atmospheric | Atmospheric | Atmospheric |
| Typical Yield | Methanol conversion: ~98%[6] | ~24g from 25g acetamide (crude)[3] | High | 45–51% (recrystallized this compound HCl)[7] |
| Product(s) | Mixture of mono-, di-, and trithis compound[1][8] | This compound | This compound | This compound hydrochloride[1][9] |
| Key Advantages | Continuous process, high throughput | Good for producing primary amines with one less carbon | Readily available starting material | Simple, common reagents |
| Key Disadvantages | Produces a mixture requiring separation, high energy input | Use of hazardous bromine, potential for side reactions | Exothermic reaction, use of strong acids | Moderate yields, formation of byproducts |
Experimental Protocols and Workflows
Industrial Method: Catalytic Amination of Methanol
This is the primary industrial route for producing methylamines.[8] The process involves the vapor-phase reaction of methanol and ammonia over a solid acid catalyst.
Experimental Protocol:
-
A pre-mixed feed of methanol and ammonia vapor is introduced into a fixed-bed reactor.
-
The reactor contains a silica-alumina or zeolite-based catalyst.[1][5][8]
-
The reaction is carried out at a temperature of 350–450 °C and a pressure of approximately 20 atm.[2][5]
-
The exothermic reaction produces a mixture of monothis compound (MMA), dithis compound (DMA), and trithis compound (TMA), along with water.[1][2]
-
The product stream is then sent to a series of distillation columns for separation and purification of the individual amines.[10] Unreacted methanol and ammonia, as well as undesired amine products, are often recycled back to the reactor to improve overall yield and process economics.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. Hofmann rearrangement: this compound , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. CN1618786A - Method of preparing this compound by methanol gaseous phase amination - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. al2o3support.com [al2o3support.com]
- 9. scribd.com [scribd.com]
- 10. Production Process of Methylamines from Methanol and Ammonia » SANILCO PROVIDE YOUR CHALLENGES SOLUTION [chemengproj.ir]
A Comprehensive Comparison of HPLC and GC Methods for Methylamine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of methylamine, a crucial intermediate and potential impurity in pharmaceutical manufacturing, is of paramount importance. The selection of an appropriate analytical technique is a critical decision that impacts data quality, sample throughput, and overall analytical workflow efficiency. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by experimental data and detailed methodologies.
This compound, being a volatile and polar compound, presents unique analytical challenges. Both HPLC and GC have been successfully employed for its determination, each with distinct advantages and limitations. HPLC methods often involve derivatization to enhance detection or employ specialized columns and detectors, while GC methods typically leverage the compound's volatility.
Principle of Separation and Detection
High-Performance Liquid Chromatography (HPLC): In HPLC, this compound is typically separated based on its polarity. Due to its high polarity and lack of a strong UV chromophore, direct analysis by reversed-phase HPLC with UV detection is challenging. Therefore, common HPLC approaches include:
-
Ion-Exchange Chromatography (IEC): This technique separates analytes based on their charge. This compound, being a weak base, is protonated at acidic pH and can be retained on a cation-exchange column.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for highly polar compounds and can be an alternative for this compound separation.[1]
-
Pre-column or Post-column Derivatization: To enhance detectability, this compound can be reacted with a derivatizing agent to form a product with strong UV absorbance or fluorescence. Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethylchloroformate (FMOC).[2][3][4]
Detection in HPLC is commonly achieved using UV-Visible, fluorescence, or mass spectrometry (MS) detectors, depending on the chosen methodology.
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with the stationary phase of the GC column.[5] As a volatile compound, this compound is well-suited for GC analysis.[5][6] Common GC approaches include:
-
Headspace GC: This technique is particularly useful for analyzing volatile compounds in solid or liquid matrices. The sample is heated in a sealed vial, and the vapor phase (headspace) containing the volatile analytes is injected into the GC. This minimizes matrix effects and protects the GC system.
-
Direct Injection: Liquid samples containing this compound can be directly injected into the GC, provided the sample matrix is suitable and does not interfere with the analysis.
Detection in GC is often performed using a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD) which is highly sensitive for nitrogen-containing compounds, or a Mass Spectrometer (MS) for definitive identification.[7][8]
Quantitative Performance Data
The following tables summarize the quantitative performance data for HPLC and GC methods for this compound analysis, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: HPLC Method Performance for this compound Analysis
| Parameter | Ion Chromatography with Suppressed Conductivity[9] | HPLC with Fluorescence Detection (OPA Derivatization)[3] | HPLC with UV Detection (FMOC Derivatization)[2][4] |
| Linearity (R²) | 0.9991 | ≥0.99 | Not explicitly stated, but method was validated |
| Limit of Detection (LOD) | Not explicitly stated | 0.9 ng | 0.12 ng |
| Limit of Quantification (LOQ) | 10 µg/L | Not explicitly stated | Not explicitly stated |
| Recovery (%) | 98.2 - 102.0% (for a similar amine) | 70 - 109% | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated | < 2.35% | Not explicitly stated |
Table 2: GC Method Performance for this compound Analysis
| Parameter | Headspace GC-FID[10] | Headspace SPME-GC-NPD[8] | GC with FID/TCD[11] |
| Linearity (R²) | Validated | >0.99 | Not explicitly stated, but method was validated |
| Limit of Detection (LOD) | Quantifiable at low levels | 19.1 nM | 10 - 50 ppm |
| Limit of Quantification (LOQ) | Validated | Not explicitly stated | Not explicitly stated |
| Recovery (%) | Validated | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | Validated | <6% | Not explicitly stated, but method was validated |
Experimental Protocols
HPLC Method: Ion Chromatography with Suppressed Conductivity
This method is suitable for the determination of this compound in drug products.[9]
-
Instrumentation: Ion Chromatography (IC) system with a suppressed conductivity detector.
-
Column: A cation-exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ CS19.[9]
-
Eluent: Methanesulfonic acid (MSA) generated by an eluent generator.[9]
-
Sample Preparation:
-
Weigh and grind the drug tablet into a fine powder.
-
Dissolve the powder in deionized water to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[9]
-
-
Calibration: Prepare a series of working standards of this compound in deionized water and generate a calibration curve.[9]
GC Method: Headspace Gas Chromatography with FID
This method is applicable for the determination of volatile amines in drug substances.[10]
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A column suitable for amine analysis, such as a DB-624 (30 m x 0.32 mm i.d., 1.8 µm film thickness).[10]
-
Carrier Gas: Nitrogen at a constant flow rate.[10]
-
Sample Preparation:
-
Dissolve the sample in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO) in a headspace vial.
-
Add a reagent such as imidazole to liberate the free amine from its salt form.[10]
-
Seal the vial and incubate at a specific temperature (e.g., 100 °C) for a set time (e.g., 20 min) to allow the volatile amine to partition into the headspace.[10]
-
-
Injection: The automated headspace autosampler injects a specific volume of the vapor phase from the vial into the GC injector.
-
Oven Program: A temperature gradient program is used to separate the analytes. For example, start at 40°C, hold for 10 minutes, then ramp up to 240°C.[10]
-
Calibration: Prepare a series of calibration standards in the same diluent as the sample and analyze them under the same headspace conditions.
Method Comparison and Recommendations
| Feature | HPLC | GC |
| Volatility Requirement | Not required. Suitable for non-volatile and thermally labile compounds.[5][7] | Requires volatile or semi-volatile analytes.[5][7] |
| Sample Derivatization | Often necessary for this compound to enhance detection (UV or fluorescence).[1][12] | Can often be analyzed directly, though derivatization can improve peak shape and separation.[13] |
| Sensitivity | Highly dependent on the detector and derivatization agent. Can achieve very low detection limits with fluorescence or MS detection.[5] | Generally offers high sensitivity for volatile compounds, especially with detectors like NPD or MS.[5] |
| Sample Throughput | Can be lower due to longer run times and potential for complex sample preparation (derivatization).[7] | Often provides faster analysis times, particularly for volatile compounds.[7][14] |
| Instrumentation Cost | Can be higher, especially with advanced detectors like mass spectrometers.[14] | Generally less expensive to purchase and operate.[14] |
| Robustness | Generally considered very robust for routine analysis of a wide range of compounds. | Robust for volatile compound analysis, but can be susceptible to issues with non-volatile residues in the injector and column. |
Recommendations:
-
For high-throughput screening of volatile this compound in relatively clean matrices, Headspace GC-FID or GC-NPD is often the preferred method due to its speed and simplicity.
-
When analyzing this compound in complex matrices where non-volatile components are present, HPLC with derivatization can be more robust and less prone to matrix interference.
-
For applications requiring the highest sensitivity and specificity, both HPLC-MS and GC-MS are powerful options, with the choice depending on the volatility of the matrix and potential interferences.
-
Ion chromatography offers a direct analysis approach without derivatization, which can simplify the workflow, but may have limitations in terms of sensitivity compared to derivatization-based methods.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC and GC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound with derivatization.
Caption: Workflow for Headspace GC analysis of this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Determination of this compound, dithis compound, and trithis compound in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. Automated Method for the Sensitive Analysis of Volatile Amines in Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. mdpi.com [mdpi.com]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. foodsafety.institute [foodsafety.institute]
A Comparative Guide to Assessing the Purity of Synthesized Methylamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical step in guaranteeing the validity and reproducibility of experimental results. Methylamine hydrochloride (CH₃NH₂·HCl), a key building block in the synthesis of numerous pharmaceuticals and other specialty chemicals, is no exception. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound hydrochloride, complete with experimental protocols and performance data.
Common Impurities in Synthesized this compound Hydrochloride
The purity of this compound hydrochloride can be compromised by byproducts from its synthesis, unreacted starting materials, and degradation products. Common impurities include:
-
Water: Due to the hygroscopic nature of the salt.
-
Ammonium chloride (NH₄Cl): A common unreacted starting material.
-
Dithis compound hydrochloride ((CH₃)₂NH·HCl): A common byproduct of the methylation process.
-
Trithis compound hydrochloride ((CH₃)₃N·HCl): Another potential byproduct.
-
Residual solvents: From synthesis and purification steps.
A thorough purity assessment should, therefore, not only quantify the main component but also identify and quantify these potential impurities.
Workflow for Purity Assessment
A logical workflow for the comprehensive purity assessment of synthesized this compound hydrochloride is outlined below. This workflow ensures that all critical parameters, from identity confirmation to the quantification of the main component and key impurities, are addressed.
Caption: Workflow for the comprehensive purity assessment of this compound hydrochloride.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for a quantitative assay, the detection of trace impurities, or the determination of water content. The following table summarizes and compares the key analytical techniques for assessing the purity of this compound hydrochloride.
| Technique | Purpose | Principle | Pros | Cons | Typical Performance |
| Non-Aqueous Titration | Assay (Purity) | Acid-base titration in a non-aqueous solvent where the hydrochloride salt is treated as a weak acid and titrated with a strong base, or the amine is liberated and titrated with a strong acid. | - High precision and accuracy- Cost-effective- Follows established pharmacopeial methods | - Not specific for the analyte; titrates all basic/acidic species- Requires careful handling of reagents | Accuracy: 98.5-101.5%Precision (RSD): < 1% |
| Quantitative ¹H NMR (qNMR) | Assay (Purity) & Impurity Quantification | The integral of a specific proton signal of this compound hydrochloride is compared to the integral of a certified internal standard of known concentration. | - Highly specific and provides structural information- Can simultaneously quantify impurities- Primary ratio method | - Requires a high-field NMR spectrometer- Higher cost per sample- Potential for signal overlap | Accuracy: ± 2%Precision (RSD): < 2% |
| Headspace Gas Chromatography (GC-FID) | Volatile Impurity Quantification (e.g., Dithis compound) | Volatile amines are partitioned into the headspace of a sealed vial and injected into a GC system for separation and detection by a Flame Ionization Detector (FID). | - High sensitivity for volatile impurities- Excellent separation of similar amines- Does not require derivatization for volatile amines | - Not suitable for non-volatile impurities- Requires careful method development for sample preparation | LOD/LOQ: In the µg/mL range[1][2]Precision (RSD): < 5% |
| High-Performance Liquid Chromatography (HPLC) with Derivatization | Assay (Purity) & Impurity Quantification | This compound and other primary/secondary amines are reacted with a derivatizing agent to form a UV-active or fluorescent product, which is then separated and quantified by HPLC. | - High sensitivity and specificity- Applicable to a wide range of amine impurities- Well-established technique | - Derivatization step can introduce errors and increase sample preparation time- this compound itself is not UV-active | LOD: In the ng to pg range[3][4]Precision (RSD): < 5% |
| Karl Fischer Titration | Water Content | A coulometric or volumetric titration based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. | - Specific for water- High accuracy and precision- Can measure a wide range of water content | - Requires specialized equipment- Reagents are moisture-sensitive | Accuracy: ± 5%Precision (RSD): < 2% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Non-Aqueous Titration for Assay
This method is based on the titration of the hydrochloride salt of the amine in a non-aqueous medium.
-
Principle: The hydrochloride salt of a weak base like this compound can be titrated as a protic acid in a suitable non-aqueous solvent. Alternatively, in the presence of mercuric acetate, the chloride ion is complexed, and the liberated amine can be titrated with a strong acid like perchloric acid.[5][6]
-
Reagents:
-
Glacial Acetic Acid
-
0.1 N Perchloric Acid in Glacial Acetic Acid
-
Crystal Violet Indicator Solution
-
Mercuric Acetate Solution (5% w/v in glacial acetic acid)
-
-
Procedure:
-
Accurately weigh about 150 mg of the synthesized this compound hydrochloride into a clean, dry 100 mL beaker.
-
Dissolve the sample in 25 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid to a blue-green endpoint.[6]
-
Perform a blank titration under the same conditions and make any necessary corrections.
-
-
Calculation:
-
Each mL of 0.1 N perchloric acid is equivalent to 6.752 mg of this compound hydrochloride (CH₅N·HCl).
-
Purity (%) = (Volume of Titrant (mL) × Normality of Titrant × 6.752) / (Weight of Sample (mg)) × 100
-
Quantitative ¹H NMR (qNMR) for Assay and Impurity Profiling
This method provides an absolute quantification of this compound hydrochloride and can also be used to identify and quantify proton-containing impurities.
-
Principle: The purity of the analyte is determined by comparing the integrated area of a specific resonance signal from the analyte with that of a certified internal standard of known purity and concentration.[7][8]
-
Reagents and Materials:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Certified Internal Standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP))
-
NMR tubes
-
-
Procedure:
-
Accurately weigh a specific amount of the synthesized this compound hydrochloride and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
-
-
Data Analysis:
-
Integrate the characteristic signal of this compound (singlet for the methyl protons) and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:[7] P_analyte = (I_analyte / I_std) × (N_std / N_analyte) × (M_analyte / M_std) × (m_std / m_analyte) × P_std Where:
-
P = Purity
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
-
Headspace GC-FID for Volatile Amine Impurities
This method is particularly useful for the detection and quantification of volatile impurities such as dithis compound.
-
Principle: The sample is dissolved in a suitable solvent in a sealed headspace vial. Upon heating, volatile analytes partition into the gas phase (headspace) above the liquid. A portion of the headspace is then injected into the GC for separation and quantification.[1][9][10]
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Headspace autosampler
-
Capillary column (e.g., DB-624)
-
-
Procedure:
-
Accurately weigh about 100 mg of the this compound hydrochloride sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO) and a base (e.g., imidazole) to liberate the free amines.[1][10]
-
Seal the vial and place it in the headspace autosampler.
-
The vial is heated to a specific temperature (e.g., 100 °C) for a set time to allow for equilibration.[1][10]
-
A portion of the headspace is automatically injected into the GC.
-
Quantify the impurities by comparing their peak areas to those of a standard solution containing known concentrations of the target impurities.
-
HPLC with Pre-column Derivatization
Since this compound lacks a chromophore, derivatization is necessary for UV or fluorescence detection in HPLC.
-
Principle: The primary amine group of this compound reacts with a derivatizing agent (e.g., 9-fluorenylmethylchloroformate (FMOC-Cl) or o-phthalaldehyde (OPA)) to form a derivative that can be detected by a UV or fluorescence detector.[3][4] The derivatives are then separated by reverse-phase HPLC.
-
Reagents:
-
Derivatizing agent solution (e.g., FMOC-Cl in acetonitrile)
-
Buffer solution (e.g., borate buffer)
-
Mobile phase (e.g., acetonitrile and water gradient)
-
-
Procedure:
-
Prepare a standard solution of this compound hydrochloride and a solution of the synthesized sample in a suitable diluent.
-
In a vial, mix a specific volume of the sample or standard solution with the buffer and the derivatizing agent solution.
-
Allow the reaction to proceed for a specified time (e.g., 40 minutes for FMOC-Cl).[11]
-
Inject a portion of the reaction mixture into the HPLC system.
-
Quantify the this compound derivative by comparing its peak area to that of the standard.
-
Karl Fischer Titration for Water Content
This is the standard method for determining the water content in a solid sample.
-
Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer that reacts with the hydrogen iodide formed. The endpoint is detected potentiometrically.[12][13]
-
Instrumentation:
-
Karl Fischer titrator (volumetric or coulometric)
-
-
Procedure:
-
The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., anhydrous methanol) and pre-titrated to a stable endpoint to eliminate any residual moisture.
-
A known weight of the this compound hydrochloride sample is accurately introduced into the vessel.
-
The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated based on the volume of titrant consumed and the titer of the reagent.[12]
-
Conclusion
A comprehensive assessment of the purity of synthesized this compound hydrochloride requires a multi-faceted approach. While a simple non-aqueous titration can provide a quick and cost-effective measure of the overall assay, it lacks specificity. For a more detailed and accurate purity profile, quantitative ¹H NMR is a powerful tool that can simultaneously provide an accurate assay and identify and quantify proton-containing impurities. To address specific impurities, headspace GC-FID is highly effective for volatile amines like dithis compound, while HPLC with derivatization offers high sensitivity for a broader range of amine impurities. Finally, Karl Fischer titration is the gold standard for accurately determining the water content. By selecting the appropriate combination of these methods, researchers can confidently establish the purity of their synthesized this compound hydrochloride, ensuring the integrity of their subsequent research and development activities.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nsdl.niscpr.res.in [nsdl.niscpr.res.in]
- 6. brainkart.com [brainkart.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Determination of this compound, dithis compound, and trithis compound in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. mt.com [mt.com]
Navigating the Maze of Primary Amine Interference in Methylamine Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of methylamine is a critical task that can be significantly hampered by the presence of other primary amines. This guide provides an objective comparison of common this compound assay methods, focusing on the interference caused by structurally similar primary amines. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your specific needs.
The accurate measurement of this compound is essential in various fields, from monitoring industrial processes to understanding biological pathways and ensuring the purity of pharmaceutical products. However, the chemical similarity of this compound to other primary amines, such as ethylamine, propylamine, and butylamine, presents a significant analytical challenge. These related compounds can cross-react in many assay systems, leading to inaccurate and unreliable results. This guide delves into the specifics of this interference across four widely used analytical platforms: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Ion Chromatography (IC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
At a Glance: Comparing this compound Assay Methodologies
To facilitate a clear understanding of the strengths and weaknesses of each method in the context of primary amine interference, the following table summarizes their performance characteristics.
| Assay Method | Principle | Common Derivatizing Agents/Columns | Potential for Interference from Primary Amines | Key Advantages | Key Disadvantages |
| HPLC with Pre-column Derivatization | Chromatographic separation of derivatized amines followed by detection (UV or fluorescence). | o-Phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | High. Competitive derivatization can occur, leading to underestimation of this compound. Co-elution of derivatives is possible. | High sensitivity, widely available instrumentation. | Interference from other primary amines is a major concern, requires derivatization step. |
| Ion Chromatography (IC) | Chromatographic separation of ions based on their interaction with a stationary phase. | Dionex™ IonPac™ CS19 Cation-Exchange Column | Moderate to Low. Co-elution can occur, particularly with ethylamine under certain conditions.[1] | Good selectivity for small polar amines, no derivatization required.[2] | Potential for co-elution with structurally similar amines, matrix effects can be a concern. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Derivatization with reagents like benzenesulfonyl chloride is often required. | Low. Mass spectrometry provides high specificity, allowing for differentiation based on mass fragmentation patterns. | High specificity and sensitivity, can confirm the identity of analytes. | Requires derivatization for non-volatile amines, instrumentation can be more complex and expensive. |
| Enzymatic Assays | Utilization of specific enzymes that catalyze a reaction with this compound, leading to a measurable signal. | This compound dehydrogenase, Primary amine oxidase | Variable. Depends on the substrate specificity of the enzyme. Some enzymes exhibit broad specificity for primary amines.[3][4] | High potential for specificity, can be adapted for high-throughput screening. | Enzyme specificity is critical and can vary between sources, potential for inhibition by other compounds. |
In-Depth Analysis of Assay Methodologies
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a cornerstone of analytical chemistry, but for the analysis of small, non-chromophoric molecules like this compound, a derivatization step is necessary to enable detection. This involves reacting the amine with a labeling agent to form a product that can be detected by UV-Visible or fluorescence detectors.
-
Reagents:
-
o-Phthalaldehyde (OPA) solution
-
Thiol reagent (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid)
-
Borate buffer (pH 9.5-10.5)
-
This compound standard solutions
-
Interfering primary amine standard solutions (ethylamine, propylamine, butylamine)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Sample Preparation:
-
Prepare a stock solution of the OPA/thiol derivatizing reagent in borate buffer.
-
In a reaction vial, mix the sample or standard solution containing this compound with the OPA reagent.
-
Allow the reaction to proceed for a short, defined time (typically 1-2 minutes) at room temperature.
-
Inject the derivatized sample into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm)
-
The primary drawback of derivatization-based HPLC methods is the potential for interference from other primary amines. These compounds will also react with the derivatizing agent, leading to several complications:
-
Competitive Derivatization: In the presence of excess primary amines, the derivatizing agent can be consumed, leading to incomplete derivatization of this compound and an underestimation of its concentration.
-
Co-elution: The resulting derivatives of other primary amines may have similar retention times to the this compound derivative, leading to overlapping peaks and inaccurate quantification. A study using FMOC-Cl for derivatization noted that the presence of other amines can suppress the derivatization of the target amine, highlighting the competitive nature of the reaction.[5][6][7]
Ion Chromatography (IC)
Ion chromatography separates ions and polar molecules based on their affinity to an ion exchanger. For this compound analysis, cation-exchange chromatography is employed.
-
Reagents:
-
Eluent: Methanesulfonic acid (MSA) or other suitable acidic eluent
-
This compound standard solutions
-
Interfering primary amine standard solutions
-
Deionized water
-
-
Sample Preparation:
-
Dilute the sample in deionized water to an appropriate concentration.
-
Filter the sample to remove any particulate matter.
-
-
IC Conditions:
IC offers better selectivity for small polar amines compared to derivatization-based HPLC. However, interference can still occur due to co-elution, especially with amines of similar size and charge. For instance, studies have shown that under certain chromatographic conditions, this compound and ethylamine may co-elute, making accurate quantification challenging.[1] The Dionex IonPac CS19 column is designed to provide good resolution of methylamines from common inorganic cations, but careful optimization of the eluent concentration and gradient is necessary to resolve it from other short-chain primary amines.[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.
-
Reagents:
-
Derivatizing agent (e.g., benzenesulfonyl chloride)
-
Solvent for extraction (e.g., dichloromethane)
-
This compound standard solutions
-
Interfering primary amine standard solutions
-
-
Sample Preparation:
-
For aqueous samples, adjust the pH to basic to deprotonate the amines.
-
Derivatize the amines with a suitable reagent to increase their volatility.
-
Extract the derivatized amines into an organic solvent.
-
Concentrate the extract if necessary.
-
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Injection: Splitless or split injection.
-
Oven Temperature Program: A temperature gradient to separate the derivatized amines.
-
MS Detection: Electron ionization (EI) with scanning in a suitable mass range or selected ion monitoring (SIM) for higher sensitivity.
-
The high specificity of mass spectrometry significantly reduces the likelihood of interference. Even if the derivatized primary amines are not fully separated chromatographically, they can often be distinguished by their unique mass fragmentation patterns. By selecting specific ions for quantification (SIM mode), the interference from other amines can be virtually eliminated.
Enzymatic Assays
Enzymatic assays utilize the high specificity of enzymes to detect and quantify a target analyte. For this compound, enzymes like this compound dehydrogenase and primary amine oxidase can be used.
-
Reagents:
-
Purified enzyme (e.g., this compound dehydrogenase from Methylomonas methylovora)
-
Buffer solution at the optimal pH for the enzyme
-
Substrates and cofactors required for the enzymatic reaction (e.g., an electron acceptor like phenazine methosulfate)
-
Detection reagent that reacts with a product of the enzymatic reaction (e.g., a chromogenic or fluorogenic substrate)
-
This compound standard solutions
-
Interfering primary amine standard solutions
-
-
Assay Procedure:
-
In a microplate well or cuvette, combine the buffer, substrates, and cofactors.
-
Add the sample or standard solution containing this compound.
-
Initiate the reaction by adding the enzyme.
-
Monitor the change in absorbance or fluorescence over time.
-
The rate of the reaction is proportional to the concentration of this compound.
-
The specificity of an enzymatic assay is entirely dependent on the substrate specificity of the chosen enzyme. Some amine oxidases have broad specificity and will react with a range of primary amines, leading to significant interference.[4] For example, this compound dehydrogenase from Pseudomonas AM1 readily oxidizes other primary amines like ethylamine and propylamine.[4] In contrast, this compound dehydrogenase from Methylomonas methylovora shows higher specificity for this compound, with significantly lower activity towards ethylamine (16%) and n-propylamine (2%).[3] Therefore, careful selection of the enzyme source is crucial for minimizing interference.
Conclusion
The choice of an appropriate assay for this compound quantification in the presence of other primary amines depends on the specific requirements of the analysis, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
For applications where high specificity is paramount and instrumentation is not a limiting factor, GC-MS is the gold standard, offering the ability to distinguish this compound from other primary amines based on their mass fragmentation patterns.
-
Ion Chromatography , particularly with optimized columns like the Dionex™ IonPac™ CS19, provides a robust and selective method that avoids the complexities of derivatization, although careful method development is needed to resolve closely related amines.
-
HPLC with pre-column derivatization remains a sensitive and widely accessible technique, but users must be acutely aware of the potential for interference from other primary amines through competitive reactions and co-elution. This method is best suited for samples where the concentration of interfering amines is known to be low.
-
Enzymatic assays offer the potential for high specificity, but this is entirely dependent on the enzyme chosen. Thorough validation of the enzyme's substrate specificity is essential before its application in quantitative assays.
By understanding the principles and limitations of each method, researchers can make informed decisions to ensure the accuracy and reliability of their this compound measurements, even in the challenging presence of other primary amines.
References
- 1. Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. イオンクロマトグラフィーによるアミン分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound, dithis compound, and trithis compound in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pragolab.cz [pragolab.cz]
Reactivity of Methylamine with Ammonium Salts: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of methylamine (MA) with various inorganic ammonium salts, including ammonium sulfate ((NH₄)₂SO₄), ammonium bisulfate (NH₄HSO₄), ammonium nitrate (NH₄NO₃), and ammonium chloride (NH₄Cl). The information presented is derived from experimental data to assist researchers in understanding and predicting the behavior of this compound in the presence of these common salts.
Quantitative Reactivity Comparison
The reactivity of this compound with different ammonium salts can be quantified by examining their heterogeneous uptake coefficients. These coefficients represent the probability of a gas-phase molecule reacting upon collision with the surface of the salt particle. The following table summarizes the observed uptake coefficients for this compound on the specified ammonium salts at 298 K.[1][2]
| Ammonium Salt | Formula | Observed Uptake Coefficient (γ) at 298 K |
| Ammonium Bisulfate | NH₄HSO₄ | (1.78 ± 0.36) × 10⁻² |
| Ammonium Nitrate | NH₄NO₃ | (8.79 ± 1.99) × 10⁻³ |
| Ammonium Sulfate | (NH₄)₂SO₄ | (6.30 ± 1.03) × 10⁻³ |
| Ammonium Chloride | NH₄Cl | (2.29 ± 0.28) × 10⁻³ |
Analysis of Reactivity:
The data indicates that this compound exhibits the highest reactivity with ammonium bisulfate, followed by ammonium nitrate, ammonium sulfate, and ammonium chloride.[1][2] The reaction with ammonium bisulfate is notably faster, suggesting a different reaction mechanism compared to the other salts.[1][2]
Reaction Mechanisms and Pathways
The interaction between this compound and ammonium salts proceeds via two primary pathways: a simple acid-base reaction and an exchange reaction. The dominant pathway is dependent on the nature of the ammonium salt.
Acid-Base Reaction with Ammonium Bisulfate
In the case of ammonium bisulfate, a simple acid-base reaction occurs.[1][2] The acidic proton from the bisulfate ion (HSO₄⁻) is transferred to the basic this compound molecule, forming the methylammonium cation (CH₃NH₃⁺) and the sulfate dianion (SO₄²⁻).
References
Distinguishing Methylamine from Trimethylamine: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of amines are crucial for ensuring the purity of reactants and the integrity of synthetic pathways. This guide provides a comprehensive comparison of established methods for distinguishing between methylamine, a primary amine, and trithis compound, a tertiary amine. We will delve into the experimental protocols of key chemical tests and spectroscopic techniques, presenting quantitative data in clear, comparative tables and illustrating reaction mechanisms and workflows with detailed diagrams.
Chemical Differentiation Methods
Several classical chemical tests provide a straightforward and visually distinct means of differentiating between primary and tertiary amines. These tests are based on the differential reactivity of the amine's nitrogen atom and the presence or absence of protons on the nitrogen.
Hinsberg Test
The Hinsberg test is a reliable method for distinguishing between primary, secondary, and tertiary amines.[1][2][3][4][5][6] It utilizes benzenesulfonyl chloride as the reagent in the presence of an aqueous alkali.[1][2][3][4][5][6]
-
This compound (Primary Amine): Reacts with benzenesulfonyl chloride to form N-methylbenzenesulfonamide.[7] The resulting sulfonamide has an acidic proton on the nitrogen, which allows it to dissolve in the alkaline solution (e.g., aqueous KOH or NaOH) to form a soluble salt.[1][5] Subsequent acidification of this solution will precipitate the sulfonamide.[1][5]
-
Trithis compound (Tertiary Amine): Does not react with benzenesulfonyl chloride as it lacks a hydrogen atom on the nitrogen.[1][5][7][8] It will remain as an insoluble phase. Upon acidification, the tertiary amine will dissolve to form a soluble ammonium salt.[1]
Carbylamine Test (Isocyanide Test)
This test is highly specific for primary amines.[2][8][9]
Reaction with Nitrous Acid
The reaction of amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a mineral acid, also yields different products depending on the class of the amine.[2][9]
-
This compound (Primary Amine): Reacts with nitrous acid to form an unstable diazonium salt, which then decomposes to produce nitrogen gas (N₂), which is observed as effervescence, along with methanol and water.[2][9]
-
Trithis compound (Tertiary Amine): Reacts with nitrous acid to form a soluble trimethylammonium salt.[2]
Summary of Chemical Test Observations
| Test | Reagents | This compound (Primary Amine) Observation | Trithis compound (Tertiary Amine) Observation |
| Hinsberg Test | Benzenesulfonyl chloride, aq. KOH/NaOH, then HCl | Forms a clear solution, precipitate forms upon acidification.[1] | Remains insoluble, dissolves upon acidification.[1] |
| Carbylamine Test | Chloroform (CHCl₃), alcoholic KOH | Production of a foul-smelling isocyanide.[1][8][10][11][12][13][14][15] | No reaction, no foul odor.[8][11][13][15] |
| Nitrous Acid Test | Sodium nitrite (NaNO₂), HCl | Evolution of nitrogen gas (effervescence).[2][9] | Forms a soluble salt, no gas evolution.[2] |
Spectroscopic Analysis
Spectroscopic methods offer a non-destructive and highly informative way to distinguish between this compound and trithis compound.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of N-H bonds.[16]
-
This compound (Primary Amine): The IR spectrum of this compound exhibits two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[16][17] These correspond to the symmetric and asymmetric stretching vibrations of the -NH₂ group. An N-H bending vibration is also observed around 1600 cm⁻¹.[16][17]
-
Trithis compound (Tertiary Amine): The IR spectrum of trithis compound lacks the N-H stretching bands in the 3300-3500 cm⁻¹ region because it has no N-H bonds.[16][17][18] The presence of C-H stretching and bending vibrations will be observed.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can definitively distinguish between the two amines based on their molecular symmetry and the chemical environment of the nuclei.
-
This compound (¹H NMR): The ¹H NMR spectrum will show two signals: a singlet for the three protons of the methyl group (CH₃) and a broad singlet for the two protons of the amino group (NH₂). The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.[19]
-
Trithis compound (¹H NMR): Due to the high symmetry of the molecule, all nine protons of the three methyl groups are chemically equivalent.[20] This results in a single, sharp singlet in the ¹H NMR spectrum.[20]
Summary of Spectroscopic Data
| Spectroscopic Method | This compound (CH₃NH₂) | Trithis compound ((CH₃)₃N) |
| IR Spectroscopy | Two N-H stretching bands (3300-3500 cm⁻¹), N-H bend (~1600 cm⁻¹).[16][17] | No N-H stretching bands.[16][17][18] |
| ¹H NMR Spectroscopy | Two signals: CH₃ singlet and a broad NH₂ singlet.[19] | One sharp singlet for all nine equivalent CH₃ protons.[20] |
| ¹³C NMR Spectroscopy | One signal for the methyl carbon. | One signal for the three equivalent methyl carbons. |
Experimental Protocols
Hinsberg Test Protocol
-
To a small amount of the amine sample in a test tube, add 5 mL of 10% aqueous potassium hydroxide solution.
-
Add 0.5 mL of benzenesulfonyl chloride.
-
Stopper the test tube and shake vigorously for 5-10 minutes.
-
Observe if a precipitate forms. If a clear solution results, it indicates a primary amine (this compound). If an insoluble material persists, it suggests a tertiary amine (trithis compound).
-
To the clear solution from a positive primary amine test, add concentrated hydrochloric acid dropwise until the solution is acidic. The formation of a precipitate confirms the presence of the sulfonamide from the primary amine.
-
To the insoluble material from the tertiary amine test, add 5 mL of 10% hydrochloric acid. The insoluble amine should dissolve.
Carbylamine Test Protocol
Caution: This experiment should be performed in a well-ventilated fume hood as isocyanides are toxic and have a very unpleasant smell.
-
In a test tube, take 2-3 drops of the amine sample.
-
Add 2 mL of alcoholic potassium hydroxide solution.
-
Add 2-3 drops of chloroform.
-
Warm the mixture gently.
-
Carefully note any odor produced. A highly offensive smell indicates the formation of an isocyanide and the presence of a primary amine (this compound).
Diagrams
Caption: Workflow of the Hinsberg test for this compound and trithis compound.
Caption: Comparison of the Carbylamine reaction for the two amines.
Caption: Distinguishing amines using characteristic IR spectral features.
References
- 1. Amines Identification: Tests for Primary, Secondary & Tertiary Amines [allen.in]
- 2. ck12.org [ck12.org]
- 3. testbook.com [testbook.com]
- 4. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. sarthaks.com [sarthaks.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 12. Give one chemical test to distinguish between this compound class 12 chemistry CBSE [vedantu.com]
- 13. ncert.nic.in [ncert.nic.in]
- 14. brainly.in [brainly.in]
- 15. byjus.com [byjus.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. quora.com [quora.com]
- 18. infrared spectrum of N,N-dimethylmethanamine (trithis compound) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylthis compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 1H proton nmr spectrum of N,N-dimethylmethanamine (trithis compound) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylthis compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Methylamine in Pharmaceutical Synthesis: A Comparative Guide to Core Synthetic Applications
Methylamine, the simplest primary amine, serves as a versatile and fundamental building block in organic chemistry. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a potent nucleophile and a key precursor for introducing the essential methylamino group found in numerous active pharmaceutical ingredients (APIs).[1] Commercially significant pharmaceuticals produced from this compound include the bronchodilator theophylline and the decongestant ephedrine.[1]
This guide provides a comparative analysis of synthetic routes for these two prominent drugs, evaluating methodologies that utilize this compound against common alternative pathways. The comparison focuses on reaction workflows, experimental protocols, and quantitative performance metrics to offer researchers and drug development professionals a clear perspective on the strategic application of this compound in pharmaceutical synthesis.
The Synthesis of Theophylline
Theophylline is a dimethylxanthine derivative used in the treatment of respiratory diseases like asthma and COPD.[2][3] While this compound is a fundamental precursor for the methylated reagents used in its synthesis, the most established industrial method, the Traube purine synthesis, typically employs intermediates where the methyl groups are already incorporated.[2][4][5]
Primary Method: The Traube Purine Synthesis
The Traube synthesis, first introduced in 1900, is a versatile method for creating the purine ring system.[2] The process involves building the imidazole ring onto a substituted pyrimidine ring.[5]
The workflow for the Traube synthesis of theophylline typically starts from N,N'-dimethylurea and cyanoacetic acid, proceeding through a 6-amino-1,3-dimethyluracil intermediate.
Experimental Protocol: Traube Synthesis
The following protocol is a representative summary of the multi-step Traube synthesis.
Step 1: Synthesis of 6-Amino-1,3-dimethyluracil
-
N,N'-dimethylurea is reacted with cyanoacetic acid in the presence of acetic anhydride.
-
The resulting cyanoacetylmethylurea is cyclized using a base such as sodium hydroxide to form 6-amino-1,3-dimethyluracil.[4]
Step 2: Synthesis of 5,6-Diamino-1,3-dimethyluracil
-
6-Amino-1,3-dimethyluracil is dissolved in a mixture of acetic acid and water.[6]
-
The solution is treated with an aqueous solution of sodium nitrite via controlled addition to yield 5-nitroso-6-amino-1,3-dimethyluracil.[4][6]
-
The nitroso group is then reduced to an amino group using a reducing agent like ammonium sulfide or iron powder to produce 5,6-diamino-1,3-dimethyluracil.[7][8]
Step 3: Synthesis of Theophylline
-
5,6-Diamino-1,3-dimethyluracil is heated with formamide, which serves as the source for the final carbon atom to close the imidazole ring.[4]
-
The reaction mixture is processed to isolate the crude theophylline, which is then purified by recrystallization.
Performance Data
The overall yield of the Traube synthesis is dependent on the efficiency of each step. Data from patent literature for a specific execution of this process provides the following step-wise yields.
| Step | Product | Reported Yield |
| Cyclization & Nitrosation | 5-Nitroso-6-amino-1,3-dimethyluracil | 71.3% |
| Reduction & Final Cyclization | Theophylline | 78.2% |
| Data sourced from patent CN104744470A.[6] |
The Synthesis of Ephedrine
Ephedrine is a sympathomimetic amine commonly used as a stimulant, appetite suppressant, and decongestant.[9][10] Its synthesis is a classic example of reductive amination, where this compound is a primary reagent. An alternative approach involves the reduction of an N-methylated ketone precursor.
Method 1: Reductive Amination of (R)-Phenylacetylcarbinol (PAC) with this compound
This is the most common commercial method for producing optically active l-ephedrine.[11][12] It begins with the biotransformation of benzaldehyde by yeast to produce (R)-phenylacetylcarbinol (PAC), which is then reacted with this compound and reduced.[13]
Experimental Protocol: Reductive Amination of PAC
-
A 40% aqueous solution of this compound (62 g) is added to a toluene solution containing (R)-phenylacetylcarbinol.[14]
-
The mixture is hydrogenated in the presence of a 5% platinum on carbon catalyst (8 g).[14]
-
The reaction is maintained at a temperature of 30-55°C and a hydrogen pressure of 2-4 kg/cm ².[14]
-
After the reaction is complete (monitored by GC), the catalyst is filtered off.[14]
-
Water is added to the filtrate, and the pH is adjusted to ~2.0 with hydrochloric acid to form the hydrochloride salt.[14]
-
The aqueous layer is separated, concentrated under reduced pressure, and the product is precipitated and washed with acetone to yield (1R,2S)-Ephedrine hydrochloride.[14]
Method 2: Reduction of α-Methylamino Propiophenone Hydrochloride
An alternative route involves the direct reduction of α-methylamino propiophenone, which is itself synthesized from propiophenone and this compound. This method changes the reduction step, using a chemical reducing agent instead of catalytic hydrogenation.
Experimental Protocol: Ketone Reduction
-
α-Methylamino propiophenone hydrochloride (10 g) is dissolved in methanol (40-50 mL).[15][16]
-
Sodium borohydride (NaBH₄, 5.5 g) is added slowly over 15-30 minutes, maintaining the reaction temperature below 30°C.[15]
-
The mixture is stirred for an additional 30 minutes after the addition is complete.[15]
-
Methanol is removed by distillation under reduced pressure.[15]
-
The concentrate is dissolved in a 10% NaOH solution, adjusting the pH to >11 to precipitate the free base.[15]
-
The solid product, a mixture of (±)-ephedrine and (±)-pseudoephedrine, is isolated by filtration and dried.[15]
Comparative Analysis of Ephedrine Syntheses
The two primary methods for synthesizing ephedrine offer different advantages regarding stereoselectivity, reagent handling, and final product composition.
| Parameter | Method 1: Reductive Amination of PAC | Method 2: Reduction of Propiophenone Derivative |
| Key Reagents | (R)-PAC, this compound, H₂, Pt/C Catalyst | α-Methylamino Propiophenone HCl, NaBH₄ or KBH₄ |
| Stereocontrol | High (produces specific l-ephedrine isomer from (R)-PAC) | Low (produces a racemic mixture of ephedrine and pseudoephedrine) |
| Reported Yield | ~74% (of purified hydrochloride salt)[14] | 93.8% - 96.0% (of mixed isomers)[15][16] |
| Advantages | Direct route to optically pure product, avoiding chiral resolution steps.[17] | High reaction yield, avoids handling gaseous hydrogen and high-pressure equipment. |
| Disadvantages | Requires a biosynthetic step for the PAC precursor, handling of flammable H₂ gas under pressure. | Produces a mixture of stereoisomers requiring subsequent separation/resolution steps.[15] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Traube purine synthesis | PPTX [slideshare.net]
- 3. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2003018531A1 - Methods for the synthesis of amines such as ephedrine and intermediates - Google Patents [patents.google.com]
- 11. doras.dcu.ie [doras.dcu.ie]
- 12. CA2989681A1 - Methods and compositions for making ephedrine and related alkaloid compounds - Google Patents [patents.google.com]
- 13. vuir.vu.edu.au [vuir.vu.edu.au]
- 14. Ephedrine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. CN101570492A - Chemical method for synthesizing ephedrine - Google Patents [patents.google.com]
- 16. CN101570492B - Chemical method for synthesizing ephedrine - Google Patents [patents.google.com]
- 17. Synthesis of Nor(pseudo)ephedrine and (pseudo)Ephedrine - [www.rhodium.ws] [chemistry.mdma.ch]
Safety Operating Guide
Navigating the Safe Disposal of Methylamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like methylamine are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, encompassing immediate safety protocols, waste management, and spill containment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks. This compound is a toxic and flammable substance that can cause severe skin and eye burns and is harmful if inhaled.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles with a face shield.[1][3][4][5] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Nitrile, Neoprene, or Viton).[1][3][5] Always consult the manufacturer's compatibility chart. | Prevents skin contact. |
| Body Protection | A fully-buttoned lab coat, anti-static and flame-resistant clothing.[1][3] | Protects against splashes and fire hazards. |
| Respiratory Protection | A respirator may be necessary depending on the concentration and ventilation.[1][3] Use requires medical clearance and fit-testing. | Prevents inhalation of harmful vapors. |
All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to ensure adequate ventilation.[1][3] Emergency eyewash stations and safety showers must be readily accessible.[1][3]
This compound Waste Disposal Protocol
The primary procedure for this compound disposal involves collecting it as hazardous waste for subsequent treatment by a licensed disposal company.[6]
Step-by-Step Disposal Procedure:
-
Collection: Collect waste this compound, both in its pure form and in solutions, in a designated, sealable, and airtight waste container that is compatible with the chemical.[3]
-
Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.[1][3]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[3] The storage area should be away from heat, sparks, and open flames.[1][3]
-
Incompatible Materials: Avoid storing this compound waste with the following substances:
-
Pickup: Once the container is full or no longer in use, arrange for its collection by a certified hazardous waste disposal service.[1][3]
Spill Management and Cleanup
In the event of a this compound spill, the response procedure depends on the scale of the spill.
Table 2: Exposure Limits for this compound
| Organization | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) |
| ACGIH | 5 ppm | 15 ppm |
| NIOSH | 10 ppm | - |
| OSHA | 10 ppm | - |
Data sourced from various Safety Data Sheets.[1]
Small Spill Cleanup Protocol (Can be cleaned up in under 10 minutes by trained personnel): [3]
-
Ensure Safety: Wear the appropriate PPE, including chemical safety goggles, resistant gloves, and a lab coat.[3]
-
Containment: If it's a liquid spill, create a dike around it using an inert absorbent material like sand, diatomaceous earth, or vermiculite.[7][8] Do not use combustible materials like paper towels.[7]
-
Absorption: Absorb the spill with the inert material.[3]
-
Collection: Carefully place the absorbed material into a compatible, sealable waste container.[3][9]
-
Decontamination: Clean the spill area with soap and water.[8]
-
Disposal: Label the container as hazardous waste and dispose of it according to the established protocol.[3]
Large Spill Response:
If a large amount of this compound is spilled, especially outside of a fume hood, immediate evacuation of the area is necessary.[3] Secure the area and contact your institution's Environmental Health & Safety (EHS) office or emergency services immediately.[3]
Neutralization
While direct neutralization of this compound waste by laboratory personnel is not a commonly recommended practice due to the hazardous nature of the reaction, some sources suggest that in a spill scenario, a dilute acid can be used.[10] However, this should only be performed by trained individuals with a clear understanding of the potential hazards. For routine disposal, collection and removal by a professional service is the standard and safest procedure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. siadmi.com [siadmi.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. middlesexgases.com [middlesexgases.com]
Personal protective equipment for handling Methylamine
Essential Safety and Handling Guide for Methylamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile and hazardous chemicals like this compound. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans to minimize risks and ensure operational safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles are mandatory.[1][2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2][3] Contact lenses should not be worn.[3] |
| Skin Protection | Wear chemical-resistant gloves.[1][2] Recommended materials include Viton, Nitrile, Neoprene, and Butyl.[2][3] Always consult the manufacturer's glove compatibility chart.[2] Anti-static and flame-resistant clothing, long pants, and closed-toe shoes are also necessary.[1] For potential large-scale exposure, an emergency shower should be readily accessible.[2][3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood with adequate exhaust.[1] If ventilation is insufficient, a NIOSH-approved respirator is required.[1] For concentrations exceeding 100 ppm, which is immediately dangerous to life and health, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is mandatory.[3] |
Exposure Limits
Adherence to established exposure limits is crucial for personnel safety.
| Exposure Limit | Value |
| OSHA PEL (Permissible Exposure Limit) | TWA 10 ppm (12 mg/m³)[1][4] |
| ACGIH TLV (Threshold Limit Value) | TWA 5 ppm; STEL 15 ppm[1][4] |
| NIOSH REL (Recommended Exposure Limit) | TWA 10 ppm (12 mg/m³)[1][4] |
| IDLH (Immediately Dangerous to Life or Health) | 100 ppm[3][5] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Handling:
-
Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2]
-
Use non-sparking tools and explosion-proof electrical equipment.[3]
-
Ground and bond metal containers during transfer to prevent static discharge.[3]
-
Avoid contact with incompatible materials such as mercury, strong oxidizers, acids, and certain metals like copper, zinc, and aluminum alloys.[2][3]
Storage:
-
Store cylinders upright in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][4]
-
Ensure valve protection caps are in place and cylinders are firmly secured.[1]
-
Store in a designated flammable materials cabinet.[1]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[3][6]
-
Waste Collection: Collect waste this compound, including any contaminated materials, in a designated, sealed, and properly labeled hazardous waste container.[1][2]
-
Container Management: Ensure waste containers are stored in a secondary containment area within a fume hood, away from incompatible materials.[1][2]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for pickup and disposal.[1][7] Empty gas cylinders should be returned to the supplier with the valve protection cap secured.[1]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
Exposure Response
The following diagram outlines the initial steps to take in case of accidental exposure to this compound.
Caption: Immediate first aid procedures for this compound exposure.
Spill Response
In the event of a this compound spill, the following workflow should be initiated.
Caption: Step-by-step workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
